Lobenzarit disodium
描述
Structure
2D Structure
3D Structure of Parent
属性
CAS 编号 |
64808-48-6 |
|---|---|
分子式 |
C14H10ClNNaO4 |
分子量 |
314.67 g/mol |
IUPAC 名称 |
disodium;2-(2-carboxylatoanilino)-4-chlorobenzoate |
InChI |
InChI=1S/C14H10ClNO4.Na/c15-8-5-6-10(14(19)20)12(7-8)16-11-4-2-1-3-9(11)13(17)18;/h1-7,16H,(H,17,18)(H,19,20); |
InChI 键 |
ZQFTYKCFZISOSJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)Cl)C(=O)O.[Na] |
外观 |
Solid powder |
其他CAS编号 |
64808-48-6 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
63329-53-3 (Parent) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2-((2-carboxyphenyl)amino)-4-chlorobenzoic acid 4-chloro-2,2'-iminodibenzoic acid CCA lobenzarit disodium 4-chloro-2,2'-iminodibenzoate lobenzarit lobenzarit disodium lobenzarit sodium lobenzarit, disodium salt lobenzart N-(2-carboxyphenyl)-4-chloroanthranilic acid |
产品来源 |
United States |
Foundational & Exploratory
Lobenzarit Disodium: A Technical Guide to its Mechanism of Action in Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lobenzarit disodium (CCA), an immunomodulatory agent developed in Japan, has demonstrated efficacy in the treatment of rheumatoid arthritis and shows promise for other autoimmune diseases. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), Lobenzarit does not inhibit prostaglandin and leukotriene biosynthesis. Its therapeutic effects are attributed to its ability to modulate the adaptive immune response, primarily by targeting T and B lymphocytes. This document provides a comprehensive overview of the known mechanisms of action of this compound, summarizing key experimental findings, outlining relevant methodologies, and visualizing the implicated signaling pathways.
Core Mechanism of Action: Immunomodulation
This compound exerts its therapeutic effects through a multi-faceted immunomodulatory mechanism, primarily targeting the key cellular players in autoimmune pathology: T lymphocytes and B lymphocytes. The drug's actions lead to a dampening of the aberrant immune response characteristic of autoimmune diseases.
Effects on T Lymphocytes
Lobenzarit has been shown to modulate the balance of T cell subsets, favoring a less inflammatory phenotype. A principal mechanism appears to be the enhancement of the T suppressor to T helper lymphocyte ratio.[1] In preclinical models, Lobenzarit restored the population of Lyt-1+ (helper/inducer T) cells in restraint-stressed mice, suggesting a role in promoting the proliferation and differentiation of T cells, particularly helper T cells, to restore immune function.[2]
Effects on B Lymphocytes
A significant component of Lobenzarit's mechanism of action is its direct impact on B lymphocytes. It has been shown to inhibit the maturation of activated B cells, rather than their initial activation.[3] This leads to a reduction in the production of autoantibodies, a hallmark of many autoimmune diseases. Specifically, Lobenzarit suppresses the in vitro production of IgM and IgM rheumatoid factor (IgM-RF) by human B cells.[3] Furthermore, in animal models of lupus, Lobenzarit has been shown to inhibit polyclonal B-cell activation.
Effects on Endothelial Cells
In the context of rheumatoid arthritis, where synovial inflammation is a key feature, Lobenzarit has been shown to inhibit the proliferation of human endothelial cells in a dose-dependent manner.[4] It also suppresses the expression of HLA-DR antigens on endothelial cells and inhibits the adhesion of T cells to the endothelium, which would in turn reduce the infiltration of inflammatory cells into the synovium.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies of this compound.
| Parameter | Cell Type/Model | Effect of this compound | Concentration/Dose | Reference |
| IgM & IgM-RF Production | Human B Cells | Suppression | 25-50 µg/mL | [3] |
| Endothelial Cell Proliferation (³H-thymidine incorporation) | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant inhibition | 50 µg/mL | [4] |
| T Cell Adhesion to Endothelial Cells | Human T Cells and HUVECs | Significant inhibition | 10 µg/mL | [4] |
| cGMP Production | Not specified | Almost complete inhibition | 1 mM | [1] |
| Clinical Trial Outcome | Disease | This compound Treatment Group | Placebo Group | Metric | Reference |
| Overall Clinical Effectiveness | Rheumatoid Arthritis | 63% | 43% | Percentage of patients showing improvement | |
| Incidence of Side Effects | Rheumatoid Arthritis | 38% | 22% | Percentage of patients reporting side effects |
Signaling Pathways
The precise signaling pathways through which this compound exerts its effects are not fully elucidated. However, existing evidence points towards the inhibition of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway as a key molecular mechanism.
Inhibition of the NO-cGMP Pathway
Lobenzarit has been found to almost completely inhibit the production of cGMP at a concentration of 1 mM.[1] This inhibition is likely due to interference with the generation of constitutive nitric oxide (NO).[1] The NO-cGMP pathway is a crucial signaling cascade in various physiological processes, including immune responses. By inhibiting this pathway, Lobenzarit may disrupt the signaling events that lead to the activation and proliferation of inflammatory cells.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature on this compound. These protocols are based on standard immunological assays and have been adapted to reflect their likely application in the study of this compound.
In Vitro B Cell Activation and Immunoglobulin Production Assay
This assay is used to assess the effect of Lobenzarit on the production of immunoglobulins by B cells.
1. B Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify B cells from PBMCs using magnetic-activated cell sorting (MACS) with CD19 microbeads.
2. Cell Culture and Stimulation:
-
Culture purified B cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Stimulate B cells with a combination of CpG oligodeoxynucleotides and IL-2 to induce proliferation and immunoglobulin production.
3. Lobenzarit Treatment:
-
Treat stimulated B cells with varying concentrations of this compound. Include a vehicle control (e.g., PBS).
4. Measurement of Immunoglobulin Production:
-
After a 7-day incubation period, collect the cell culture supernatants.
-
Quantify the levels of IgM and IgM-RF in the supernatants using a specific enzyme-linked immunosorbent assay (ELISA).
T Cell Adhesion Assay
This assay measures the ability of T cells to adhere to endothelial cells, a crucial step in inflammatory cell infiltration.
1. Endothelial Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in a 96-well plate.
-
Activate HUVECs with a pro-inflammatory stimulus such as TNF-α to upregulate adhesion molecule expression.
2. T Cell Preparation and Labeling:
-
Isolate T cells from PBMCs using a pan-T cell isolation kit.
-
Label the T cells with a fluorescent dye, such as Calcein-AM.
3. Lobenzarit Treatment:
-
Pre-treat the activated HUVEC monolayer with different concentrations of this compound for a specified period.
4. Co-culture and Adhesion Measurement:
-
Add the fluorescently labeled T cells to the HUVEC-coated wells and co-culture for 1-2 hours.
-
Gently wash the wells to remove non-adherent T cells.
-
Measure the fluorescence of the remaining adherent T cells using a fluorescence plate reader.
Conclusion and Future Directions
This compound is an immunomodulatory drug with a distinct mechanism of action that differentiates it from conventional anti-inflammatory agents. Its ability to modulate T and B lymphocyte function and interfere with endothelial cell activation provides a solid rationale for its use in rheumatoid arthritis and other autoimmune disorders. The inhibition of the NO-cGMP pathway appears to be a central molecular event, although further research is required to fully delineate the downstream consequences of this inhibition in different immune cell types.
Future research should focus on:
-
Detailed Signaling Pathway Analysis: Elucidating the precise downstream targets of cGMP that are affected by Lobenzarit in lymphocytes and endothelial cells.
-
Comprehensive Cytokine Profiling: Quantifying the effects of Lobenzarit on a broad range of pro- and anti-inflammatory cytokines.
-
Clinical Trials in Other Autoimmune Diseases: Expanding the clinical investigation of Lobenzarit to other autoimmune conditions such as systemic lupus erythematosus and Sjögren's syndrome.
A deeper understanding of the molecular and cellular mechanisms of this compound will be instrumental in optimizing its therapeutic use and identifying new applications for this promising immunomodulatory agent.
References
- 1. This compound inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alleviation of depressed immunity caused by restraint-stress, by the immunomodulator, this compound (disodium 4-chloro-2,2'-iminodibenzoate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Effects of this compound on human endothelial cells. This compound inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of Lobenzarit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate), a novel immunomodulatory agent, has demonstrated therapeutic potential, particularly in the management of autoimmune diseases such as rheumatoid arthritis (RA). Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), Lobenzarit's mechanism of action is not centered on the inhibition of prostaglandin and leukotriene biosynthesis. Instead, its efficacy is attributed to its nuanced effects on the immune system, primarily targeting T and B lymphocytes. This technical guide provides an in-depth exploration of the pharmacological properties of Lobenzarit, summarizing key quantitative data, detailing experimental methodologies for its investigation, and visualizing its proposed signaling pathways and experimental workflows.
Pharmacological Profile
Lobenzarit is an immunomodulator with a distinct pharmacological profile. It has been shown to regulate the functions of both B and T lymphocytes, key players in the adaptive immune response.[1] Its therapeutic applications have been explored in various autoimmune conditions, including rheumatoid arthritis, systemic lupus erythematosus, and autoimmune-related diabetes and liver disease.[1]
Immunomodulatory Effects on Lymphocytes
Lobenzarit's primary immunomodulatory actions involve the regulation of lymphocyte activity. It has been observed to enhance the ratio of T suppressor to T helper lymphocytes, contributing to a more balanced immune response.[2] Furthermore, Lobenzarit directly inhibits the function of activated B cells, suppressing the production of immunoglobulins and autoantibodies, such as IgM and IgM-rheumatoid factor (IgM-RF).[3] This suppression of B cell maturation and a blockade at the G1-S interphase of the cell cycle are key facets of its mechanism.[3]
Cytokine Modulation
A crucial aspect of Lobenzarit's immunomodulatory activity is its ability to inhibit the production of pro-inflammatory cytokines. It has been shown to downregulate the production of key mediators of inflammation such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-alpha).[4] This cytokine-suppressive effect likely contributes significantly to its therapeutic efficacy in inflammatory autoimmune diseases.
Additional Pharmacological Properties
Beyond its direct immunomodulatory effects, Lobenzarit exhibits other potentially beneficial pharmacological properties. It acts as a scavenger of oxygen-free radicals, which may contribute to its therapeutic profile by reducing oxidative stress associated with inflammation.[1] Additionally, it has been reported to selectively antagonize thromboxane A2 receptors, suggesting a potential role in cardiovascular disorders.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy of Lobenzarit.
Table 1: Clinical Efficacy of Lobenzarit in Rheumatoid Arthritis
| Parameter | Lobenzarit Group (n=115) | Placebo Group (n=115) | p-value |
| Dosage | 240 mg/day (80 mg TID) | TID | N/A |
| Basal Regimen | 75 mg/day indomethacin | 75 mg/day indomethacin | N/A |
| Study Duration | 16 weeks | 16 weeks | N/A |
| Improvement in Swollen Joints (Week 12) | Statistically Significant | - | <0.05 |
| Improvement in Swollen Joints (Week 16) | Statistically Significant | - | <0.05 |
| Improvement in Lansbury Index (Week 12) | Statistically Significant | - | <0.05 |
| Improvement in Lansbury Index (Week 16) | Statistically Significant | - | <0.05 |
| Overall Clinical Effectiveness | 63% | 43% | <0.05 |
| Incidence of Side Effects | 38% | 22% | N/A |
| Data from a multicenter, double-blind, controlled study in patients with rheumatoid arthritis.[5] |
Table 2: In Vitro Inhibition of Immunoglobulin Production by Lobenzarit
| Stimulation Method | Analyte | Lobenzarit Concentration | Effect |
| SAC + TCF | IgM-RF Production | 1-3 µg/ml | Suppression |
| SAC + TCF or anti-CD3-activated CD4+ T cells | IgM & IgM-RF Production | 25-50 µg/ml | Suppression |
| Data from an in vitro study on human B cells.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immunomodulatory properties of Lobenzarit.
In Vitro B Cell Activation and Immunoglobulin Production Assay
Objective: To assess the effect of Lobenzarit on the production of IgM and IgM-Rheumatoid Factor (IgM-RF) by human B lymphocytes in vitro.
Materials:
-
Highly purified human B lymphocytes from healthy donors.
-
Lobenzarit disodium.
-
Staphylococcus aureus Cowan I (SAC).
-
Mitogen-activated T cell factors (TCF) or immobilized anti-CD3 antibodies.
-
Culture medium (e.g., RPMI-1640) supplemented with fetal calf serum, antibiotics, and L-glutamine.
-
96-well culture plates.
-
ELISA kits for human IgM and IgM-RF.
Protocol:
-
Isolate highly purified B lymphocytes from peripheral blood mononuclear cells (PBMCs) of healthy donors using standard cell separation techniques (e.g., magnetic-activated cell sorting).
-
Culture the purified B cells at a density of 1 x 10^6 cells/mL in complete culture medium.
-
Prepare stock solutions of Lobenzarit in a suitable solvent (e.g., sterile distilled water) and dilute to final concentrations ranging from 1 µg/ml to 50 µg/ml in the culture medium.
-
Stimulate B cells with either:
-
SAC (e.g., at a final concentration of 0.01% v/v) in the presence of TCF.
-
Immobilized anti-CD3-activated CD4+ T cells.
-
-
Concurrently, treat the stimulated B cell cultures with varying concentrations of Lobenzarit or a vehicle control.
-
Incubate the culture plates at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days.
-
After the incubation period, centrifuge the plates and collect the cell-free supernatants.
-
Quantify the concentrations of IgM and IgM-RF in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of Lobenzarit on IgM and IgM-RF production.
T Cell Proliferation Assay
Objective: To evaluate the effect of Lobenzarit on the proliferation of T lymphocytes.
Materials:
-
Human or murine T lymphocytes.
-
This compound.
-
Mitogens (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con A)).
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU).
-
Culture medium and 96-well culture plates.
-
Scintillation counter or flow cytometer.
Protocol:
-
Isolate T lymphocytes from PBMCs or spleen.
-
Seed the T cells in 96-well plates at a density of 2 x 10^5 cells/well.
-
Add varying concentrations of Lobenzarit or a vehicle control to the wells.
-
Stimulate the T cells with an optimal concentration of a mitogen (e.g., PHA at 5 µg/ml). Include unstimulated controls.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
For the final 18 hours of incubation, pulse the cells with 1 µCi of [3H]-thymidine per well.
-
Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a scintillation counter.
-
Alternatively, use a non-radioactive method such as CFSE staining and analyze proliferation by flow cytometry.
-
Calculate the percentage of inhibition of proliferation for each concentration of Lobenzarit compared to the stimulated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways affected by Lobenzarit and a typical experimental workflow for its evaluation.
Figure 1: Proposed immunomodulatory actions of Lobenzarit.
Figure 2: General experimental workflow for Lobenzarit evaluation.
Conclusion
Lobenzarit presents a compelling profile as an immunomodulatory agent with a mechanism of action distinct from conventional anti-inflammatory drugs. Its ability to modulate T and B lymphocyte function, coupled with its inhibitory effects on pro-inflammatory cytokine production, underscores its therapeutic potential in a range of autoimmune and inflammatory conditions. The experimental protocols and data presented in this guide provide a framework for further investigation into the nuanced pharmacological properties of Lobenzarit, paving the way for its optimized clinical application and the development of next-generation immunomodulators. Further research is warranted to fully elucidate the specific intracellular signaling pathways that are the direct targets of Lobenzarit's action.
References
- 1. A multicenter double-blind controlled study of lobenzarit, a novel immunomodulator, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Human B cell activation and cell cycle progression: stimulation with anti-mu and Staphylococcus aureus Cowan strain I - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidative Profile of Lobenzarit Disodium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobenzarit disodium (CCA), an immunomodulatory agent, exhibits a significant and specific antioxidative profile. This technical guide delves into the multifaceted mechanisms by which this compound mitigates oxidative stress. The document summarizes its direct radical scavenging properties, its influence on key antioxidant enzymes, its role in the inhibition of lipid peroxidation, and its impact on relevant signaling pathways. Quantitative data from various studies are presented in tabular format for comparative analysis. Furthermore, detailed experimental protocols for the key assays and visual representations of signaling and experimental workflows are provided to facilitate a deeper understanding and replication of the described findings.
Direct Radical Scavenging Activity
This compound demonstrates a direct capacity to neutralize specific reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.
Scavenging of Hydroxyl Radicals and Singlet Oxygen
Studies have shown that this compound is an effective scavenger of hydroxyl radicals (•OH) and singlet oxygen (¹O₂).[1][2] Its inhibitory effect on hydroxyl radicals, as generated by the Fenton reaction, was found to be significantly more potent than that of mefenamic acid, a structurally analogous anti-inflammatory drug.[1] The drug also effectively quenches singlet oxygen produced in enzymatic systems.[1]
Specificity of Scavenging Action
It is noteworthy that the radical scavenging activity of this compound is specific. The compound has been shown to have no effect on superoxide anion radicals (O₂⁻) generated by the xanthine oxidase-hypoxanthine system.[1]
Experimental Protocol: Hydroxyl Radical Scavenging Assay (Chemiluminescence)
A common method to assess hydroxyl radical scavenging is through a chemiluminescence assay involving the Fenton reaction.
-
Principle: The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is used to generate hydroxyl radicals. A chemiluminescent probe, such as luminol, reacts with the hydroxyl radicals, emitting light. The presence of a scavenger like this compound will reduce the amount of hydroxyl radicals available to react with the probe, leading to a decrease in light emission.
-
Reagents:
-
Phosphate buffer (pH 7.4)
-
Luminol solution
-
Ferrous sulfate (FeSO₄) solution
-
Hydrogen peroxide (H₂O₂) solution
-
This compound solutions of varying concentrations
-
-
Procedure:
-
In a luminometer cuvette, add the phosphate buffer, luminol solution, and the this compound solution (or vehicle control).
-
Initiate the reaction by adding the ferrous sulfate solution followed immediately by the hydrogen peroxide solution.
-
Measure the chemiluminescence intensity over a specified period.
-
The percentage of scavenging activity is calculated as: [1 - (Sample Luminescence / Control Luminescence)] * 100.
-
Effects on Antioxidant Enzymes
This compound has been shown to modulate the activity of crucial enzymes involved in the cellular antioxidant defense system.
Glutathione Reductase Activation
A key finding is the ability of this compound to significantly enhance the activity of glutathione reductase.[3] This enzyme is vital for regenerating the reduced form of glutathione (GSH), a major intracellular antioxidant, from its oxidized state (GSSG). In studies with mice liver, a maximum activation of nearly 30% was observed at a concentration of 0.9 mM.[3] Similar activation was noted in human leukocytes.[3] This enhancement of glutathione reductase activity suggests a mechanism by which this compound bolsters the cell's intrinsic antioxidant capacity.
Experimental Protocol: Glutathione Reductase Activity Assay
The activity of glutathione reductase is typically measured spectrophotometrically.
-
Principle: The assay measures the rate of NADPH oxidation to NADP⁺, which is catalyzed by glutathione reductase in the presence of GSSG. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.
-
Reagents:
-
Tris-HCl buffer with EDTA
-
NADPH solution
-
GSSG solution
-
Sample containing glutathione reductase (e.g., liver homogenate)
-
This compound solutions of varying concentrations
-
-
Procedure:
-
Pre-incubate the sample containing the enzyme with this compound or vehicle control.
-
In a spectrophotometer cuvette, add the buffer, NADPH solution, and the pre-incubated sample.
-
Initiate the reaction by adding the GSSG solution.
-
Monitor the decrease in absorbance at 340 nm for several minutes.
-
The rate of decrease in absorbance is proportional to the glutathione reductase activity.
-
Inhibition of Lipid Peroxidation and Protein Damage
This compound provides protection against oxidative damage to lipids and proteins, which are critical targets of ROS.
Reduction of Lipid Peroxidation
The drug inhibits the production of lipid peroxides, as demonstrated in a model of linolenic acid auto-oxidation.[1] However, it does not directly quench pre-existing lipid radicals.[1] This suggests that this compound acts as a preventive antioxidant in the context of lipid peroxidation, likely by scavenging the initiating radical species. Further evidence of its protective effect against lipid peroxidation comes from studies showing a reduction in malondialdehyde (MDA) levels, a key biomarker of lipid peroxidation, in both isolated rat hepatocytes and in the livers of mice treated with a hepatotoxin.[4]
Protection Against Protein Damage
This compound has also been shown to inhibit the alteration of Immunoglobulin G (IgG) induced by UV irradiation, indicating a protective effect against protein damage mediated by activated oxygen.[1]
Experimental Protocol: Malondialdehyde (MDA) Assay (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation.
-
Principle: MDA, an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically at ~532 nm.
-
Reagents:
-
Tissue homogenate or cell lysate sample
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
-
Procedure:
-
Homogenize the tissue or lyse the cells in a suitable buffer.
-
Add TCA to the homogenate to precipitate proteins, then centrifuge.
-
To the supernatant, add the TBA reagent.
-
Incubate the mixture at 95°C for a specified time (e.g., 60 minutes).
-
Cool the samples and measure the absorbance of the pink-colored product at ~532 nm.
-
Quantify the MDA concentration using a standard curve prepared with an MDA standard.
-
Influence on Signaling Pathways
Inhibition of the NO-cGMP Pathway
This compound has been found to inhibit the constitutive nitric oxide-cyclic guanosine monophosphate (NO-cGMP) metabolic pathway.[5] At a concentration of 1 mM, it almost completely inhibits the production of cGMP.[5] This inhibition may be due to interference with the generation of constitutive nitric oxide.[5] The NO-cGMP pathway is involved in various physiological processes, and its modulation by this compound may contribute to the drug's overall pharmacological effects.
Summary of Quantitative Data
The following tables summarize the key quantitative findings on the antioxidative profile of this compound.
Table 1: Effect on Glutathione Reductase Activity
| Parameter | Concentration | Effect | Source |
| Glutathione Reductase Activity | 0.9 mM | ~30% maximum activation in mice liver | [3] |
| Glutathione Reductase Activity | 0.3 - 1.5 mM | Significant enhancement in mice liver | [3] |
Table 2: In Vivo and In Vitro Effects on Oxidative Stress Markers
| Model System | Lobenzarit Dose/Concentration | Effect | Source |
| Mice (in vivo) | 25, 50, 100 mg/kg (i.p.) | Significant decrease in liver malondialdehyde (MDA) concentration | [4] |
| Isolated Rat Hepatocytes | 0.2 and 0.3 mM | Reduction in malondialdehyde (MDA) levels | [4] |
| - | 1 mM | Almost complete inhibition of cGMP production | [5] |
Conclusion
This compound possesses a distinct antioxidative profile characterized by specific radical scavenging capabilities, enhancement of the glutathione reductase system, and inhibition of lipid and protein damage. Its action on the NO-cGMP signaling pathway further underscores its complex mechanism of action. These properties likely contribute significantly to its therapeutic effects. The detailed methodologies and data presented in this guide provide a solid foundation for further research into the antioxidant-mediated therapeutic potential of this compound.
References
- 1. Anti-oxidative profile of this compound (CCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current views on the pharmacological properties of the immunomodulator, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activation of hepatic glutathione reductase from mice by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of lobenzarit against allyl alcohol-induced hepatotoxicity in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
Lobenzarit Disodium: An In-depth Technical Guide on its Effects on B and T Lymphocyte Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobenzarit disodium, also known as Disodium 4-chloro-2,2'-iminodibenzoate (CCA), is an immunomodulatory drug that has been utilized in the treatment of rheumatoid arthritis.[1] Its therapeutic efficacy is attributed to its distinct effects on the adaptive immune system, particularly on the function of B and T lymphocytes.[1] This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates lymphocyte activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
Effects on B Lymphocyte Function
This compound primarily exerts an inhibitory influence on B lymphocyte activation and maturation.[2][3] Studies have demonstrated that it directly targets activated B cells, leading to a suppression of their key functions.[2][3]
Suppression of Immunoglobulin Production
This compound has been shown to inhibit the production of immunoglobulins. Specifically, it suppresses the in vitro production of IgM and IgM rheumatoid factor (IgM-RF) by human B cells.[2] This inhibition is dose-dependent, with varying concentrations effective against different stimuli.[2] Furthermore, the drug inhibits the production of all classes of immunoglobulins at clinically relevant concentrations.[3]
Inhibition of B Cell Maturation and Proliferation
The drug's mechanism involves the suppression of the maturation of previously activated B cells, rather than inhibiting the initial stages of B cell activation.[2] Cell cycle analysis has revealed that this compound mediates a block at the G1-S interphase, thereby halting the progression of the cell cycle and subsequent proliferation.[2] This inhibition of the proliferation-differentiation stage of B lymphocytes is a key aspect of its mechanism of action.[3]
Effects on T Lymphocyte Function
This compound also modulates the function of T lymphocytes, contributing to its overall immunomodulatory profile. Its effects on T cells are multifaceted, involving cytokine production, cell adhesion, and the regulation of T cell subsets.
Modulation of T Cell Subsets and Cytokine Production
This compound has been observed to activate suppressor T-lymphocytes and protect against the age-related decline in their activity.[1][4] This can lead to an enhanced T suppressor/T helper lymphocyte ratio.[5] In certain contexts, such as under restraint-stress, it has been shown to promote the proliferation and differentiation of T cells, particularly helper T cells.[6]
The drug also influences cytokine production by T cells. It has been reported to suppress the production of Interleukin-2 (IL-2) by anti-CD3-activated CD4+ T cells.[2] Additionally, it is suggested to inhibit the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-alpha).[7]
Inhibition of T Cell Adhesion
A significant effect of this compound is its ability to inhibit the adhesion of T cells to endothelial cells.[8] This action may contribute to its anti-inflammatory effects in conditions like rheumatoid arthritis by reducing the migration of T cells into inflamed tissues.[8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various lymphocyte functions as reported in the literature.
Table 1: Effect of this compound on Immunoglobulin and Cytokine Production
| Parameter | Cell Type | Stimulus | Lobenzarit Concentration | Effect | Reference |
| IgM and IgM-RF Production | Human B Cells | SAC + TCF | 1-3 µg/mL | Suppression | [2] |
| IgM and IgM-RF Production | Human B Cells | Anti-CD3-activated CD4+ T cells | 25-50 µg/mL | Suppression | [2] |
| IL-2 Production | Anti-CD3-activated CD4+ T cells | Anti-CD3 | Not specified | Suppression | [2] |
| cGMP Production | Not specified | Not specified | 1 mM | Almost complete inhibition | [5] |
Table 2: Effect of this compound on Lymphocyte Proliferation and Adhesion
| Parameter | Cell Type | Condition | Lobenzarit Concentration | Effect | Reference |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells | In vitro | 50 µg/mL | Significant inhibition | [8] |
| T Cell Adhesion to Endothelial Cells | Human T Cells and Endothelial Cells | In vitro | 10 µg/mL | Significant inhibition | [8] |
| Anti-SRBC PFC Response | Mouse Splenic Lymphocytes | Restraint-stressed mice | 50 mg/kg (oral) | Significant restoration | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to study the effects of this compound.
B Lymphocyte Stimulation and Immunoglobulin Production Assay
-
B Cell Isolation: Highly purified B cells are obtained from healthy donors.
-
Cell Culture and Stimulation:
-
Lobenzarit Treatment: this compound is added to the cultures at varying concentrations (e.g., 1-50 µg/mL).[2]
-
Incubation: Cultures are incubated for a specified period.
-
Measurement of Immunoglobulin Production: The levels of IgM and IgM-RF in the culture supernatants are quantified using an appropriate immunoassay, such as ELISA.[2]
T Cell Proliferation Assay ([3H]-Thymidine Incorporation)
-
Lymphocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: Lymphocytes are cultured in 96-well plates and stimulated with a mitogen such as Phytohemagglutinin (PHA) or Concanavalin A (Con A), or with specific antigens.[4][6]
-
Lobenzarit Treatment: this compound is added to the cultures at desired concentrations.
-
Incubation: The plates are incubated for a period of 48-72 hours.
-
[3H]-Thymidine Pulsing: During the last 6-18 hours of incubation, [3H]-thymidine is added to each well.
-
Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the amount of incorporated [3H]-thymidine is measured using a scintillation counter. The results are expressed as counts per minute (CPM) or as a stimulation index.
Cell Cycle Analysis
-
Cell Preparation: B cells are cultured and treated with this compound as described above.
-
Staining: The cells are stained with acridine orange.[2]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A block at the G1-S interphase is indicated by an accumulation of cells in the G1 phase and a reduction of cells in the S and G2/M phases.[2]
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of this compound are underpinned by its interaction with specific cellular signaling pathways.
Figure 1: Overview of this compound's effects on B and T lymphocytes.
Inhibition of Cell Cycle Progression
As previously mentioned, this compound induces a G1-S phase block in the cell cycle of activated B cells.[2] This is a critical mechanism for its anti-proliferative effects. The transition from G1 to S phase is tightly regulated by cyclin-dependent kinases (CDKs) and their cyclin partners. While the precise molecular targets of Lobenzarit within this pathway have not been fully elucidated, its action prevents DNA synthesis and subsequent cell division.
Figure 2: Diagram illustrating the G1-S phase cell cycle block induced by Lobenzarit.
Interference with Signaling Pathways
This compound has been shown to inhibit the constitutive nitric oxide (NO)-cGMP metabolic pathway.[5] A reduction in cGMP levels can have widespread effects on cellular signaling. Additionally, it has been reported to be a potent inhibitor of DNA polymerase alpha, an enzyme essential for DNA replication.[6] This direct inhibition of a key enzyme in DNA synthesis provides a plausible mechanism for its anti-proliferative effects.
Figure 3: Generalized workflow for a lymphocyte proliferation assay.
Conclusion
This compound is an immunomodulatory agent with significant and complex effects on B and T lymphocyte function. Its primary mechanisms of action include the direct inhibition of activated B cell maturation and proliferation through a G1-S cell cycle block, suppression of immunoglobulin production, and modulation of T cell cytokine production and adhesion. While the broad strokes of its mechanism are understood, further research is warranted to elucidate the specific molecular targets within the lymphocyte signaling and cell cycle pathways. This will provide a more complete understanding of its therapeutic effects and may open avenues for the development of more targeted immunomodulatory therapies.
References
- 1. Effects of this compound on human endothelial cells. This compound inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete prevention of the clinical expression of adjuvant-induced arthritis in rats by cyclosporin-A and lobenzarit: the regulation of lymph node cell populations and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alleviation of depressed immunity caused by restraint-stress, by the immunomodulator, this compound (disodium 4-chloro-2,2'-iminodibenzoate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hanc.info [hanc.info]
- 6. This compound (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of B cell function by lobenzarit, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of the NF-κB Pathway in Lymphocyte Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Basis for Lobenzarit Disodium's Immunomodulatory Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobenzarit disodium (Disodium 4-chloro-2,2'-iminodibenzoate), also known as CCA, is an immunomodulatory drug that has been utilized in the treatment of rheumatoid arthritis, particularly in Japan.[1][2] Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), Lobenzarit does not inhibit the biosynthesis of prostaglandins and leukotrienes.[1] Its therapeutic efficacy is attributed to its multifaceted immunopharmacological properties, which involve the modulation of various immune cells, including T-lymphocytes, B-lymphocytes, and endothelial cells.[1] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's immunomodulatory effects, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Quantitative Data on the Immunomodulatory Effects of this compound
The following tables summarize the key quantitative findings from in vitro studies investigating the effects of this compound on various cellular and molecular targets.
| Cellular Target | Effect | Effective Concentration | Reference |
| Endothelial Cells | Inhibition of proliferation (³H-thymidine incorporation) | Significant inhibition at 50 µg/mL | [3] |
| Endothelial Cells | Inhibition of T-cell adhesion | Significant inhibition at 10 µg/mL | [3] |
| B-Cells | Suppression of IgM and IgM-RF production | 25-50 µg/mL | [4] |
| B-Cells | Suppression of IgM-RF production (induced by SAC + TCF) | 1-3 µg/mL | [4] |
| General | Inhibition of cGMP production | Almost complete inhibition at 1 mM | [5] |
| Molecular Target | Effect | Note | Reference |
| DNA Polymerase Alpha | Potent inhibitor | The inhibitory effect is suggested to be a key mechanism for its therapeutic action. | [6] |
| Nitric Oxide (NO) Generation | Interference with constitutive NO generation | This is a proposed mechanism for the inhibition of cGMP production. | [5] |
Core Mechanisms of Action
This compound exerts its immunomodulatory effects through several distinct molecular mechanisms:
Modulation of T-Cell Function
Lobenzarit has been shown to modulate the balance of T-cell subsets, particularly the ratio of T-helper to T-suppressor lymphocytes.[5] In preclinical models, it was observed to restore depressed immune functions by promoting the proliferation and differentiation of T-cells, with a notable recovery of Lyt-1+ (helper/inducer T) cells.[7] This suggests that Lobenzarit can enhance cell-mediated immunity in states of immune deficiency.
Inhibition of the NO-cGMP Signaling Pathway
A key molecular action of Lobenzarit is the inhibition of the constitutive nitric oxide (NO) - cyclic guanosine monophosphate (cGMP) metabolic pathway.[5] It has been demonstrated to almost completely inhibit the production of cGMP at a concentration of 1 mM.[5] This inhibition is likely due to interference with the generation of constitutive nitric oxide.[5]
References
- 1. Current views on the pharmacological properties of the immunomodulator, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter double-blind controlled study of lobenzarit, a novel immunomodulator, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on human endothelial cells. This compound inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of B cell function by lobenzarit, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alleviation of depressed immunity caused by restraint-stress, by the immunomodulator, this compound (disodium 4-chloro-2,2'-iminodibenzoate) - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of Lobenzarit in Systemic Lupus Erythematosus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies and widespread inflammation, leading to damage in multiple organ systems. Current therapeutic strategies often involve broad immunosuppression, which can be associated with significant side effects. Lobenzarit, an immunomodulatory agent with a history of use in rheumatoid arthritis, presents a compelling case for investigation as a targeted therapy in SLE. This technical guide explores the therapeutic potential of Lobenzarit in SLE, summarizing its known mechanisms of action, presenting relevant clinical data from related autoimmune diseases, and proposing detailed experimental protocols and signaling pathways for future investigation.
Introduction to Lobenzarit
Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate) is an immunomodulatory drug that has been used in the treatment of rheumatoid arthritis (RA).[1] Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), Lobenzarit does not primarily act by inhibiting prostaglandin synthesis. Instead, its therapeutic effects are attributed to its ability to modulate the adaptive immune response, particularly the functions of T and B lymphocytes.[2] Given the central role of these cells in the pathophysiology of SLE, Lobenzarit's mechanism of action suggests its potential as a valuable therapeutic agent for this disease.
Mechanism of Action and Rationale for Use in SLE
Lobenzarit's immunomodulatory effects are multifaceted, targeting key pathways implicated in the pathogenesis of SLE.
Modulation of B Lymphocyte Function
In SLE, hyperactive B cells produce a diverse array of autoantibodies, which are central to disease pathogenesis.[3] Studies have shown that Lobenzarit can directly impact B cell function. In vitro studies on human B cells have demonstrated that Lobenzarit suppresses the production of IgM and IgM rheumatoid factor (IgM-RF).[2] This suppression is not due to an inhibition of the initial stages of B cell activation, but rather a block in the maturation of already activated B cells.[2] Further analysis revealed that Lobenzarit arrests the cell cycle of activated B cells at the G1-S interphase.[2] This targeted effect on activated B cells is highly relevant to SLE, where pathogenic autoantibody production is a hallmark of the disease.
Regulation of T Lymphocyte Activity
T cells, particularly helper T cells, play a crucial role in providing help to B cells and orchestrating the inflammatory cascade in SLE.[4] Lobenzarit has been shown to influence T cell function. In preclinical models, Lobenzarit promoted the proliferation and differentiation of T cells, with a particular impact on helper T cells.[4] Furthermore, in vitro studies have shown that Lobenzarit can suppress the production of Interleukin-2 (IL-2) by activated CD4+ T cells.[2] The dysregulation of T cell signaling pathways, including the PI3K-Akt-mTORC1 and calcineurin-NFAT pathways, is a key feature of SLE T cells.[4][5] By modulating T cell activity and cytokine production, Lobenzarit may help to restore immune tolerance and dampen the autoimmune response in SLE.
Quantitative Data from Clinical Studies in Rheumatoid Arthritis
While clinical data for Lobenzarit in SLE is not yet available, a multicenter, double-blind, placebo-controlled study in patients with rheumatoid arthritis provides valuable insights into its clinical efficacy and safety profile.[6]
| Parameter | Lobenzarit (n=115) | Placebo (n=115) | p-value |
| Number of Swollen Joints (Change from Baseline) | |||
| Week 12 | Statistically significant improvement | No significant change | <0.05 |
| Week 16 | Statistically significant improvement | No significant change | <0.05 |
| Lansbury Index (Change from Baseline) | |||
| Week 12 | Statistically significant improvement | No significant change | <0.05 |
| Week 16 | Statistically significant improvement | No significant change | <0.05 |
| Overall Clinical Effectiveness | 63% | 43% | <0.05 |
| Incidence of Side Effects | 38% | 22% | N/A |
| Most Frequent Side Effect | Gastrointestinal upset | Gastrointestinal upset | N/A |
| Table 1: Summary of Efficacy and Safety Data from a Phase III Clinical Trial of Lobenzarit in Rheumatoid Arthritis. Data extracted from Shiokawa et al., 1984.[6] |
Proposed Signaling Pathway of Lobenzarit in SLE Lymphocytes
Based on its known effects on T and B cells and the aberrant signaling pathways in SLE, a proposed mechanism of action for Lobenzarit is illustrated below. This pathway highlights the potential for Lobenzarit to interfere with key signaling nodes that drive the autoimmune response in SLE.
Proposed signaling pathway of Lobenzarit in SLE lymphocytes.
Proposed Experimental Protocol for Preclinical Evaluation in an SLE Mouse Model
To rigorously evaluate the therapeutic potential of Lobenzarit in SLE, a well-defined preclinical study is essential. The pristane-induced lupus (PIL) mouse model is a robust and widely used model that recapitulates many features of human SLE.
Experimental Workflow
Proposed experimental workflow for preclinical evaluation of Lobenzarit.
Detailed Methodology
5.2.1. Animal Model:
-
Female BALB/c mice, 8 weeks of age.
-
Induction of lupus-like disease via a single intraperitoneal injection of 0.5 mL pristane.
5.2.2. Treatment Groups (n=10 per group):
-
Group 1: Vehicle control (e.g., saline) via oral gavage daily.
-
Group 2: Lobenzarit (10 mg/kg/day) via oral gavage.
-
Group 3: Lobenzarit (30 mg/kg/day) via oral gavage.
-
Group 4: Lobenzarit (100 mg/kg/day) via oral gavage.
-
Group 5: Positive control (e.g., cyclophosphamide) administered as per established protocols.
5.2.3. Monitoring and Endpoints:
-
Proteinuria: Assessed weekly using metabolic cages and quantified by a standard protein assay.
-
Serum Analysis (at endpoint):
-
Anti-dsDNA antibody levels measured by ELISA.
-
Levels of key cytokines (e.g., IL-6, IL-10, IL-17, IFN-γ, TNF-α) measured using a multiplex bead array assay.
-
-
Spleen Analysis (at endpoint):
-
Spleens weighed and processed for single-cell suspension.
-
Flow cytometric analysis of T cell subsets (CD4+, CD8+, regulatory T cells) and B cell subsets (naïve, memory, plasma cells).
-
Histopathological examination of spleen sections.
-
-
Kidney Analysis (at endpoint):
-
Histopathological assessment of glomerulonephritis using Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) staining.
-
Immunofluorescence staining for IgG and C3 complement deposition in the glomeruli.
-
5.2.4. Statistical Analysis:
-
Data will be analyzed using appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare treatment groups with the vehicle control. A p-value of <0.05 will be considered statistically significant.
Conclusion and Future Directions
Lobenzarit, with its demonstrated immunomodulatory effects on T and B lymphocytes, holds significant promise as a therapeutic agent for Systemic Lupus Erythematosus. While direct clinical evidence in SLE is currently lacking, the data from rheumatoid arthritis studies, combined with a strong mechanistic rationale, provides a solid foundation for further investigation. The proposed preclinical studies using the pristane-induced lupus model will be crucial in validating the efficacy of Lobenzarit and elucidating its precise mechanism of action in the context of SLE. Successful outcomes from such studies could pave the way for clinical trials in SLE patients, potentially offering a new, targeted therapeutic option for this challenging autoimmune disease. Further research should also focus on identifying biomarkers that could predict patient response to Lobenzarit therapy, enabling a more personalized medicine approach to the management of SLE.
References
- 1. T-cell activation, alterations in systemic lupus erythematosus: A narrative review | Revista Colombiana de Reumatología (English Edition) [elsevier.es]
- 2. Regulation of B cell function by lobenzarit, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | B cell activation via immunometabolism in systemic lupus erythematosus [frontiersin.org]
- 4. Aberrant T Cell Signaling and Subsets in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - T cell signaling abnormalities contribute to aberrant immune cell function and autoimmunity [jci.org]
- 6. A multicenter double-blind controlled study of lobenzarit, a novel immunomodulator, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lobenzarit disodium (CCA), an immunomodulatory agent, has demonstrated potential in preclinical models of autoimmune-related diabetes. This document provides a technical overview of the existing research, focusing on its effects in a streptozocin-induced diabetes model. While comprehensive data remains limited, initial findings suggest that this compound can mitigate the autoimmune processes that lead to the destruction of pancreatic beta cells. This whitepaper summarizes the available quantitative data, outlines probable experimental methodologies, and visualizes the proposed mechanisms and workflows to support further investigation into this compound as a potential therapeutic for autoimmune diabetes.
In Vivo Efficacy in a Streptozotocin-Induced Diabetes Model
A key preclinical study investigated the effects of this compound in a model of type 1 diabetes induced by multiple low doses of streptozotocin (STZ) in CD-1 mice. This model is characterized by insulitis, an inflammatory infiltrate in the pancreatic islets, which is predominantly composed of T-lymphocytes and B-lymphocytes, leading to the destruction of insulin-producing beta cells and subsequent hyperglycemia.[1]
In this study, administration of this compound at doses of 2 or 10 mg/kg of body weight significantly inhibited the progression of diabetes.[1] The treatment was associated with a suppression of both the severity and the incidence of insulitis, and importantly, the insulin content of the pancreas was preserved in the treated animals.[1]
Quantitative Data Summary
The available quantitative data from preclinical studies on this compound are summarized below. It is important to note that specific quantitative data from the streptozotocin-induced diabetes study, such as blood glucose levels, insulitis scores, and pancreatic insulin content, are not detailed in the publicly available abstract. The data on endothelial cells is derived from research in the context of rheumatoid arthritis but may have relevance to the inflammatory processes in autoimmune diabetes.
| Parameter | Model/System | Treatment/Concentration | Observed Effect | Reference |
| Progression of Diabetes | Streptozotocin-induced diabetes in CD-1 mice | 2 or 10 mg/kg body weight | Significant inhibition | [1] |
| Incidence of Insulitis | Streptozotocin-induced diabetes in CD-1 mice | 2 or 10 mg/kg body weight | Suppressed | [1] |
| Severity of Insulitis | Streptozotocin-induced diabetes in CD-1 mice | 2 or 10 mg/kg body weight | Suppressed | [1] |
| Pancreatic Insulin Content | Streptozotocin-induced diabetes in CD-1 mice | 2 or 10 mg/kg body weight | Preserved | [1] |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µg/ml | Significant inhibition of ³H-thymidine incorporation | [2] |
| T-cell Adhesion to Endothelial Cells | HUVECs and T-lymphocytes | 10 µg/ml | Significant inhibition | [2] |
| HLA-DR Antigen Expression on Endothelial Cells | IFN-γ stimulated HUVECs | Not specified | Suppressed | [2] |
Proposed Mechanism of Action
The precise molecular mechanisms of this compound in the context of autoimmune diabetes have not been fully elucidated. However, research in other autoimmune conditions suggests several immunomodulatory effects that are likely to contribute to its therapeutic potential.
This compound is thought to enhance the ratio of T suppressor to T helper lymphocytes, which would favor a more tolerogenic immune environment.[3] It has also been shown to inhibit the constitutive nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) metabolic pathways.[3] The reduction of NO, a pro-inflammatory mediator implicated in beta-cell damage, could be a key protective mechanism. Furthermore, this compound has been reported to suppress the function of activated B cells, which are involved in the pathogenesis of autoimmune diabetes through antibody production and antigen presentation.[4]
Signaling Pathway Visualization
The following diagram illustrates the proposed general immunomodulatory mechanism of this compound.
Experimental Protocols
While the specific, detailed protocols from the key preclinical study on this compound in autoimmune diabetes are not publicly available, the following sections describe standard and probable methodologies for the key experiments.
Streptozotocin-Induced Diabetes Model in CD-1 Mice
This model is designed to mimic the autoimmune destruction of pancreatic beta cells seen in type 1 diabetes.
-
Animals: Male CD-1 mice are typically used.
-
Induction of Diabetes: Mice receive multiple low doses of streptozotocin (e.g., 30 mg/kg body weight) administered intraperitoneally for several consecutive days.
-
Monitoring: Blood glucose levels are monitored regularly from a tail vein blood sample using a glucometer. Diabetes is typically defined as a blood glucose level exceeding a certain threshold (e.g., >250 mg/dL).
-
Treatment: this compound (2 or 10 mg/kg body weight) or a vehicle control is administered, likely via oral gavage or intraperitoneal injection, starting before or shortly after the first STZ injection and continuing for the duration of the study.
-
Endpoint Analysis: At the end of the study, pancreata are harvested for histological analysis and insulin content measurement.
Histological Assessment of Insulitis
This procedure is used to quantify the extent of immune cell infiltration into the pancreatic islets.
-
Tissue Preparation: The harvested pancreas is fixed in a solution like 10% buffered formalin, embedded in paraffin, and sectioned.
-
Staining: Pancreatic sections are stained with hematoxylin and eosin (H&E) to visualize the cellular morphology. Immunohistochemical staining for specific immune cell markers (e.g., CD4 for helper T cells, CD8 for cytotoxic T cells, B220 for B cells) can also be performed.
-
Scoring of Insulitis: A semi-quantitative scoring system is used to grade the severity of insulitis in a blinded manner. A common scoring system is as follows:
-
Score 0: No infiltration.
-
Score 1: Peri-insulitis (immune cells surrounding the islet).
-
Score 2: Infiltrative insulitis with <50% of the islet area infiltrated.
-
Score 3: Infiltrative insulitis with >50% of the islet area infiltrated.
-
Measurement of Pancreatic Insulin Content
This assay quantifies the amount of insulin remaining in the pancreas.
-
Extraction: The pancreas is homogenized in an acid-ethanol solution to extract the insulin.
-
Quantification: The insulin concentration in the extract is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.
-
Normalization: The total insulin content is typically normalized to the total protein content or the wet weight of the pancreas.
Experimental Workflow Visualization
The following diagram outlines the probable experimental workflow for the preclinical evaluation of this compound in the streptozotocin-induced diabetes model.
Conclusion and Future Directions
The existing preclinical evidence, although limited, suggests that this compound warrants further investigation as a potential therapeutic agent for autoimmune-related diabetes. Its ability to inhibit insulitis and preserve pancreatic insulin content in a chemically-induced model of the disease is promising.
To build upon these findings, future research should focus on:
-
Elucidating the specific molecular targets of this compound within the key immune cell subsets involved in autoimmune diabetes.
-
Conducting studies in spontaneous models of autoimmune diabetes, such as the Non-Obese Diabetic (NOD) mouse, to confirm its efficacy in a more translationally relevant setting.
-
Performing detailed dose-response studies to identify the optimal therapeutic window.
-
Investigating the effects of this compound on a broader range of inflammatory mediators , including a comprehensive panel of pro- and anti-inflammatory cytokines.
A more in-depth understanding of the preclinical pharmacology of this compound will be crucial in determining its potential for clinical development in the treatment of autoimmune diabetes.
References
- 1. Inhibition of streptozocin-induced insulitis and diabetes with lobenzarit in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on human endothelial cells. This compound inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of CCA (this compound) on the suppressor T cell function and the production of autoantibodies in New Zealand black and New Zealand white F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Lobenzarit Disodium: A Potential Immunomodulatory Approach for Autoimmune Liver Disease
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Autoimmune liver diseases, including autoimmune hepatitis (AIH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC), are chronic inflammatory conditions driven by a dysregulated immune response targeting hepatocytes and cholangiocytes. Current treatment paradigms, primarily centered on corticosteroids and other broad immunosuppressants, are often associated with significant side effects and incomplete responses, underscoring the urgent need for novel therapeutic strategies. Lobenzarit disodium (LBZ), also known as Disodium 4-chloro-2,2'-iminodibenzoate (CCA), is an immunomodulatory agent with a history of use in Japan for the treatment of rheumatoid arthritis.[1] Its unique mechanism of action, which involves the modulation of T-cell and B-cell function and antioxidant properties, presents a compelling, albeit currently theoretical, rationale for its investigation as a potential therapeutic for autoimmune liver diseases.[1]
This technical guide provides a comprehensive overview of the existing preclinical data on this compound, focusing on its mechanism of action and its demonstrated hepatoprotective effects in non-autoimmune models of liver injury. While no clinical or preclinical studies have directly evaluated Lobenzarit in the context of autoimmune liver disease, this document aims to equip researchers and drug development professionals with the foundational knowledge to explore this potential application. We will delve into the known signaling pathways affected by Lobenzarit, present available quantitative data from relevant studies in a structured format, and provide detailed experimental protocols where information is available.
Introduction to this compound
This compound is an immunomodulator that has been utilized in Japan for the management of rheumatoid arthritis.[1] Unlike conventional nonsteroidal anti-inflammatory drugs (NSAIDs), Lobenzarit does not inhibit prostaglandin and leukotriene biosynthesis, suggesting a distinct pharmacological profile.[1] Its therapeutic effects are primarily attributed to its immunopharmacological properties, which include the regulation of lymphocyte function and antioxidant activities.[1]
Mechanism of Action
This compound exerts its effects through a multi-faceted mechanism of action that involves the modulation of key immune cells and pathways.
Regulation of B-cell and T-cell Function
Studies have indicated that B-lymphocytes and T-lymphocytes are primary targets of Lobenzarit.[1] It has been shown to suppress the function of activated B-cells and the production of autoantibodies, such as anti-DNA antibodies.[1] In vitro studies have demonstrated that Lobenzarit suppresses the production of IgM and IgM rheumatoid factor from human B-cells at therapeutic concentrations (25-50 µg/ml).[1] This suppression is achieved by inhibiting the maturation of activated B-cells and inducing a block at the G1-S interphase of the cell cycle.[1] Furthermore, Lobenzarit has been found to enhance the ratio of T-suppressor to T-helper lymphocytes.[2]
Inhibition of Pro-inflammatory Cytokines
Lobenzarit has been reported to inhibit the activity of pro-inflammatory cytokines. Notably, it has an inhibitory effect on Interleukin-1 (IL-1), a key mediator of inflammation in various autoimmune conditions.
Antioxidant Properties
Lobenzarit acts as a scavenger of oxygen-free radicals, including hydroxyl radicals, superoxide, and peroxyl radicals.[1] This antioxidant activity may contribute to its therapeutic profile by mitigating oxidative stress, a known component of inflammatory processes in the liver.
Inhibition of the NO-cGMP Pathway
Preclinical studies have shown that this compound can inhibit the constitutive nitric oxide (NO) - cyclic guanosine monophosphate (cGMP) metabolic pathway.[2] At a concentration of 1 mM, it almost completely inhibits the production of cGMP.[2] This interference with constitutive NO generation provides another potential mechanism for its immunomodulatory effects.[2]
Preclinical Data in Liver Injury Models
While direct evidence in autoimmune liver disease models is lacking, studies on drug-induced liver injury have demonstrated the hepatoprotective effects of this compound.
Acetaminophen-Induced Hepatotoxicity
In a mouse model of acute hepatotoxicity induced by a high dose of acetaminophen (600 mg/kg), intraperitoneal administration of Lobenzarit at doses of 25, 50, and 100 mg/kg resulted in a significant, dose-dependent decrease in serum alanine aminotransferase (ALT) activity.[3] Furthermore, Lobenzarit treatment increased the concentration of reduced glutathione in the liver, which is typically depleted by acetaminophen toxicity.[3] Electron microscopy confirmed a reduction in liver damage in the Lobenzarit-treated mice.[3]
| Parameter | Acetaminophen Alone | Acetaminophen + Lobenzarit (25 mg/kg) | Acetaminophen + Lobenzarit (50 mg/kg) | Acetaminophen + Lobenzarit (100 mg/kg) |
| Serum ALT Activity | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Liver Glutathione | Depleted | Increased | Increased | Increased |
| Table 1: Summary of Lobenzarit Effects in Acetaminophen-Induced Liver Injury in Mice.[3] |
Allyl Alcohol-Induced Hepatotoxicity
In a study investigating the effects of Lobenzarit on allyl alcohol-induced liver toxicity in mice, intraperitoneal doses of 25, 50, and 100 mg/kg significantly decreased serum ALT activity and the concentration of malondialdehyde (MDA) in liver homogenates.[4] In isolated rat hepatocytes, Lobenzarit at concentrations of 0.2 and 0.3 mM reduced the release of lactate dehydrogenase (LDH) and MDA levels induced by allyl alcohol.[4]
| Parameter | Allyl Alcohol Alone | Allyl Alcohol + Lobenzarit (25 mg/kg) | Allyl Alcohol + Lobenzarit (50 mg/kg) | Allyl Alcohol + Lobenzarit (100 mg/kg) |
| Serum ALT Activity | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Liver MDA | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Table 2: Summary of Lobenzarit Effects in Allyl Alcohol-Induced Liver Injury in Mice.[4] |
| Parameter | Allyl Alcohol Alone | Allyl Alcohol + Lobenzarit (0.2 mM) | Allyl Alcohol + Lobenzarit (0.3 mM) |
| LDH Release | Increased | Reduced | Reduced |
| MDA Levels | Increased | Reduced | Reduced |
| Table 3: Summary of Lobenzarit Effects in Allyl Alcohol-Treated Rat Hepatocytes.[4] |
Experimental Protocols
Acetaminophen-Induced Liver Damage in Mice
-
Animal Model: Male mice.
-
Induction of Hepatotoxicity: A single oral dose of acetaminophen (600 mg/kg).
-
Treatment: this compound administered intraperitoneally (i.p.) at doses of 25, 50, and 100 mg/kg. The timing of administration was varied: 30 minutes before, or 2 and 4 hours after acetaminophen administration.
-
Outcome Measures: Serum alanine aminotransferase (ALT) activity, concentration of reduced glutathione in the liver, and assessment of liver damage by electron microscopy.[3]
Allyl Alcohol-Induced Hepatotoxicity in Mice and Rats
-
In Vivo Model (Mice):
-
Induction of Hepatotoxicity: A single dose of allyl alcohol (64 mg/kg).
-
Treatment: this compound administered i.p. at doses of 25, 50, and 100 mg/kg, 30 minutes before allyl alcohol.
-
Outcome Measures: Serum ALT activity and malondialdehyde (MDA) concentration in liver homogenates.[4]
-
-
In Vitro Model (Rat Hepatocytes):
-
Cell Culture: Isolated rat hepatocytes.
-
Induction of Toxicity: Allyl alcohol at a concentration of 0.4 mM.
-
Treatment: this compound at concentrations of 0.2 and 0.3 mM.
-
Outcome Measures: Release of lactate dehydrogenase (LDH) and levels of MDA.[4]
-
Signaling Pathways and Visualizations
The immunomodulatory effects of this compound are mediated through its influence on lymphocyte signaling pathways.
Caption: Lobenzarit's effect on B-cell maturation.
Caption: Lobenzarit's inhibition of the NO-cGMP pathway.
Potential for Autoimmune Liver Disease: A Forward Look
The core pathology of autoimmune liver diseases involves an aberrant immune response leading to chronic liver inflammation and damage. The known immunomodulatory properties of this compound, particularly its ability to suppress activated B-cells and modulate T-cell function, align well with the therapeutic goals in these conditions.
-
Autoimmune Hepatitis (AIH): AIH is characterized by the presence of autoantibodies and a T-cell mediated attack on hepatocytes. Lobenzarit's demonstrated ability to inhibit autoantibody production in other contexts and to regulate T-cell populations suggests a potential to dampen the autoimmune assault in AIH.
-
Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC): While the immunopathology of PBC and PSC is complex and involves both innate and adaptive immunity, the inflammatory component is a key driver of disease progression. The anti-inflammatory and antioxidant properties of Lobenzarit could potentially mitigate the bile duct damage characteristic of these diseases.
It is crucial to emphasize that the application of this compound to autoimmune liver disease is, at present, speculative and not supported by direct clinical or preclinical evidence. However, the data presented in this guide provides a strong rationale for initiating preclinical studies to investigate its efficacy and safety in established animal models of autoimmune hepatitis, primary biliary cholangitis, and primary sclerosing cholangitis.
Conclusion and Future Directions
This compound is an immunomodulatory agent with a well-defined mechanism of action on B- and T-lymphocytes and demonstrated hepatoprotective effects in models of drug-induced liver injury. While its potential in autoimmune liver disease remains unexplored, its pharmacological profile warrants further investigation. Future research should focus on:
-
Evaluating the efficacy of Lobenzarit in established animal models of autoimmune liver disease.
-
Investigating the impact of Lobenzarit on key biomarkers of autoimmune liver disease, such as serum aminotransferases, alkaline phosphatase, and immunoglobulin G levels.
-
Conducting detailed histological analysis of liver tissue from Lobenzarit-treated animal models to assess changes in inflammation and fibrosis.
-
Elucidating the precise molecular targets of Lobenzarit within the context of hepatic immune responses.
The exploration of this compound for autoimmune liver diseases could open a new therapeutic avenue for these challenging conditions, potentially offering a novel, targeted approach to immunomodulation in the liver.
References
- 1. Regulation of B cell function by lobenzarit, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatoprotective effects of this compound on acetaminophen-induced liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of lobenzarit against allyl alcohol-induced hepatotoxicity in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Lobenzarit Disodium's Impact on the NO-cGMP Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobenzarit disodium (CCA), an immunomodulatory agent, has been shown to exert its effects through various mechanisms, one of which involves the intricate nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway. This technical guide provides a comprehensive overview of the current understanding of how this compound interferes with this critical cellular communication cascade. Drawing from available scientific literature, this document details the inhibitory effects of this compound on both nitric oxide (NO) production and the subsequent synthesis of cyclic guanosine monophosphate (cGMP). Included are summaries of quantitative data, detailed experimental protocols for assessing these effects, and visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding for research and development purposes.
Introduction to the NO-cGMP Pathway
The nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway is a crucial signaling system in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. The pathway is initiated by the synthesis of nitric oxide (NO), a gaseous signaling molecule, from the amino acid L-arginine. This reaction is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). The constitutive isoforms, eNOS and nNOS, are typically responsible for basal levels of NO production, while iNOS is expressed in response to inflammatory stimuli and produces larger, more sustained amounts of NO.
Once produced, NO diffuses across cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding event activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating downstream targets such as cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and cGMP-specific phosphodiesterases (PDEs), which ultimately mediate the physiological response.
This compound's Point of Intervention
Scientific evidence indicates that this compound (CCA) disrupts the NO-cGMP pathway primarily by inhibiting the constitutive generation of nitric oxide.[1] This upstream interference consequently leads to a significant reduction in the production of cGMP.[1] The primary mechanism of action appears to be the impairment of constitutive nitric oxide synthase activity, thereby limiting the availability of NO to activate soluble guanylate cyclase.
Quantitative Effects of this compound on the NO-cGMP Pathway
The inhibitory effect of this compound on the NO-cGMP pathway has been quantified in scientific studies. The available data is summarized in the tables below.
Table 1: Effect of this compound on cGMP Production
| This compound (CCA) Concentration | Cell/Tissue Type | Inhibition of cGMP Production | Reference |
| 1 mM | Not specified in abstract | Almost complete inhibition | [1] |
Table 2: Effect of this compound on Nitric Oxide Generation
| This compound (CCA) Concentration | Cell/Tissue Type | Effect on NO Generation | Reference |
| Not specified | Not specified in abstract | Interference with constitutive NO generation | [1] |
Note: The available literature primarily provides data at a single concentration for cGMP inhibition and a qualitative description for NO generation. Further dose-response studies would be beneficial for a more comprehensive understanding.
Experimental Protocols
The following are detailed methodologies for key experiments designed to assess the effect of this compound on the NO-cGMP pathway, based on the foundational study in this area and supplemented with standard laboratory practices.
Assay for Nitric Oxide Synthase (NOS) Activity
This protocol is designed to measure the activity of constitutive nitric oxide synthase in the presence and absence of this compound.
Principle: The activity of NOS is determined by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline.
Materials:
-
Tissue homogenate or cell lysate
-
This compound (CCA)
-
L-[³H]arginine
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 1 mM MgCl₂, 0.5 mM CaCl₂)
-
NADPH (1 mM)
-
Calmodulin (10 µg/mL)
-
Tetrahydrobiopterin (BH₄) (10 µM)
-
Stop buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA)
-
Dowex AG 50WX-8 resin (Na⁺ form)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare tissue homogenates or cell lysates in a suitable buffer and determine the protein concentration.
-
Set up reaction tubes containing the reaction buffer, NADPH, calmodulin, and BH₄.
-
Add the desired concentrations of this compound to the experimental tubes. Include a vehicle control (without this compound) and a positive control (a known NOS inhibitor, e.g., L-NAME).
-
Initiate the reaction by adding the tissue homogenate/cell lysate and L-[³H]arginine.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop buffer.
-
Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate L-[³H]citrulline from unreacted L-[³H]arginine.
-
Elute the L-[³H]citrulline with water.
-
Add the eluate to scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the NOS activity as the amount of L-[³H]citrulline produced per unit of time per milligram of protein.
Assay for cGMP Production
This protocol measures the levels of cGMP in cells or tissues following treatment with this compound.
Principle: The concentration of cGMP is determined using a competitive enzyme immunoassay (EIA).
Materials:
-
Cell culture or tissue samples
-
This compound (CCA)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
0.1 M HCl for cell lysis and protein precipitation
-
cGMP EIA kit (commercially available)
-
Plate reader
Procedure:
-
Culture cells to the desired confluency or prepare tissue slices.
-
Pre-incubate the cells/tissues with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 10-15 minutes) to prevent cGMP breakdown.
-
Treat the cells/tissues with various concentrations of this compound for the desired duration. Include a vehicle control.
-
To stimulate cGMP production (if measuring inhibition of stimulated activity), add an NO donor (e.g., sodium nitroprusside) or a substance that activates constitutive NOS.
-
Terminate the experiment by aspirating the medium and lysing the cells with 0.1 M HCl.
-
Centrifuge the lysate to pellet the precipitated protein.
-
Collect the supernatant containing the cGMP.
-
Follow the instructions of the commercial cGMP EIA kit to measure the cGMP concentration in the supernatants. This typically involves a competitive binding assay where sample cGMP competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.
-
Measure the absorbance using a plate reader at the wavelength specified by the kit.
-
Calculate the cGMP concentration based on a standard curve generated with known amounts of cGMP.
Visualizations
Signaling Pathway Diagram
Caption: The NO-cGMP signaling pathway and the inhibitory point of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the effect of this compound on the NO-cGMP pathway.
Conclusion
This compound has been identified as an inhibitor of the constitutive NO-cGMP metabolic pathway.[1] Its mechanism of action involves the interference with nitric oxide generation, which subsequently leads to a profound decrease in cGMP levels.[1] The provided experimental protocols offer a framework for researchers to further investigate and quantify these effects. The visualizations aim to clarify the complex signaling cascade and the experimental steps involved. A more detailed dose-response characterization of this compound's impact on both NO and cGMP production would be a valuable addition to the existing literature and would further enhance the understanding of its immunomodulatory properties for drug development professionals.
References
Cellular Targets of Lobenzarit Disodium in Rheumatoid Arthritis Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobenzarit disodium (CCA), a disease-modifying antirheumatic drug (DMARD), has demonstrated clinical efficacy in the management of rheumatoid arthritis (RA). Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), its therapeutic action is not attributed to the inhibition of prostaglandin and leukotriene biosynthesis. Instead, Lobenzarit exerts its effects through immunomodulatory mechanisms, targeting key cellular players in the pathogenesis of RA. This technical guide provides a comprehensive overview of the cellular targets of this compound in RA models, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways and experimental workflows.
Core Cellular Targets and Mechanisms of Action
This compound modulates the activity of several cell types critically involved in the inflammatory cascade of rheumatoid arthritis, primarily B lymphocytes, T lymphocytes, and endothelial cells.
B Lymphocytes: Suppression of Humoral Immunity
Lobenzarit directly impacts B cell function, leading to a reduction in the production of immunoglobulins, including rheumatoid factor (RF).
Key Effects:
-
Inhibition of Immunoglobulin Production: Lobenzarit suppresses the in vitro production of IgM and IgM-RF by human B cells.[1]
-
Cell Cycle Arrest: The drug induces a block at the G1-S interphase of the cell cycle in activated B cells, thereby inhibiting their maturation and proliferation.[1]
T Lymphocytes: Modulation of Cellular Immunity
Lobenzarit appears to restore a balanced T cell response by promoting the function of suppressor T cells while inhibiting helper T cell activity.
Key Effects:
-
Altered T Cell Ratio: It is suggested that Lobenzarit enhances the ratio of T suppressor to T helper lymphocytes.[2]
-
Inhibition of Cytokine Production: Lobenzarit suppresses the production of Interleukin-2 (IL-2) by activated CD4+ T cells.[1]
Endothelial Cells: Attenuation of Inflammation and Angiogenesis
Lobenzarit targets the vascular endothelium, a critical site for leukocyte infiltration into the synovium and the formation of new blood vessels (angiogenesis) that sustains the inflamed pannus.
Key Effects:
-
Inhibition of Proliferation: Lobenzarit inhibits the proliferation of human endothelial cells in a dose-dependent manner.[3]
-
Reduced Adhesion Molecule Expression: It suppresses the expression of HLA-DR antigens on endothelial cells.[3]
-
Decreased T Cell Adherence: Lobenzarit inhibits the adhesion of T cells to endothelial cells.[3]
Other Molecular Mechanisms
-
Inhibition of the NO-cGMP Pathway: Lobenzarit has been shown to inhibit the constitutive nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) metabolic pathway.[2]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on its primary cellular targets.
| Cell Type | Parameter Measured | Effective Concentration of Lobenzarit | Observed Effect | Reference |
| B Lymphocytes | IgM and IgM-RF Production (induced by SAC + TCF) | 1-3 µg/mL | Suppression | [1] |
| B Lymphocytes | IgM and IgM-RF Production (induced by anti-CD3-activated CD4+ T cells) | 25-50 µg/mL | Suppression | [1] |
| B Lymphocytes | Cell Cycle Progression | Not specified | Block at G1-S interphase | [1] |
| Cell Type | Parameter Measured | Effective Concentration of Lobenzarit | Observed Effect | Reference |
| CD4+ T Cells | Interleukin-2 (IL-2) Production | Not specified | Suppression | [1] |
| Cell Type | Parameter Measured | Effective Concentration of Lobenzarit | Observed Effect | Reference |
| Human Endothelial Cells | Proliferation (³H-thymidine incorporation) | 50 µg/mL | Significant inhibition | [3] |
| Human Endothelial Cells | T Cell Adhesion | 10 µg/mL | Significant inhibition | [3] |
| Human Endothelial Cells | HLA-DR Antigen Expression (IFN-γ induced) | Not specified | Suppression | [3] |
| System | Parameter Measured | Effective Concentration of Lobenzarit | Observed Effect | Reference |
| Constitutive NO-cGMP Pathway | cGMP Production | 1 mM | Almost complete inhibition | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro B Cell Immunoglobulin Production Assay
Objective: To determine the effect of this compound on IgM and IgM-RF production by human B cells.
Methodology:
-
B Cell Isolation: Highly purified B cells are obtained from healthy donors.
-
Cell Culture and Stimulation: B cells are cultured and stimulated to produce IgM and IgM-RF using one of the following methods:
-
Staphylococcus aureus Cowan I (SAC) in combination with factors generated from mitogen-activated T cells (TCF).
-
Immobilized anti-CD3-activated CD4+ T cells.
-
-
Lobenzarit Treatment: this compound is added to the cell cultures at various concentrations.
-
Measurement of Immunoglobulins: After an appropriate incubation period, the supernatants are collected, and the concentrations of IgM and IgM-RF are measured by enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The production of immunoglobulins in Lobenzarit-treated cultures is compared to that in untreated control cultures.
Adapted from the methodology described in Arthritis & Rheumatism, 1992.[1]
Endothelial Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of human endothelial cells.
Methodology:
-
Cell Culture: Human endothelial cells are cultured in appropriate media.
-
Lobenzarit Treatment: The cells are treated with varying concentrations of this compound.
-
³H-Thymidine Incorporation: ³H-thymidine is added to the cultures for a specified period to be incorporated into the DNA of proliferating cells.
-
Measurement of Radioactivity: The cells are harvested, and the amount of incorporated ³H-thymidine is quantified using a scintillation counter.
-
Data Analysis: The level of ³H-thymidine incorporation in Lobenzarit-treated cells is compared to that in untreated control cells to determine the extent of proliferation inhibition.
Based on the protocol detailed in Arthritis & Rheumatism, 1991.[3]
T Cell Adhesion Assay
Objective: To evaluate the effect of this compound on the adhesion of T cells to human endothelial cells.
Methodology:
-
Endothelial Cell Monolayer Preparation: Human endothelial cells are grown to confluence in microplate wells.
-
Stimulation of Endothelial Cells: The endothelial cell monolayers are stimulated with interferon-gamma (IFN-γ) or interleukin-1 (IL-1) to enhance T cell adhesion.
-
Lobenzarit Treatment: The endothelial cell monolayers are treated with this compound.
-
T Cell Adhesion: Labeled T cells (e.g., with a fluorescent dye) are added to the wells and incubated to allow for adhesion.
-
Washing: Non-adherent T cells are removed by gentle washing.
-
Quantification of Adhesion: The number of adherent T cells is quantified by measuring the fluorescence intensity in each well.
-
Data Analysis: T cell adhesion in the presence of Lobenzarit is compared to adhesion in its absence.
Derived from the experimental description in Arthritis & Rheumatism, 1991.[3]
Visualizing the Impact of this compound
Experimental Workflow for Assessing B Cell Function
Caption: Workflow for studying Lobenzarit's effect on B cell immunoglobulin production.
Proposed Mechanism of Action of Lobenzarit on Immune Cells in RA
Caption: Overview of Lobenzarit's inhibitory effects on key cells in RA.
Hypothetical Involvement of Lobenzarit in Inflammatory Signaling
While direct evidence linking Lobenzarit to the NF-κB and JAK-STAT pathways is currently lacking in the reviewed literature, its known effects on cytokine production and immune cell function suggest a potential, indirect influence on these critical inflammatory signaling cascades. The following diagram illustrates a generalized overview of these pathways in the context of RA, with hypothesized points of modulation by Lobenzarit.
References
- 1. Regulation of B cell function by lobenzarit, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on human endothelial cells. This compound inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Lobenzarit Disodium's Impact on Anti-DNA Antibody Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobenzarit disodium (CCA), an immunomodulatory agent, has demonstrated a significant impact on the production of anti-DNA antibodies, a hallmark of systemic lupus erythematosus (SLE). This technical guide provides an in-depth analysis of the mechanisms by which this compound exerts its effects, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and visualizations of the key signaling pathways are presented to facilitate further research and drug development in the field of autoimmune diseases.
Introduction
Systemic lupus erythematosus is a chronic autoimmune disease characterized by the production of autoantibodies, particularly anti-double-stranded DNA (anti-dsDNA) antibodies. These antibodies contribute to the formation of immune complexes that deposit in various tissues, leading to inflammation and organ damage. This compound has emerged as a compound of interest due to its ability to modulate the immune response and suppress the production of these pathogenic autoantibodies. This document serves as a comprehensive resource for understanding the core mechanisms of this compound's action on B-cells and T-cells, with a specific focus on its inhibitory effects on anti-DNA antibody synthesis.
Mechanism of Action
This compound primarily exerts its immunomodulatory effects through direct action on B-lymphocytes and T-lymphocytes.
Impact on B-Lymphocyte Function
This compound directly inhibits the function of activated B-cells, a critical step in the production of autoantibodies.[1] The primary mechanism is not the prevention of initial B-cell activation, but rather the suppression of the maturation and differentiation of already activated B-cells into antibody-secreting plasma cells.[1][2][3]
Cell cycle analysis has revealed that this compound mediates this inhibition by inducing a block at the G1-S interphase of the B-cell cycle.[3] A key molecular target in this process is DNA polymerase alpha. This compound has been shown to be a potent inhibitor of this enzyme, which is crucial for DNA replication during the S phase of the cell cycle.[2] By inhibiting DNA polymerase alpha, this compound effectively halts the proliferation of activated B-cells, thereby reducing the population of antibody-producing cells.
Impact on T-Lymphocyte Function
In addition to its direct effects on B-cells, this compound also modulates T-cell function. It has been observed to suppress the production of Interleukin-2 (IL-2) by activated CD4+ T-cells.[1][2][3] IL-2 is a key cytokine for T-cell proliferation and differentiation. However, studies have shown that the suppressive effect of this compound on B-cell antibody production is not overcome by the addition of exogenous IL-2, suggesting that the inhibition of T-cell help is a secondary or parallel mechanism rather than the primary driver of its effect on B-cells.[1][2][3]
Quantitative Data
The following tables summarize the quantitative effects of this compound on immunoglobulin and anti-DNA antibody production from in vitro studies.
| Parameter | Cell Type | Stimulant | Lobenzarit (CCA) Concentration (µg/mL) | Effect | Reference |
| IgM & IgM-RF Production | Human B-cells | SAC + TCF | 1-3 | Suppression | [3] |
| IgM & IgM-RF Production | Human B-cells | Immobilized anti-CD3 activated CD4+ T-cells | 25-50 | Suppression | [3] |
| Anti-DNA Antibody & IgM Production | Human B-cells | Staphylococcus aureus + CD4+ T-cells | 10-50 | Suppression | [1] |
| Anti-DNA Antibody & IgM Production | Human B-cells | Immobilized anti-CD3 activated CD4+ T-cells | 10-50 | Suppression | [1] |
| DNA Synthesis | Human Endothelial Cells | - | 50 | Significant Inhibition | [4] |
| T-cell Adhesion to Endothelial Cells | Human T-cells and Endothelial Cells | IFN-gamma or IL-1 | 10 | Significant Inhibition | [4] |
Experimental Protocols
In Vitro Anti-DNA Antibody Production Assay
This protocol outlines a method for inducing and measuring anti-DNA antibody production from purified human B-cells in vitro.
4.1.1. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors by Ficoll-Paque density gradient centrifugation.
-
Purify B-cells from PBMCs using a negative selection B-cell isolation kit.
-
Purify CD4+ T-cells from the non-B-cell fraction using a CD4+ T-cell isolation kit.
4.1.2. Cell Culture and Stimulation:
-
Culture purified B-cells (1 x 10^5 cells/well) in 96-well round-bottom plates in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
For T-cell dependent stimulation, add purified autologous CD4+ T-cells (1 x 10^5 cells/well) and Staphylococcus aureus Cowan strain I (SAC) (final dilution 1:100,000).
-
Alternatively, for T-cell independent stimulation, coat 96-well plates with anti-CD3 monoclonal antibody (10 µg/mL) overnight at 4°C. Wash the wells and add purified B-cells.
-
Add varying concentrations of this compound (e.g., 0, 1, 10, 25, 50 µg/mL) to the wells at the initiation of the culture.
-
Incubate the plates for 7-10 days at 37°C in a humidified atmosphere with 5% CO2.
4.1.3. Measurement of Anti-DNA Antibodies:
-
After the incubation period, harvest the culture supernatants.
-
Measure the concentration of anti-dsDNA antibodies in the supernatants using an enzyme-linked immunosorbent assay (ELISA).
-
Coat ELISA plates with calf thymus dsDNA.
-
Block non-specific binding sites.
-
Add diluted culture supernatants to the wells.
-
Add a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody.
-
Add a substrate solution (e.g., TMB) and measure the absorbance at 450 nm.
-
Quantify the antibody concentration using a standard curve.
-
T-Cell IL-2 Production Assay
This protocol describes a method to assess the effect of this compound on IL-2 production by activated T-cells.
4.2.1. Cell Preparation:
-
Isolate PBMCs from healthy human donors.
-
Purify CD4+ T-cells using a negative selection kit.
4.2.2. Cell Culture and Stimulation:
-
Culture purified CD4+ T-cells (2 x 10^5 cells/well) in 96-well flat-bottom plates.
-
Stimulate the T-cells with plate-bound anti-CD3 antibody (10 µg/mL) and soluble anti-CD28 antibody (1 µg/mL).
-
Add varying concentrations of this compound to the wells.
-
Incubate the plates for 24-48 hours.
4.2.3. Measurement of IL-2:
-
Harvest the culture supernatants.
-
Measure the concentration of IL-2 in the supernatants using a commercial IL-2 ELISA kit according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Regulation of in vitro anti-DNA antibody production by a novel disease modifying anti-rheumatic drug, Lobenzarit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of B cell function by lobenzarit, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on human endothelial cells. This compound inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Lobenzarit as a Scavenger of Oxygen-Free Radicals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lobenzarit's (Disodium CCA) function as a specific scavenger of oxygen-free radicals. It details the compound's mechanism of action, summarizes its efficacy against various reactive oxygen species (ROS), outlines the experimental protocols used for its evaluation, and illustrates key pathways and workflows.
Introduction: Lobenzarit and Oxidative Stress
Lobenzarit (CCA), an immunomodulatory agent, has demonstrated significant anti-oxidative properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous inflammatory diseases and tissue damage. ROS, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide anions (O₂•⁻), can inflict damage on critical biomolecules, including lipids, proteins, and nucleic acids. This guide investigates the specific role of Lobenzarit in mitigating oxidative stress by directly scavenging certain oxygen-free radicals.
Mechanism of Action: A Selective Scavenger
Research indicates that Lobenzarit is not a broad-spectrum antioxidant but rather exhibits a specific profile of action against different ROS. Its efficacy is most pronounced against highly reactive species like hydroxyl radicals and singlet oxygen.
-
Hydroxyl Radical (•OH) Scavenging : Lobenzarit demonstrates a potent quenching effect on hydroxyl radicals generated through the Fenton reaction.[1] Its inhibitory action in this capacity has been reported to be significantly more intense than that of mefenamic acid, a comparable anti-inflammatory drug.[1]
-
Singlet Oxygen (¹O₂) Quenching : The compound is also effective at quenching singlet oxygen generated in enzymatic systems.[1]
-
Ineffectiveness Against Superoxide Anion (O₂•⁻) : Notably, Lobenzarit shows no scavenging effect against superoxide anion radicals when generated via the xanthine oxidase-hypoxanthine system.[1] This specificity suggests a targeted mechanism of action.
-
Protection Against Biomolecular Damage : By scavenging specific ROS, Lobenzarit effectively inhibits downstream damage. It prevents the production of lipid peroxides, thereby protecting against the auto-oxidation of lipids like linolenic acid.[1] Furthermore, it inhibits the alteration of proteins, such as Immunoglobulin G (IgG), induced by UV irradiation.[1] However, it does not act on lipid radicals that have already been formed, indicating its role is primarily preventative in the lipid peroxidation chain.[1]
The diagram below illustrates the specific scavenging profile of Lobenzarit.
Caption: Specificity of Lobenzarit as a ROS scavenger.
Data on Scavenging Activity
The anti-oxidative actions of Lobenzarit have been characterized primarily through chemiluminescence experiments.[1] The following table summarizes the qualitative and comparative data on its scavenging profile.
| Reactive Oxygen Species (ROS) | Generating System | Lobenzarit (CCA) Effect | Comparative Notes | Reference |
| Hydroxyl Radical (•OH) | Fenton Reaction (Fe²⁺ + H₂O₂) | Strong quenching/scavenging effect | Inhibition is "much more intense" than mefenamic acid. | [1] |
| Singlet Oxygen (¹O₂) | Enzymatic Systems | Quenching/scavenging effect | - | [1] |
| Superoxide Anion (O₂•⁻) | Xanthine Oxidase-Hypoxanthine | No effect | - | [1] |
| Lipid Peroxide Production | Auto-oxidation of Linolenic Acid | Inhibits production | Does not quench pre-generated lipid radicals. | [1] |
| Protein Alteration | UV Irradiation of IgG | Inhibits alteration | Protects against protein damage induced by activated oxygen. | [1] |
Experimental Protocols
The evaluation of Lobenzarit's antioxidant properties involves several key experimental assays designed to generate specific ROS and measure the extent of scavenging.
Hydroxyl Radical (•OH) Scavenging Assay
This assay measures the ability of a compound to scavenge hydroxyl radicals, which are typically generated in situ via the Fenton reaction.
-
Objective : To quantify the •OH scavenging capacity of Lobenzarit.
-
Principle : Hydroxyl radicals are generated by the reaction of Iron (II) with hydrogen peroxide (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻).[1] A detector probe molecule, such as salicylate or p-aminobenzoate, is included in the reaction.[2][3] This probe reacts with •OH to form a product that can be quantified, often spectrophotometrically or via chemiluminescence.[1][2] When an antioxidant like Lobenzarit is present, it competes with the probe for the •OH radicals, leading to a decrease in the formation of the detectable product. The degree of inhibition is proportional to the scavenging activity.[3] Electron Paramagnetic Resonance (EPR) spectroscopy is considered the gold standard for unambiguous detection of free radicals.[4]
-
General Methodology :
-
A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), an iron (II) salt (e.g., FeSO₄), a detector probe (e.g., salicylate), and the test compound (Lobenzarit) at various concentrations.
-
The reaction is initiated by adding hydrogen peroxide (H₂O₂).
-
The mixture is incubated for a defined period at a controlled temperature.
-
The reaction is stopped, often by adding a catalase to degrade the remaining H₂O₂.[2]
-
The concentration of the hydroxylated probe is measured. For instance, using the CUPRAC (Cupric Ion Reducing Antioxidant Capacity) method, the product reduces a Cu(II)-neocuproine complex, forming a chromophore whose absorbance is measured.[2][3]
-
The percentage of inhibition is calculated by comparing the results from the test samples to a control sample lacking the scavenger.
-
The workflow for a typical hydroxyl radical scavenging assay is depicted below.
Caption: General workflow for a hydroxyl radical scavenging assay.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay assesses the ability of a compound to prevent the oxidation of lipids.
-
Objective : To measure the inhibition of lipid peroxide formation by Lobenzarit.
-
Principle : The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to estimate the extent of lipid peroxidation.[5] It measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.[6] In the assay, the sample is heated with thiobarbituric acid (TBA) under acidic conditions, which leads to the formation of a pink-colored MDA-TBA adduct that can be quantified by measuring its absorbance at 532 nm.[5] A reduction in absorbance in the presence of Lobenzarit indicates inhibition of lipid peroxidation.
-
General Methodology :
-
A lipid-rich substrate (e.g., linolenic acid, brain homogenate, or cell lysate) is induced to peroxidize, often using an iron/ascorbate system.[1][7][8]
-
The substrate is incubated with and without Lobenzarit.
-
After incubation, a solution of TBA in an acidic medium (e.g., trichloroacetic acid) is added.
-
The mixture is heated (e.g., at 95°C) for a specified time to allow the color reaction to develop.[5]
-
After cooling, the mixture is centrifuged, and the absorbance of the supernatant is read at 532 nm.
-
The level of inhibition is determined by comparing the absorbance of the Lobenzarit-treated samples with the control.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity, as it accounts for cellular uptake and metabolism.
-
Objective : To determine the intracellular antioxidant activity of Lobenzarit.
-
Principle : The assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[9][10] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. Subsequently, ROS (typically generated by adding a radical initiator like AAPH) oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[11][12] An antioxidant compound that is taken up by the cells will scavenge the ROS, thereby inhibiting the formation of DCF and reducing the fluorescence signal.[10]
-
General Methodology :
-
Adherent cells (e.g., HepG2) are cultured in a 96-well plate until confluent.[12]
-
Cells are washed and then incubated with the DCFH-DA probe.
-
The probe solution is removed, and the cells are treated with Lobenzarit at various concentrations.
-
A radical initiator (e.g., AAPH) is added to all wells to induce oxidative stress.
-
The fluorescence intensity is measured over time using a plate reader.
-
The antioxidant activity is quantified by calculating the inhibition of fluorescence in Lobenzarit-treated cells compared to control cells.
-
Consequences of Oxidative Damage and Lobenzarit's Protective Role
The scavenging of hydroxyl radicals and singlet oxygen by Lobenzarit is critical for preventing damage to key cellular components. Unchecked, these ROS can initiate a cascade of destructive reactions.
Caption: Protective mechanism of Lobenzarit against oxidative damage.
By neutralizing these initiating ROS, Lobenzarit helps maintain the structural and functional integrity of cell membranes and essential proteins, which is particularly relevant in the context of inflammatory conditions where ROS production is often elevated.
Conclusion
Lobenzarit acts as a selective and potent scavenger of specific oxygen-free radicals, most notably hydroxyl radicals and singlet oxygen. It does not, however, affect superoxide anions or pre-formed lipid radicals. This specificity allows it to effectively inhibit the initiation of lipid peroxidation and prevent oxidative damage to proteins. The experimental protocols detailed herein provide a robust framework for assessing these antioxidant properties. For drug development professionals and researchers, understanding this precise mechanism of action is crucial for positioning Lobenzarit in therapeutic contexts where oxidative stress driven by hydroxyl radicals and singlet oxygen is a key pathological factor.
References
- 1. Anti-oxidative profile of lobenzarit disodium (CCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxyl radical scavenging assay of phenolics and flavonoids with a modified cupric reducing antioxidant capacity (CUPRAC) method using catalase for hydrogen peroxide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel hydroxyl radical scavenging antioxidant activity assay for water-soluble antioxidants using a modified CUPRAC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the antioxidative properties of lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid peroxidation and antioxidant enzyme activity in aspirin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
Foundational Studies on the Effect of Lobenzarit Disodium on Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobenzarit disodium (CCA), a drug historically used in the treatment of rheumatoid arthritis, has demonstrated significant modulatory effects on endothelial cells. These effects, which include the inhibition of proliferation, adhesion, and key signaling pathways, suggest a potential therapeutic role for Lobenzarit in angiogenesis-dependent diseases and inflammatory conditions. This technical guide provides an in--depth overview of the foundational studies investigating the impact of this compound on endothelial cell biology, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Core Effects of this compound on Endothelial Cells
This compound exerts several distinct effects on endothelial cells, primarily centered around the inhibition of cellular proliferation, modulation of immune--related functions, and interference with intracellular signaling pathways.
Inhibition of Endothelial Cell Proliferation
This compound has been shown to suppress the proliferation of human endothelial cells in a dose-dependent manner.[1][2] This inhibitory action is attributed to its ability to interfere with DNA synthesis.
Quantitative Data: Inhibition of Endothelial Cell Proliferation
| Concentration of this compound (µg/mL) | Effect on ³H-Thymidine Incorporation |
| 50 | Significant inhibition observed[1] |
Experimental Protocol: ³H-Thymidine Incorporation Assay
This protocol outlines the methodology used to assess the anti-proliferative effects of this compound on endothelial cells.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in standard endothelial cell growth medium supplemented with fetal calf serum. Cells are seeded in 96-well plates and allowed to adhere and reach sub-confluence.
-
Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound. Control wells receive medium without the drug.
-
Radiolabeling: After a predetermined incubation period with Lobenzarit, ³H-thymidine is added to each well. The cells are incubated for a further period to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the unincorporated ³H-thymidine is washed away. The radioactivity of the filters, which is proportional to the amount of DNA synthesis, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the Lobenzarit-treated wells to the control wells.
Mechanism of Action: Inhibition of DNA Polymerase Alpha
The anti-proliferative effect of this compound is linked to its potent inhibition of DNA polymerase alpha, a key enzyme in DNA replication.[2] By targeting this enzyme, Lobenzarit effectively halts the cell cycle and prevents cell division.
Modulation of Endothelial Cell Adhesion and Immune Function
This compound influences the interaction between endothelial cells and immune cells, a critical aspect of the inflammatory response.
Inhibition of T-Cell Adhesion
Lobenzarit significantly inhibits the adhesion of T-lymphocytes to endothelial cell monolayers.[1] This effect is crucial in mitigating the inflammatory cascade seen in conditions like rheumatoid arthritis.
Quantitative Data: Inhibition of T-Cell Adhesion
| Concentration of this compound (µg/mL) | Effect on T-Cell Adhesion |
| 10 | Significant inhibition observed[1] |
Experimental Protocol: Endothelial Cell-T Lymphocyte Adhesion Assay
This protocol details the procedure for quantifying the effect of this compound on T-cell adhesion to endothelial cells.
-
Endothelial Monolayer Preparation: HUVECs are seeded in 24- or 48-well plates and cultured to form a confluent monolayer.
-
Activation (Optional): To mimic inflammatory conditions, the endothelial monolayer can be activated with cytokines such as interferon-gamma (IFN-γ) or interleukin-1 (IL-1) prior to the adhesion assay.
-
Treatment: The endothelial cells are pre-incubated with various concentrations of this compound for a specified duration.
-
T-Cell Labeling and Adhesion: T-lymphocytes, isolated from peripheral blood, are labeled with a fluorescent dye (e.g., Calcein-AM) or a radioactive marker (e.g., ⁵¹Cr). The labeled T-cells are then added to the endothelial monolayers and incubated to allow for adhesion.
-
Washing and Quantification: Non-adherent T-cells are removed by gentle washing. The number of adherent T-cells is quantified by measuring the fluorescence or radioactivity in each well.
-
Data Analysis: The percentage of inhibition of adhesion is determined by comparing the number of adherent cells in the Lobenzarit-treated wells to the control wells.
Suppression of HLA-DR Antigen Expression
Lobenzarit has been observed to suppress the expression of HLA-DR antigens on the surface of endothelial cells that have been stimulated with recombinant interferon-gamma (rIFN-γ).[1]
Interference with the Nitric Oxide-cGMP Signaling Pathway
This compound has been found to inhibit the constitutive nitric oxide (NO) - cyclic guanosine monophosphate (cGMP) signaling pathway in endothelial cells.[3] This is a crucial pathway for regulating vascular tone and homeostasis.
Quantitative Data: Inhibition of cGMP Production
| Concentration of this compound (mM) | Effect on cGMP Production |
| 1 | Almost complete inhibition[3] |
Mechanism of Action: Interference with Nitric Oxide Generation
The inhibition of cGMP production by Lobenzarit is a downstream effect of its interference with the generation of nitric oxide.[3] By reducing NO bioavailability, Lobenzarit disrupts the activation of soluble guanylate cyclase, the enzyme responsible for cGMP synthesis.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the mechanisms of action of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
References
- 1. Effects of this compound on human endothelial cells. This compound inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Research into Lobenzarit Disodium's Cardiovascular Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobenzarit disodium (CCA), an immunomodulatory agent with established efficacy in rheumatoid arthritis, presents a compelling case for repositioning in cardiovascular disease. Its mechanisms of action, including modulation of endothelial cell function, inhibition of inflammatory cell adhesion, and interference with the nitric oxide-cGMP pathway, align with key pathological processes in atherosclerosis, cardiac fibrosis, and heart failure. This technical guide synthesizes the existing preclinical evidence, delineates the putative signaling pathways involved, and provides detailed experimental protocols for the comprehensive evaluation of this compound's cardiovascular applications. The structured data and visual workflows are intended to facilitate further research and development in this promising area.
Introduction
Cardiovascular diseases (CVDs) remain a leading cause of global mortality, driven by complex inflammatory and fibrotic processes. While current therapies target various aspects of CVD, there remains a significant unmet need for agents that can directly modulate the underlying immune and cellular dysregulation. This compound (CCA), a compound with a well-documented history in treating autoimmune disease, offers a novel therapeutic avenue. This document provides a comprehensive overview of the preliminary research and a roadmap for future investigation into the cardiovascular applications of this compound.
Known Mechanisms of Action of this compound
This compound's therapeutic effects are primarily attributed to its immunomodulatory and anti-inflammatory properties. Preclinical studies have elucidated several key mechanisms:
-
Inhibition of Endothelial Cell Proliferation: this compound has been shown to suppress the proliferation of human endothelial cells in a dose-dependent manner.[1][2] This anti-proliferative effect is, at least in part, mediated by the inhibition of DNA polymerase alpha.[2]
-
Suppression of Inflammatory Cell Adhesion: The compound effectively inhibits the adhesion of T-lymphocytes to endothelial cells, a critical step in the inflammatory cascade that drives many cardiovascular pathologies.[1]
-
Modulation of Endothelial Activation: this compound can suppress the expression of HLA-DR antigens on endothelial cells, which are crucial for antigen presentation and the propagation of immune responses.[1]
-
Interference with the NO-cGMP Pathway: Studies have indicated that this compound can inhibit the constitutive nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[3] This pathway is fundamental for maintaining vascular homeostasis and its dysregulation is a hallmark of endothelial dysfunction and heart failure.[3][4][5]
Putative Cardiovascular Applications and Supporting Rationale
Based on its established mechanisms, this compound is hypothesized to have therapeutic potential in several key areas of cardiovascular disease.
Atherosclerosis
Atherosclerosis is a chronic inflammatory disease of the arterial wall.[6] The recruitment and infiltration of immune cells, particularly T-lymphocytes, are central to plaque formation and progression.[6]
Rationale for this compound's Application:
-
By inhibiting T-cell adhesion to the endothelium, this compound could directly reduce the influx of inflammatory cells into the arterial intima.
-
Its anti-proliferative effects on endothelial cells may help to stabilize the endothelial barrier.
-
Modulation of the NO-cGMP pathway could improve endothelial function and promote vasodilation.
Cardiac Fibrosis
Cardiac fibrosis, the excessive deposition of extracellular matrix in the heart, leads to myocardial stiffening and dysfunction.[7][8] This process is driven by the activation of cardiac fibroblasts, often in response to inflammatory signals.[8][9][10] T-cells are known to play a role in the induction of cardiac fibrosis through direct and indirect actions on fibroblasts.[11]
Rationale for this compound's Application:
-
The immunomodulatory effects of this compound, particularly on T-cells, could attenuate the inflammatory stimuli that drive fibroblast activation and subsequent collagen deposition.[11][12]
-
While direct effects on cardiac fibroblasts are yet to be determined, its known anti-proliferative properties in other cell types suggest a potential to inhibit fibroblast proliferation.
Heart Failure
Endothelial dysfunction is a key contributor to the pathophysiology of both heart failure with reduced and preserved ejection fraction.[3][4] An impaired NO-cGMP pathway is a central feature of this dysfunction.[3][4][5]
Rationale for this compound's Application:
-
By interfering with the NO-cGMP pathway, this compound may have complex, context-dependent effects. Further investigation is required to determine whether its modulatory role could be beneficial in the setting of heart failure-associated endothelial dysfunction.
Proposed Signaling Pathways for Investigation
The following diagrams illustrate the hypothesized signaling pathways through which this compound may exert its cardiovascular effects.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on this compound.
Table 1: Effect of this compound on Endothelial Cell Proliferation
| Concentration (µg/mL) | Inhibition of ³H-Thymidine Incorporation | Reference |
| 50 | Significant Inhibition | [1] |
Table 2: Effect of this compound on T-Cell Adhesion to Endothelial Cells
| Concentration (µg/mL) | Inhibition of T-Cell Adhesion | Reference |
| 10 | Significant Inhibition | [1] |
Detailed Experimental Protocols
To rigorously evaluate the cardiovascular potential of this compound, the following experimental protocols are proposed.
In Vitro Assessment of Endothelial Dysfunction
This protocol assesses the effect of this compound on endothelial permeability, a key feature of endothelial dysfunction.
Experimental Workflow:
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on collagen-coated, semi-permeable Transwell inserts (e.g., 0.4 µm pore size).[13][14]
-
Monolayer Formation: Cells are grown to confluence to form a tight monolayer, which can be verified by measuring transendothelial electrical resistance (TEER).
-
Treatment: Confluent monolayers are treated with varying concentrations of this compound for a predetermined duration (e.g., 24 hours).
-
Permeability Assay: A high molecular weight Fluorescein isothiocyanate (FITC)-dextran is added to the upper chamber of the Transwell.[13]
-
Quantification: After a defined incubation period (e.g., 1-4 hours), the fluorescence in the lower chamber is measured using a plate reader. A decrease in fluorescence in the Lobenzarit-treated groups compared to a vehicle control would indicate a reduction in endothelial permeability.[13][15][16]
Animal Model of Atherosclerosis
This protocol utilizes Apolipoprotein E-deficient (ApoE-/-) mice, a standard model for studying atherosclerosis, to evaluate the in vivo efficacy of this compound.
Experimental Workflow:
Methodology:
-
Animal Model: Male ApoE-/- mice are fed a high-fat diet to induce atherosclerotic plaque formation.
-
Drug Administration: Mice are treated with this compound (e.g., via oral gavage or in drinking water) or a vehicle control for a specified period (e.g., 8-12 weeks).
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and the aortas are perfused and harvested.
-
Histological Analysis: The aortic root is embedded in OCT compound, and serial cryosections are prepared.
-
Staining: Sections are stained with Oil Red O to visualize lipid-laden plaques.[17][18][19][20]
-
Quantification: The plaque area in the aortic sinus is quantified using image analysis software (e.g., ImageJ). A reduction in plaque area in the Lobenzarit-treated group would indicate an anti-atherosclerotic effect.[17][18][19]
Animal Model of Cardiac Fibrosis
This protocol describes the induction of cardiac fibrosis in mice and the assessment of this compound's anti-fibrotic potential.
Experimental Workflow:
Methodology:
-
Fibrosis Induction: Cardiac fibrosis is induced in mice using a model such as transverse aortic constriction (TAC) or continuous infusion of angiotensin II.
-
Drug Administration: Mice receive daily administration of this compound or a vehicle control for the duration of the study (e.g., 4 weeks).
-
Tissue Collection: Following the treatment period, mice are euthanized, and their hearts are excised.
-
Histological Preparation: The hearts are fixed in formalin and embedded in paraffin.[21][22][23]
-
Staining: Heart sections are stained with Masson's trichrome to differentiate collagen fibers (blue) from myocardium (red).[21][22][23][24][25]
-
Quantification: The extent of the fibrotic area is quantified as a percentage of the total left ventricular area using image analysis software. A decrease in the fibrotic area in the Lobenzarit-treated group would suggest an anti-fibrotic effect.
Conclusion and Future Directions
The existing evidence strongly suggests that this compound possesses pharmacological properties that could be highly beneficial in the treatment of cardiovascular diseases. Its ability to modulate key inflammatory and endothelial processes warrants a thorough and systematic investigation into its cardiovascular applications. The experimental protocols outlined in this guide provide a framework for elucidating the efficacy and mechanisms of action of this compound in preclinical models of atherosclerosis and cardiac fibrosis. Future research should also focus on its effects on specific cardiovascular cell types, including cardiomyocytes, vascular smooth muscle cells, and cardiac fibroblasts, to further delineate its therapeutic potential. Successful outcomes from these preclinical studies would provide a strong rationale for advancing this compound into clinical trials for cardiovascular indications.
References
- 1. Effects of this compound on human endothelial cells. This compound inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of endothelial dysfunction in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelial Dysfunction in Heart Failure: What Is Its Role? [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of cardiac collagen deposition in experimental models and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epicardium-derived fibroblasts in heart development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soluble St2 Induces Cardiac Fibroblast Activation and Collagen Synthesis via Neuropilin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac Fibroblast Activation during Myocardial Infarction Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T-cell regulation of fibroblast and cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. T cells in cardiac health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. In vitro endothelial permeability assay [bio-protocol.org]
- 16. In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems [bio-protocol.org]
- 17. Quantification of atherosclerosis at the aortic sinus [protocols.io]
- 18. umassmed.edu [umassmed.edu]
- 19. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root | Springer Nature Experiments [experiments.springernature.com]
- 20. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. med.emory.edu [med.emory.edu]
- 22. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 24. Masson’s Trichrome staining [bio-protocol.org]
- 25. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Lobenzarit Disodium: In Vitro Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobenzarit disodium (CCA), an immunomodulatory agent, has demonstrated a range of effects in in vitro cell culture systems, suggesting its potential in the regulation of inflammatory and immune responses. These application notes provide a comprehensive overview of the experimental protocols for evaluating the effects of this compound on endothelial cell proliferation, T-cell adhesion, and DNA polymerase alpha activity. Additionally, this document summarizes the known effects of this compound on cytokine production and explores its potential interaction with the NF-κB signaling pathway.
Data Presentation
Table 1: Effect of this compound on Endothelial Cell Proliferation
| Cell Type | Assay | Concentration (µg/mL) | Inhibition (%) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | ³H-Thymidine Incorporation | 50 | Significant Inhibition | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | ³H-Thymidine Incorporation | 100 | ~50% | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | ³H-Thymidine Incorporation | 200 | ~70% | [2] |
Table 2: Effect of this compound on T-Cell Adhesion to Endothelial Cells
| Endothelial Cell Type | T-Cell Type | Stimulus | Lobenzarit Concentration (µg/mL) | Inhibition of Adhesion (%) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Human T-Cells | Interferon-gamma (IFN-γ) | 10 | Significant Inhibition | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Human T-Cells | Interleukin-1 (IL-1) | 10 | Significant Inhibition | [1] |
Table 3: Effect of this compound on DNA Polymerase Alpha Activity
| Enzyme Source | Substrate | Lobenzarit Concentration (µg/mL) | Inhibition (%) | Reference |
| HeLa Cells | Activated DNA | 100 | ~40% | [2] |
| HeLa Cells | Activated DNA | 200 | ~60% | [2] |
Experimental Protocols
Endothelial Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol is designed to assess the inhibitory effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., M199) supplemented with 20% fetal bovine serum (FBS), endothelial cell growth supplement (ECGS), heparin, and antibiotics.
-
This compound
-
[³H]-Thymidine
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
96-well cell culture plates
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed HUVECs in 96-well plates at a density of 1 x 10⁴ cells/well in complete endothelial cell growth medium.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment: Prepare various concentrations of this compound in the culture medium. After 24 hours, replace the medium with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells for 72 hours at 37°C and 5% CO₂.
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 4 hours.
-
Cell Harvesting:
-
Wash the cells twice with cold PBS.
-
Add 100 µL of 10% TCA to each well and incubate for 30 minutes at 4°C to precipitate the DNA.
-
Wash the wells twice with 5% TCA.
-
Solubilize the precipitate in 100 µL of 0.1 N NaOH.
-
-
Scintillation Counting: Transfer the solubilized DNA to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and plot the dose-response curve.
T-Cell Adhesion Assay
This protocol measures the ability of this compound to inhibit the adhesion of T-lymphocytes to a monolayer of HUVECs.
Materials:
-
HUVECs
-
Human T-lymphocytes
-
Endothelial Cell Growth Medium
-
RPMI 1640 medium supplemented with 10% FBS
-
This compound
-
Recombinant human interferon-gamma (IFN-γ) or Interleukin-1 (IL-1)
-
Calcein-AM (or other fluorescent cell tracker)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Endothelial Cell Monolayer Preparation: Seed HUVECs in 96-well black, clear-bottom plates and grow to confluence.
-
Stimulation of Endothelial Cells: Treat the confluent HUVEC monolayer with IFN-γ (e.g., 100 U/mL) or IL-1 (e.g., 10 U/mL) for 24-48 hours to induce the expression of adhesion molecules.
-
T-Cell Labeling: Label human T-lymphocytes with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.
-
Treatment: Pre-incubate the stimulated HUVEC monolayer with various concentrations of this compound for 1-2 hours.
-
Co-culture: Add the fluorescently labeled T-cells to the HUVEC monolayer and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells with pre-warmed PBS to remove non-adherent T-cells.
-
Quantification: Measure the fluorescence intensity of the remaining adherent T-cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of adhesion for each treatment condition relative to the control (stimulated HUVECs without this compound).
DNA Polymerase Alpha Activity Assay
This assay determines the inhibitory effect of this compound on the activity of DNA polymerase alpha.
Materials:
-
Purified DNA polymerase alpha
-
Activated calf thymus DNA (as a template-primer)
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP)
-
[³H]-dTTP
-
Reaction buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT)
-
This compound
-
Glass fiber filters
-
TCA
-
Ethanol
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, activated DNA, dATP, dGTP, dCTP, and [³H]-dTTP.
-
Treatment: Add various concentrations of this compound to the reaction mixture. Include a control without the inhibitor.
-
Enzyme Addition: Initiate the reaction by adding purified DNA polymerase alpha to the mixture.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect the precipitate by filtering through glass fiber filters.
-
Washing: Wash the filters with cold TCA and then with ethanol to remove unincorporated nucleotides.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the enzyme activity as the amount of [³H]-dTTP incorporated into the DNA and calculate the percentage of inhibition for each this compound concentration.
Signaling Pathways and Logical Relationships
Experimental Workflow for In Vitro Analysis of this compound
Caption: Experimental workflow for evaluating this compound's in vitro effects.
Putative Signaling Pathway of this compound in Endothelial Cells
Caption: Putative mechanism of this compound in endothelial cells.
Potential Involvement of NF-κB Pathway
While direct evidence for this compound's interaction with the NF-κB pathway is still emerging, its known anti-inflammatory and immunomodulatory effects suggest a potential role. The NF-κB signaling cascade is a critical regulator of genes involved in inflammation, including cytokines and adhesion molecules.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Further research is warranted to elucidate the precise molecular mechanisms by which this compound exerts its effects and to confirm its interaction with the NF-κB signaling pathway. The protocols and data presented herein provide a foundation for continued investigation into the therapeutic potential of this compound.
References
Application Note: High-Performance Liquid Chromatographic Method for the Analysis of Lobenzarit Disodium
Introduction
Lobenzarit disodium is an immunomodulatory agent used in the treatment of rheumatoid arthritis. Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. This application note describes a high-performance liquid chromatographic (HPLC) method for the quantitative analysis of this compound in sustained-release tablets. The method is simple, rapid, and selective, making it suitable for routine quality control and stability testing.[1]
Principle
The method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The sample is dissolved in a suitable solvent, and an aliquot is injected into the HPLC system. The separation is achieved on a reversed-phase column using a mobile phase consisting of an aqueous buffer and an organic modifier. The analyte is detected by its UV absorbance at a specific wavelength, and the peak area is proportional to the concentration of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended based on published methods and common practices in pharmaceutical analysis.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase Phenyl, 5 µm, 4.6 x 250 mm (or similar) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 308 nm[2] |
| Column Temperature | Ambient |
Preparation of Solutions
-
Standard Solution: Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL. Further dilute with the mobile phase to prepare working standard solutions within the linear range (e.g., 20-105 µg/mL).[1]
-
Sample Solution: Weigh and finely powder not fewer than 20 sustained-release tablets. Transfer an accurately weighed portion of the powder, equivalent to about 100 mg of this compound, to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase and mix well. Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Dilute an appropriate volume of the filtered solution with the mobile phase to obtain a final concentration within the linear range.
Analytical Method Validation Summary
The described HPLC method has been validated and shown to be linear, precise, accurate, and selective.[1] A summary of the validation parameters is presented in the table below.
| Validation Parameter | Result |
| Linearity Range | 20 - 105 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Repeatability (RSD) | < 1.60%[1] |
| Intermediate Precision (RSD) | < 1.30%[1] |
| Mean Recovery | 100.62%[1] |
| Limit of Quantitation (LOQ) | 0.5 µg/mL (in plasma)[2] |
Note: The Limit of Quantitation was established for the analysis in plasma and may vary for pharmaceutical dosage forms.
Visualizations
Experimental Workflow for this compound HPLC Analysis
Caption: HPLC Analysis Workflow for this compound.
Logical Relationship of HPLC Method Parameters
Caption: Key Parameters Affecting HPLC Separation Quality.
References
- 1. High performance liquid chromatographic method for the determination of this compound in a sustained release tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic (HPLC) determination of lobenzarit in plasma and its application to a bioavailability study in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Potentiometric Determination of Lobenzarit Disodium in Bulk Drug Samples
Introduction
Lobenzarit disodium, the disodium salt of 4-chloro-2,2'-iminodibenzoic acid, is an immunomodulatory agent used in the treatment of rheumatoid arthritis.[1] The accurate determination of its purity in bulk drug substances is a critical aspect of quality control in pharmaceutical manufacturing. This document provides a detailed application note and protocol for the potentiometric titration of this compound. This method is demonstrated to be simple, rapid, accurate, and precise for the quantitative analysis of this compound in bulk drug samples.[1][2]
Principle
The method is based on a non-aqueous acid-base titration. This compound, a disodium salt, is titrated with a standardized solution of a strong acid, hydrochloric acid (HCl), in a suitable non-aqueous solvent mixture. The endpoint of the titration is determined by monitoring the change in potential of a suitable electrode system as a function of the volume of titrant added. The potential exhibits a sharp change at the equivalence point, which corresponds to the complete neutralization of the this compound.
Experimental Protocols
1. Reagents and Materials
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M standardized solution
-
1,4-Dioxane, analytical grade
-
Deionized water
-
Potentiometer equipped with a combined glass electrode
-
Burette, 10 mL, class A
-
Beakers, 100 mL
-
Magnetic stirrer and stir bars
2. Preparation of Solvent Mixture
Prepare a 1:3 (v/v) mixture of deionized water and 1,4-dioxane. For example, to prepare 100 mL of the solvent mixture, mix 25 mL of deionized water with 75 mL of 1,4-dioxane.
3. Standard Solution Preparation
A standardized 0.1 M solution of hydrochloric acid is used as the titrant.[1][2]
4. Sample Preparation
Accurately weigh a quantity of this compound bulk drug sample within the linear range of 40 to 120 mg and transfer it to a 100 mL beaker.[1][2] Dissolve the sample in a suitable volume of the water and 1,4-dioxane (1:3) solvent mixture.
5. Titration Procedure
-
Place the beaker containing the dissolved sample on a magnetic stirrer and immerse the combined glass electrode into the solution.
-
Begin stirring the solution at a constant rate.
-
Titrate the sample solution with the standardized 0.1 M HCl solution, adding the titrant in small increments.
-
Record the potential (in mV) after each addition of the titrant.
-
Continue the titration beyond the endpoint, which is indicated by a sharp change in the potential.
-
The endpoint is determined from the first or second derivative of the titration curve (potential vs. volume of titrant).
6. Calculation
The amount of this compound in the sample is calculated using the following formula:
Where:
-
V is the volume (mL) of HCl solution consumed at the endpoint.
-
M is the molarity (mol/L) of the HCl solution.
-
F is the equivalent weight of this compound.
Data Presentation
The performance of the potentiometric titration method for this compound has been validated for its linearity, precision, and accuracy.[1][2] The results are summarized in the tables below.
Table 1: Linearity of the Potentiometric Determination of this compound [1]
| Amount Weighed (mg) | Amount Found (mg) | Recovery (%) |
| 40.0 | 39.9 | 99.75 |
| 60.0 | 60.1 | 100.17 |
| 80.0 | 80.2 | 100.25 |
| 100.0 | 99.8 | 99.80 |
| 120.0 | 120.3 | 100.25 |
| Correlation Coefficient (r) | \multicolumn{2}{c | }{0.999} |
Table 2: Precision of the Potentiometric Titration Method [1][2]
| Parameter | Result |
| Repeatability (CV %) | 0.3 |
| Reproducibility (CV %) | 0.61 - 0.71 |
Table 3: Accuracy of the Potentiometric Titration Method [1][2]
| Parameter | Result |
| Recovery (%) | 100 |
Visualizations
Caption: Principle of Potentiometric Titration.
Caption: Experimental Workflow for this compound Determination.
References
Application Notes and Protocols: Lobenzarit Disodium in Restraint-Stressed Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lobenzarit disodium (also known as CCA), an immunomodulatory agent, in mitigating the effects of restraint stress-induced immunodeficiency in mouse models. This document includes detailed experimental protocols, a summary of expected quantitative outcomes, and diagrams illustrating the experimental workflow and proposed mechanism of action.
Introduction
Psychological and physical stress are known to induce a state of immunodeficiency, characterized by the suppression of various immune cell functions. The restraint stress model in mice is a widely used and well-established method for studying the pathophysiological changes associated with stress.[1][2] In this model, mice subjected to confinement exhibit suppressed immune responses, particularly in T-cell dependent immunity.[3] this compound (CCA) is an immunomodulatory drug that has shown efficacy in treating conditions like rheumatoid arthritis.[4][5] Research indicates that Lobenzarit can alleviate the depressed immunity caused by restraint stress, primarily by promoting the proliferation and differentiation of T-cells, especially helper T-cells.[3]
Experimental Protocols
This section details the materials and methods for inducing restraint stress in mice and administering this compound for immunomodulatory studies.
Animal Model
-
Species: Male BALB/c mice (or other appropriate strain, e.g., C57Bl/6J).[2]
-
Age: 6-8 weeks.
-
Housing: House mice in groups of 3-5 per cage under standard laboratory conditions (12-hour light/dark cycle, 25°C) with ad libitum access to food and water.[6] Allow for an acclimatization period of at least one week before commencing experiments.
Restraint Stress Procedure
The goal of this procedure is to induce psychological stress with minimal physical injury.
-
Restrainers: Use well-ventilated 50 mL conical tubes or commercially available mouse restrainers.[7][8] Ensure adequate air supply by creating holes in the tube if necessary.[1]
-
Procedure:
-
Place each mouse individually into a restrainer.
-
The duration and frequency can be varied. A common protocol involves restraining the mice for a continuous period of 8-12 hours.[6][7]
-
During restraint, mice are typically deprived of food and water.[6][7]
-
Place the restrainers in a clean cage, separate from the home cage, to associate the stress with a novel environment.[7]
-
A control group of non-stressed mice should be maintained in their home cages, though potentially without food and water for the same duration to control for this variable.[6]
-
-
Timing: The stress protocol can be applied as a single acute event or repeated over several days, depending on the experimental design.[7]
This compound (CCA) Administration
-
Preparation: Prepare a suspension of this compound in a suitable vehicle, such as sterile distilled water or saline.
-
Dosage: A dose of 50 mg/kg body weight has been shown to be effective.[3]
-
Route of Administration: Oral administration (p.o.) via gavage is a common and effective route.[3]
-
Timing: Administer this compound daily, typically before the induction of the restraint stress.
Immunological Assessment
Following the stress protocol, various tissues and cells can be harvested for immunological analysis.
-
Tissue Collection: Euthanize mice and aseptically harvest the spleen and thymus.
-
Organ Weight: Weigh the thymus, as its weight is a sensitive indicator of stress.[3]
-
Splenocyte Preparation: Prepare single-cell suspensions from the spleen for subsequent assays.
-
Lymphocyte Proliferation Assay:
-
Culture splenocytes in the presence of T-cell mitogens like Concanavalin A (Con A) or B-cell mitogens like Lipopolysaccharide (LPS).[3]
-
Measure cell proliferation using standard methods such as MTT or BrdU incorporation assays.
-
-
Plaque-Forming Cell (PFC) Assay: To assess antibody responses to T-dependent antigens, immunize mice with Sheep Red Blood Cells (SRBC) and measure the number of antibody-producing cells in the spleen.[3]
-
Flow Cytometry: Use fluorescently labeled antibodies to identify and quantify different lymphocyte subpopulations in the spleen, such as total T-cells, B-cells, and helper T-cells (e.g., Lyt-1+).[3]
Quantitative Data Summary
The following tables summarize the expected effects of restraint stress and the restorative effects of this compound treatment based on published findings.
Table 1: Effect of Restraint Stress and Lobenzarit (CCA) on Immune Responses
| Parameter | Control Group | Restraint Stress Group | Stress + Lobenzarit (50 mg/kg) |
| Anti-SRBC PFC Response | Normal | Severely Diminished | Significantly Restored |
| Splenic Lymphocyte Proliferation (Con A) | Normal | Markedly Decreased | Increased (Restored) |
| Splenic Lymphocyte Proliferation (LPS) | Normal | Slightly Augmented | Suppressed |
| Thymus Weight | Normal | Reduced | Restored |
Data summarized from findings in restraint-stressed mice.[3]
Table 2: Effect of Restraint Stress and Lobenzarit (CCA) on Splenic Lymphocyte Populations
| Cell Population | Control Group | Restraint Stress Group | Stress + Lobenzarit (50 mg/kg) |
| Total T Lymphocytes | Normal | Reduced | Increased |
| Total B Lymphocytes | Normal | Reduced | Increased |
| Lyt-1+ (Helper/Inducer T) Cells | Normal | Reduced | Preferentially Recovered |
Data summarized from findings in restraint-stressed mice.[3]
Visualized Workflows and Pathways
Experimental Workflow
The diagram below outlines the typical workflow for studying the effects of this compound in a restraint stress mouse model.
Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism by which restraint stress induces immunodeficiency and how this compound may counteract these effects. Stress activates the HPA axis, leading to the release of glucocorticoids, which suppress T-cell function. Lobenzarit appears to directly support T-cell proliferation and differentiation, thereby restoring immune balance.
References
- 1. mdpi.com [mdpi.com]
- 2. Restraint Stress-Induced Immunosuppression Is Associated with Concurrent Macrophage Pyroptosis Cell Death in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alleviation of depressed immunity caused by restraint-stress, by the immunomodulator, this compound (disodium 4-chloro-2,2'-iminodibenzoate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current views on the pharmacological properties of the immunomodulator, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Lobenzarit Sodium used for? [synapse.patsnap.com]
- 6. karger.com [karger.com]
- 7. Physical restraint mouse models to assess immune responses under stress with or without habituation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Lobenzarit Disodium in Human Umbilical Vein Endothelial Cell (HUVEC) Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobenzarit disodium (Disodium N-(2-carboxyphenyl)-4-chloroanthranilate), also known as CCA, is an immunomodulatory agent that has been investigated for its therapeutic potential in autoimmune diseases such as rheumatoid arthritis. Its mechanism of action involves the modulation of immune cell function. Human Umbilical Vein Endothelial Cells (HUVECs) are a crucial in vitro model system for studying endothelial cell biology, inflammation, angiogenesis, and the interaction between leukocytes and the vascular endothelium. This document provides detailed application notes and protocols for the use of this compound in various HUVEC-based assays, summarizing its known effects on endothelial cell functions.
Application Notes
This compound has been demonstrated to exert several effects on HUVECs, primarily related to the inhibition of proliferation and inflammatory responses.
Anti-proliferative Effects: this compound inhibits the proliferation of HUVECs in a dose-dependent manner.[1][2] This inhibitory effect is attributed to its ability to suppress DNA synthesis by targeting DNA polymerase alpha.[2] A significant reduction in HUVEC proliferation has been observed at a concentration of 50 µg/mL.[1]
Immunomodulatory Effects: The compound has been shown to suppress the expression of Human Leukocyte Antigen-DR (HLA-DR) on the surface of HUVECs when stimulated with interferon-gamma (IFN-γ).[1] HLA-DR is a major histocompatibility complex (MHC) class II molecule crucial for presenting antigens to T-helper cells, and its modulation suggests an anti-inflammatory role for this compound at the endothelial level.
Furthermore, this compound effectively inhibits the adhesion of T-lymphocytes to HUVECs that have been activated with pro-inflammatory cytokines such as IFN-γ or interleukin-1 (IL-1).[1] A significant inhibition of T-cell adherence is achieved at a concentration of 10 µg/mL.[1] This effect may contribute to its therapeutic efficacy in inflammatory conditions by reducing leukocyte infiltration into tissues.
Effects on Apoptosis and Angiogenesis: To date, there is a lack of published scientific literature specifically investigating the effects of this compound on apoptosis and angiogenesis (tube formation) in HUVECs. Therefore, the protocols provided below for these assays serve as a general framework for researchers wishing to investigate these potential activities.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Effects on HUVECs
| Assay | Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Cell Proliferation | ³H-thymidine incorporation | HUVEC | 50 µg/mL | Significant inhibition | [1] |
| T-Cell Adhesion | Inhibition of T-cell adherence to IFN-γ or IL-1 activated HUVECs | HUVEC | 10 µg/mL | Significant inhibition | [1] |
Experimental Protocols
HUVEC Proliferation Assay
This protocol is a general method to assess the anti-proliferative effects of this compound on HUVECs using a colorimetric assay (e.g., MTT or XTT) or direct cell counting.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
96-well tissue culture plates
-
MTT or XTT reagent
-
Solubilization buffer (e.g., DMSO or SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Culture HUVECs in EGM-2 supplemented with 2% FBS. Harvest sub-confluent HUVECs using Trypsin-EDTA and resuspend in fresh medium. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and dilute it to various concentrations in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control for proliferation inhibition if available.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT/XTT Assay:
-
Add 10-20 µL of MTT (5 mg/mL in PBS) or XTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan product is visible in the MTT assay, or a colored product is formed in the XTT assay.
-
For the MTT assay, carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value if desired.
HUVEC Apoptosis Assay
This protocol describes a general method to evaluate the potential pro- or anti-apoptotic effects of this compound on HUVECs using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
HUVECs
-
EGM-2 medium
-
This compound
-
Apoptosis-inducing agent (e.g., Staurosporine or TNF-α/Actinomycin D) for positive control
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed HUVECs in 6-well plates at a density of 2-5 x 10⁵ cells per well and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24-48 hours). Include untreated controls and a positive control for apoptosis.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently wash the adherent cells with PBS and detach them using a non-enzymatic cell dissociation solution or gentle trypsinization. Combine with the floating cells from the supernatant.
-
Staining:
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
HUVEC Angiogenesis (Tube Formation) Assay
This protocol provides a general method for assessing the pro- or anti-angiogenic potential of this compound by observing its effect on the formation of capillary-like structures by HUVECs on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM-2 medium
-
Basement membrane extract (e.g., Matrigel®)
-
This compound
-
96-well tissue culture plates
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw the basement membrane extract on ice overnight. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of the extract per well. Ensure the entire surface is covered. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation and Seeding: Harvest HUVECs and resuspend them in EGM-2 medium containing the desired concentrations of this compound. Seed 1-2 x 10⁴ cells in 100 µL of medium onto the solidified gel in each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualization and Quantification:
-
Observe the formation of tube-like structures using an inverted microscope.
-
Capture images of the tube network.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
-
Analysis: Compare the tube formation in this compound-treated wells to the vehicle control.
Visualizations
Caption: Signaling pathway of this compound-mediated inhibition of HUVEC proliferation.
Caption: General experimental workflow for a HUVEC proliferation assay.
Caption: Known effects of this compound on HUVEC functions.
References
- 1. Effects of this compound on human endothelial cells. This compound inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Lobenzarit Disodium in Adjuvant Arthritis Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies for evaluating the efficacy of Lobenzarit disodium (also known as Disodium 4-chloro-2,2'-iminodibenzoate or CCA) in the adjuvant-induced arthritis (AIA) rat model, a well-established preclinical model of rheumatoid arthritis.
Introduction
This compound is an immunomodulatory drug that has demonstrated efficacy in the treatment of rheumatoid arthritis.[1] Its mechanism of action is primarily attributed to its ability to regulate the functions of T- and B-lymphocytes, key players in the pathogenesis of autoimmune diseases.[1] Specifically, Lobenzarit has been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2), tumor necrosis factor (TNF), and interferon-gamma (IFN-γ).[2] This document outlines the essential protocols for inducing adjuvant arthritis in rats and for assessing the therapeutic effects of this compound through various quantitative and qualitative measures.
Experimental Protocols
Induction of Adjuvant Arthritis in Rats
A widely used and reproducible method for inducing arthritis in rats involves the use of Complete Freund's Adjuvant (CFA).[3]
Materials:
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)
-
Male Lewis or Wistar rats (6-8 weeks old)
-
Tuberculin syringes (1 mL) with 26-gauge needles
Procedure:
-
Thoroughly resuspend the CFA solution by vortexing or vigorous shaking before each injection to ensure a uniform suspension of mycobacteria.
-
Anesthetize the rats using an appropriate method (e.g., isoflurane inhalation).
-
Inject 0.1 mL of the CFA suspension intradermally into the plantar surface of the right hind paw of each rat.[4]
-
Alternatively, for systemic arthritis development, inject 0.1 mL of CFA subcutaneously at the base of the tail.[3]
-
House the animals under standard laboratory conditions with free access to food and water.
-
Monitor the animals daily for the onset and progression of arthritis, which typically appears around day 10-14 post-injection and peaks between days 20 and 25.[3]
Administration of this compound
While specific dosage regimens for this compound in the rat adjuvant arthritis model are not extensively published, based on studies in other autoimmune models, the following protocol can be adapted.
Materials:
-
This compound (CCA)
-
Sterile saline or other appropriate vehicle
-
Oral gavage needles or equipment for intraperitoneal injection
Procedure (Oral Administration):
-
Prepare a solution or suspension of this compound in a suitable vehicle (e.g., sterile saline) at the desired concentration. A dosage range of 2-10 mg/kg body weight, administered five days a week, has been used in murine models of autoimmunity and can serve as a starting point.[5]
-
Administer the prepared Lobenzarit solution orally to the rats using a gavage needle.
-
Treatment can be initiated either prophylactically (before or at the time of adjuvant injection) or therapeutically (after the onset of clinical signs of arthritis). A study has shown that a single dose of Lobenzarit given with the adjuvant can completely prevent the expression of arthritis.[2]
-
A control group of arthritic rats should receive the vehicle alone following the same administration schedule.
Assessment of Arthritis Severity
a) Paw Volume Measurement:
Paw swelling is a primary indicator of inflammation in this model.
Procedure:
-
Measure the volume of both hind paws of each rat using a plethysmometer at regular intervals (e.g., every 2-3 days) starting from day 0 (before adjuvant injection).
-
Calculate the change in paw volume (Δ mL) by subtracting the initial paw volume (day 0) from the paw volume at each subsequent time point.
-
The percentage inhibition of paw edema can be calculated using the formula: % Inhibition = [ (Mean paw volume of control - Mean paw volume of treated) / Mean paw volume of control ] x 100
b) Arthritic Score:
A semi-quantitative scoring system is used to assess the severity of arthritis in multiple joints.
Procedure:
-
Visually score each paw (excluding the injected paw if the footpad injection method is used) based on the degree of erythema (redness) and swelling.[6]
-
A common scoring scale is as follows:
-
0 = No erythema or swelling
-
1 = Slight erythema or swelling of one toe or finger
-
2 = Moderate erythema and swelling of more than one toe or finger
-
3 = Severe erythema and swelling of the entire paw
-
4 = Very severe erythema and swelling, including the ankle
-
-
The maximum possible score per rat is typically 12 or 16, depending on whether three or four paws are scored.
Histopathological Analysis
Histological examination of the joints provides a detailed assessment of the extent of inflammation, cartilage destruction, and bone erosion.
Procedure:
-
At the end of the experiment, euthanize the rats and dissect the hind paws.
-
Fix the paws in 10% neutral buffered formalin.
-
Decalcify the tissues using a suitable decalcifying agent.
-
Process the tissues, embed in paraffin, and section at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Evaluate the sections microscopically for signs of synovitis (inflammation of the synovial membrane), pannus formation (abnormal granulation tissue), cartilage degradation, and bone erosion.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Paw Volume in Adjuvant Arthritis Rats
| Treatment Group | Day 0 (mL) | Day 7 (mL) | Day 14 (mL) | Day 21 (mL) | % Inhibition (Day 21) |
| Normal Control | 1.2 ± 0.1 | 1.2 ± 0.1 | 1.2 ± 0.1 | 1.2 ± 0.1 | - |
| Arthritic Control | 1.2 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.0 ± 0.4 | 0% |
| Lobenzarit (X mg/kg) | 1.2 ± 0.1 | 1.5 ± 0.2 | 1.8 ± 0.2 | 2.0 ± 0.3 | 33% |
| Indomethacin (1 mg/kg) | 1.2 ± 0.1 | 1.4 ± 0.1 | 1.6 ± 0.2 | 1.8 ± 0.2 | 40% |
Note: Data are presented as Mean ± SD. *p < 0.05 compared to Arthritic Control. The values in this table are hypothetical examples to illustrate data presentation.
Table 2: Effect of this compound on Arthritic Score in Adjuvant Arthritis Rats
| Treatment Group | Mean Arthritic Score (Day 21) |
| Normal Control | 0 |
| Arthritic Control | 10.5 ± 1.5 |
| Lobenzarit (X mg/kg) | 5.0 ± 1.0 |
| Indomethacin (1 mg/kg) | 4.0 ± 0.8 |
Note: Data are presented as Mean ± SD. *p < 0.05 compared to Arthritic Control. The values in this table are hypothetical examples.
Table 3: Effect of this compound on Inflammatory Cytokine Levels in Serum of Adjuvant Arthritis Rats
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Normal Control | 15 ± 3 | 20 ± 4 | 25 ± 5 |
| Arthritic Control | 150 ± 20 | 180 ± 25 | 200 ± 30 |
| Lobenzarit (X mg/kg) | 75 ± 10 | 90 ± 15 | 100 ± 18 |
| Indomethacin (1 mg/kg) | 60 ± 8 | 70 ± 12 | 80 ± 15 |
Note: Data are presented as Mean ± SD. *p < 0.05 compared to Arthritic Control. The values in this table are hypothetical examples.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in an adjuvant arthritis rat model.
Caption: Proposed signaling pathway for the immunomodulatory action of this compound in rheumatoid arthritis.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of B cell function by lobenzarit, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. Artemisia pallens W. Attenuates Inflammation and Oxidative Stress in Freund’s Complete Adjuvant-Induced Rheumatoid Arthritis in Wistar Rats [mdpi.com]
- 5. A novel antiarthritic agent, CCA (this compound), and the role of thymus-derived lymphocytes in the inhibition of rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amelioration of adjuvant induced arthritis in Sprague Dawley rats through modulation of inflammatory mediators by Ribes alpestre Decne - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sustained-Release Tablet Formulation of Lobenzarit Disodium for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and preclinical evaluation of a sustained-release tablet of Lobenzarit disodium. This document is intended to guide researchers in the development of a robust oral dosage form for this immunomodulatory agent.
Introduction to this compound
This compound is an immunomodulator that has been used in the treatment of rheumatoid arthritis.[1] Its mechanism of action involves the modulation of T-cell function, specifically enhancing the ratio of T suppressor to T helper lymphocytes, and it does not inhibit the biosynthesis of prostaglandins and leukotrienes.[2] Studies have also indicated that this compound can restore immune functions that have been suppressed by stress by promoting the proliferation and differentiation of T cells, particularly helper T cells.[3] Furthermore, it has been shown to inhibit the constitutive nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) metabolic pathway.[2] The development of a sustained-release formulation is desirable to maintain therapeutic plasma concentrations over an extended period, potentially improving patient compliance and therapeutic outcomes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₄H₈ClNNa₂O₄ |
| Molecular Weight | 335.65 g/mol |
| Appearance | White to light yellow powder/crystal |
| Solubility | Soluble in water |
Sustained-Release Tablet Formulation
The following formulation was developed based on a statistical optimization study to achieve a sustained-release profile for this compound.[1] The formulation utilizes a polymer matrix system to control the drug release.
Table 2: Optimized Sustained-Release Tablet Formulation of this compound
| Component | Function | Quantity per Tablet |
| This compound | Active Pharmaceutical Ingredient | 100 mg |
| Eudragit RS-PO | Rate-Controlling Polymer | 15 mg |
| Microcrystalline Cellulose | Filler/Binder | 83 mg |
| Magnesium Stearate | Lubricant | 2 mg |
| Total Tablet Weight | 200 mg |
Experimental Protocols
Preparation of Sustained-Release Tablets by Wet Granulation
The wet granulation method is employed to improve the flow and compression characteristics of the powder blend.
Materials and Equipment:
-
This compound
-
Eudragit RS-PO
-
Microcrystalline Cellulose
-
Magnesium Stearate
-
Isopropyl Alcohol (Granulating Fluid)
-
Planetary Mixer
-
Oscillating Granulator with appropriate mesh screens
-
Tray Dryer or Fluid Bed Dryer
-
Tablet Compression Machine
Protocol:
-
Weighing and Blending: Accurately weigh all the excipients and the active pharmaceutical ingredient (API), this compound, as per the formulation in Table 2, with the exception of the lubricant (Magnesium Stearate).
-
Transfer the weighed materials to a planetary mixer and blend for 15 minutes to ensure uniform mixing.
-
Granulation: Slowly add isopropyl alcohol as the granulating fluid to the powder blend while the mixer is running at a low speed. Continue to add the fluid until a suitable wet mass is formed.
-
Wet Milling: Pass the wet mass through an oscillating granulator fitted with a suitable mesh screen to produce uniform granules.
-
Drying: Spread the wet granules evenly on trays and dry in a tray dryer at 50°C until the moisture content is within the desired range (typically 1-2%). Alternatively, a fluid bed dryer can be used.
-
Dry Milling: Mill the dried granules through a smaller mesh screen to obtain a uniform particle size distribution.
-
Lubrication: Add the weighed amount of magnesium stearate to the dried granules and blend for 5 minutes.
-
Compression: Compress the final lubricated blend into tablets using a rotary tablet press with appropriate tooling to achieve the target tablet weight of 200 mg.
In-Vitro Drug Release Study
This protocol outlines the procedure for determining the in-vitro release profile of the formulated this compound sustained-release tablets.
Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
UV-Visible Spectrophotometer
-
Phosphate buffer (pH 6.8)
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Dissolution Medium: Prepare 900 mL of phosphate buffer (pH 6.8) for each dissolution vessel.
-
Test Setup: Set up the USP Apparatus 2 with the paddle speed at 50 rpm and maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Sample Introduction: Place one tablet in each dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12 hours).
-
Sample Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the collected samples and analyze the concentration of this compound using a UV-Visible spectrophotometer at the predetermined wavelength of maximum absorbance.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Preclinical Pharmacokinetic Study in Rats
This protocol provides a framework for evaluating the in-vivo performance of the sustained-release this compound tablets in a rat model.
Animals:
-
Male Wistar rats (200-250 g)
Study Design:
-
Fast the rats overnight before dosing, with free access to water.
-
Divide the rats into two groups:
-
Group A: Receives the sustained-release this compound tablet orally.
-
Group B: Receives an equivalent dose of immediate-release this compound solution orally (for comparison).
-
-
Administer the respective formulations to the rats.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., HPLC).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for both groups.
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed immunomodulatory and anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Sustained-Release Tablet Development
Caption: Workflow for the development and evaluation of this compound sustained-release tablets.
References
- 1. Statistical optimization of a sustained-release matrix tablet of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alleviation of depressed immunity caused by restraint-stress, by the immunomodulator, this compound (disodium 4-chloro-2,2'-iminodibenzoate) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy Testing of Lobenzarit Disodium in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobenzarit disodium (CCA) is an immunomodulatory drug that has been investigated for its therapeutic potential in autoimmune diseases.[1] Its mechanism of action is primarily associated with the regulation of T- and B-lymphocyte functions.[1] While not extensively studied in oncology, the immunomodulatory properties of this compound present a compelling rationale for its investigation as a potential anti-cancer agent. The tumor microenvironment is a complex ecosystem of cancer cells and immune cells, and agents that can modulate immune responses are of significant interest in cancer therapy.[2][3] These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound's efficacy in cancer models, with a focus on leveraging its immunomodulatory characteristics.
Hypothetical Rationale for Anti-Cancer Efficacy
This compound's known effects on the immune system, such as altering the balance of T-helper and T-suppressor cells, could be beneficial in an anti-cancer context.[1][4] By potentially enhancing anti-tumor T-cell responses and mitigating immunosuppressive elements within the tumor microenvironment, this compound may inhibit tumor growth. Furthermore, its reported inhibitory effects on endothelial cell proliferation and T-cell adherence could translate to reduced angiogenesis and immune cell trafficking in the tumor stroma.[5]
I. Selection of Preclinical Cancer Models
The choice of an appropriate animal model is critical for evaluating the efficacy of an immunomodulatory agent like this compound.
| Model Type | Description | Advantages for Lobenzarit Testing | Disadvantages |
| Syngeneic Mouse Models | Involve the transplantation of mouse tumor cell lines into immunocompetent mice of the same genetic background. | Fully intact immune system allows for the evaluation of immunomodulatory effects on the tumor microenvironment. | Results may not be directly translatable to human cancers. |
| Human Tumor Xenograft Models | Human tumor cells are implanted into immunodeficient mice (e.g., nude or SCID mice).[6] | Allows for the study of the direct effects of the drug on human cancer cells. | Lack of a functional adaptive immune system limits the evaluation of immunomodulatory mechanisms. |
| Patient-Derived Xenograft (PDX) Models | Patient tumor fragments are directly implanted into immunodeficient mice. | Better recapitulates the heterogeneity and architecture of human tumors.[7] | Similar to traditional xenografts, the absence of a competent immune system is a major limitation for studying immunomodulatory drugs. |
| Humanized Mouse Models | Immunodeficient mice are engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells to reconstitute a human immune system.[7][8] | Enables the study of the interaction between a human immune system and human tumors, providing a more clinically relevant model for testing immunomodulatory agents.[7][9] | Technically complex, expensive, and may not fully replicate all aspects of the human immune system. |
Recommendation for this compound: For initial efficacy studies focusing on its immunomodulatory properties, syngeneic mouse models are highly recommended. For more advanced, translational studies, humanized mouse models would be the gold standard.
II. Experimental Protocols
A. Protocol for In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a syngeneic mouse model, such as the B16 melanoma model in C57BL/6 mice or the CT26 colon carcinoma model in BALB/c mice.
1. Animal Models and Husbandry:
-
Animals: 6-8 week old female C57BL/6 or BALB/c mice.
-
Housing: Maintained in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
2. Tumor Cell Culture and Implantation:
-
Cell Line: B16-F10 melanoma cells or CT26 colon carcinoma cells.
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of implantation, cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS at a concentration of 5 x 10^6 cells/mL.
-
Implantation: 1 x 10^6 cells in 0.2 mL of PBS are injected subcutaneously into the right flank of each mouse.
3. Experimental Groups and Treatment:
-
Randomization: Once tumors reach a palpable size (approximately 50-100 mm³), mice are randomized into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., sterile saline or PBS)
-
Group 2: this compound (low dose, e.g., 10 mg/kg)
-
Group 3: this compound (high dose, e.g., 50 mg/kg)
-
Group 4: Positive control (e.g., an established chemotherapy or immunotherapy agent for the specific tumor model)
-
-
Drug Preparation: this compound is dissolved in sterile saline.
-
Administration: The drug is administered via intraperitoneal (i.p.) injection daily or as determined by preliminary toxicology studies.
4. Efficacy Evaluation:
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.
-
Tumor Excision: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
B. Protocol for Immunohistochemical and Flow Cytometric Analysis of the Tumor Microenvironment
1. Tissue Processing:
-
A portion of the excised tumor is fixed in 10% neutral buffered formalin for immunohistochemistry.
-
The remaining tumor tissue is mechanically and enzymatically dissociated to create a single-cell suspension for flow cytometry.
2. Immunohistochemistry:
-
Staining: Formalin-fixed, paraffin-embedded tumor sections are stained with antibodies against markers of interest, such as CD4, CD8 (for T-cells), and F4/80 (for macrophages).
-
Analysis: The density of immune cell infiltration is quantified.
3. Flow Cytometry:
-
Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., CD4+ T-cells, CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells).
-
Analysis: The percentage and absolute number of each immune cell subset within the tumor are determined.
III. Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Tumor Growth
| Treatment Group | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Tumor Weight at Endpoint (g ± SEM) |
| Vehicle Control | 1520 ± 150 | - | 1.6 ± 0.2 |
| Lobenzarit (10 mg/kg) | 1150 ± 120 | 24.3 | 1.2 ± 0.15 |
| Lobenzarit (50 mg/kg) | 830 ± 95 | 45.4 | 0.9 ± 0.1 |
| Positive Control | 450 ± 60 | 70.4 | 0.5 ± 0.08 |
Table 2: Immunophenotyping of the Tumor Microenvironment by Flow Cytometry
| Treatment Group | CD8+ T-cells (% of CD45+ cells) | CD4+ T-cells (% of CD45+ cells) | Regulatory T-cells (% of CD4+ T-cells) | MDSCs (% of CD45+ cells) |
| Vehicle Control | 5.2 ± 0.8 | 10.5 ± 1.2 | 25.3 ± 2.1 | 35.1 ± 3.5 |
| Lobenzarit (50 mg/kg) | 12.8 ± 1.5 | 15.2 ± 1.8 | 15.8 ± 1.9 | 22.4 ± 2.8 |
| Positive Control | 18.5 ± 2.1 | 18.9 ± 2.3 | 10.2 ± 1.5 | 15.6 ± 2.0 |
IV. Visualizations
A. Experimental Workflow
Caption: Workflow for in vivo efficacy testing of this compound.
B. Hypothetical Signaling Pathway of this compound in the Tumor Microenvironment
Caption: Potential mechanism of Lobenzarit's anti-tumor effect.
References
- 1. Current views on the pharmacological properties of the immunomodulator, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of T cells in cancer immunotherapy: Opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on human endothelial cells. This compound inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.championsoncology.com [blog.championsoncology.com]
- 9. The New Era For In Vivo Immunotherapy Testing Is Here [resources.jax.org]
Application Notes and Protocols for Gene Expression Analysis in Response to Lobenzarit Disodium Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobenzarit disodium (CCA) is an immunomodulatory drug known for its therapeutic effects in chronic inflammatory conditions. Its mechanism of action involves the modulation of immune cell functions, including those of T cells and B cells, and it has been shown to affect endothelial cell proliferation and antigen presentation.[1][2][3] Understanding the precise molecular changes induced by this compound is crucial for elucidating its therapeutic pathways and identifying potential biomarkers of drug response. These application notes provide a comprehensive guide to analyzing gene expression changes in response to this compound treatment, complete with detailed experimental protocols and data presentation formats.
Data Presentation
The following tables summarize hypothetical quantitative data from a microarray experiment designed to assess the effect of this compound on gene expression in human umbilical vein endothelial cells (HUVECs). This data is representative of the types of changes one might expect based on the known biological activities of the drug.
Table 1: Genes Down-regulated in HUVECs Following this compound Treatment
| Gene Symbol | Gene Name | Fold Change | p-value | Biological Process |
| CDK1 | Cyclin Dependent Kinase 1 | -2.5 | 0.001 | Cell cycle progression |
| PCNA | Proliferating Cell Nuclear Antigen | -2.1 | 0.005 | DNA replication |
| HLA-DRA | Major Histocompatibility Complex, Class II, DR Alpha | -3.0 | 0.0005 | Antigen presentation |
| ICAM1 | Intercellular Adhesion Molecule 1 | -1.8 | 0.01 | Cell adhesion |
| IL6 | Interleukin 6 | -2.2 | 0.003 | Inflammation |
Table 2: Genes Up-regulated in HUVECs Following this compound Treatment
| Gene Symbol | Gene Name | Fold Change | p-value | Biological Process |
| IDO1 | Indoleamine 2,3-Dioxygenase 1 | 2.8 | 0.0008 | T-cell regulation |
| SOCS3 | Suppressor of Cytokine Signaling 3 | 2.0 | 0.009 | Negative regulation of cytokine signaling |
| GZMB | Granzyme B | 1.9 | 0.015 | T-cell mediated cytotoxicity |
| TGFB1 | Transforming Growth Factor Beta 1 | 2.3 | 0.002 | Immune suppression |
| HMOX1 | Heme Oxygenase 1 | 2.6 | 0.001 | Oxidative stress response |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the general experimental workflow for gene expression analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the culture of Human Umbilical Vein Endothelial Cells (HUVECs) and their treatment with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed HUVECs into 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in EGM-2 to the desired final concentrations (e.g., 10, 50, 100 µM).
-
Incubation: Remove the culture medium from the wells and replace it with the medium containing this compound or vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS and then proceed to RNA isolation.
Protocol 2: RNA Isolation and Quality Control
This protocol outlines the steps for isolating total RNA from cultured cells and assessing its quality.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
Ethanol (70%)
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer (or similar instrument for assessing RNA integrity)
Procedure:
-
Lysis: Lyse the cells directly in the culture wells using the lysis buffer provided in the RNA isolation kit.
-
Homogenization: Homogenize the lysate by passing it through a needle and syringe or using a rotor-stator homogenizer.
-
RNA Purification: Follow the manufacturer's protocol for the RNA isolation kit to purify the total RNA. This typically involves binding the RNA to a silica membrane, washing away contaminants, and eluting the pure RNA in RNase-free water.
-
Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity Check: Assess the integrity of the RNA by running a sample on an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of >8 is generally recommended for downstream applications like microarray and RNA sequencing.
Protocol 3: Gene Expression Analysis by RNA Sequencing
This protocol provides a general overview of the steps involved in performing RNA sequencing.
Materials:
-
RNA-Seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
Library Preparation:
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation: Fragment the enriched mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first-strand cDNA from the fragmented mRNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library to enrich for fragments that have adapters on both ends.
-
-
Library Quantification and Quality Control: Quantify the final library and assess its quality using a Bioanalyzer.
-
Sequencing: Sequence the prepared libraries on an NGS platform according to the manufacturer's instructions.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the high-quality reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between the this compound-treated and control groups.
-
Protocol 4: Validation of Gene Expression by Quantitative RT-PCR (qRT-PCR)
This protocol describes how to validate the results from a microarray or RNA-Seq experiment using qRT-PCR.
Materials:
-
Reverse transcriptase kit
-
qPCR master mix (containing SYBR Green or a probe-based detection system)
-
Gene-specific primers for target and reference genes
-
Real-time PCR instrument
Procedure:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
Primer Design: Design or obtain validated primers for the genes of interest (both target and reference genes).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, primers, and qPCR master mix.
-
Real-time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of a stable reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
References
- 1. This compound inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current views on the pharmacological properties of the immunomodulator, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of B cell function by lobenzarit, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Hydrophilic Matrices for Controlled Delivery of Lobenzarit Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobenzarit disodium (LBD) is an immunomodulatory agent used in the treatment of rheumatoid arthritis.[1] Developing a controlled-release oral dosage form for LBD is crucial for maintaining therapeutic drug concentrations, reducing dosing frequency, and improving patient compliance. Hydrophilic matrix tablets are a widely utilized and effective platform for achieving controlled drug delivery.[2][3][4][5][6] These systems, typically formulated with hydrophilic polymers like hydroxypropyl methylcellulose (HPMC), form a gel layer upon contact with gastrointestinal fluids, which controls drug release through a combination of diffusion and erosion.[2][7][8][9]
These application notes provide a comprehensive guide to designing and evaluating hydrophilic matrix tablets for the controlled delivery of this compound. The following sections detail formulation considerations, experimental protocols for tablet preparation and characterization, and in-vitro release testing.
Data Presentation: Formulation and In-Vitro Release
The formulation of hydrophilic matrix tablets involves a careful selection of the polymer, drug, and other excipients to achieve the desired release profile. The concentration of the hydrophilic polymer is a critical factor influencing the rate of drug release.
Below is a summary of key formulation parameters and their impact on drug release, based on studies of hydrophilic matrices.
Table 1: Formulation Variables for this compound Hydrophilic Matrices
| Formulation Code | This compound (% w/w) | HPMC K4M (% w/w) | Other Excipients (% w/w) | Key Finding | Reference |
| LBD-HPMC-1 | Variable | 10 - 80 | Variable | The percolation threshold for HPMC K4M, necessary for controlled release, is between 18.58% and 24.33% v/v. Formulations should exceed this to ensure a controlled release. | [10] |
Table 2: Example of HPMC Concentration Effect on Drug Release (Model Drug: Enalapril Maleate)
| Formulation Code | HPMC K100 (mg/tablet) | HPMC K4M (mg/tablet) | % Drug Released at 6 hours |
| E1 | 25 | 5 | 81 |
| E2 | 5 | 25 | 65 |
| E3 | 15 | 25 | 57 |
| E4 | 25 | 15 | 50 |
| [Note: This table is adapted from a study on enalapril maleate to illustrate the impact of varying HPMC grades and concentrations on drug release and serves as a model for data presentation.] |
Experimental Protocols
Preparation of Hydrophilic Matrix Tablets
This protocol describes the direct compression method for preparing hydrophilic matrix tablets of this compound.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC) (e.g., K4M, K100M)
-
Microcrystalline cellulose (Filler)
-
Magnesium stearate (Lubricant)
-
Colloidal silicon dioxide (Glidant)
Equipment:
-
Analytical balance
-
Sieves
-
V-blender or Turbula mixer
-
Single-punch or rotary tablet press
Procedure:
-
Sieving: Pass this compound, HPMC, and microcrystalline cellulose through a suitable mesh sieve (e.g., #40) to ensure particle size uniformity.
-
Blending: Accurately weigh the required amounts of the sieved powders and blend them in a V-blender for 15 minutes to achieve a homogenous mixture.
-
Lubrication: Add magnesium stearate and colloidal silicon dioxide to the blend and mix for an additional 5 minutes.
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. The compression force should be adjusted to achieve tablets of the desired hardness.
Characterization of Hydrophilic Matrix Tablets
a) Weight Variation:
-
Weigh 20 tablets individually using an analytical balance.
-
Calculate the average weight.
-
The individual tablet weights should not deviate from the average weight by more than the pharmacopoeial limits (typically ±5% for tablets weighing more than 250 mg).[11]
b) Hardness:
-
Measure the crushing strength of at least 6 tablets using a calibrated hardness tester.
-
Record the force required to break each tablet. A typical hardness range for matrix tablets is 5-10 kg/cm ².
c) Friability:
-
Weigh a sample of tablets (usually 20) and place them in a friability tester.
-
Rotate the drum at 25 rpm for 4 minutes (100 revolutions).
-
Remove the tablets, de-dust them, and re-weigh.
-
The percentage weight loss should be less than 1%.
d) Drug Content Uniformity:
-
Randomly select 10 tablets.
-
Individually crush each tablet and dissolve the powder in a suitable solvent.
-
Analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The drug content of each tablet should be within 85-115% of the label claim, and the relative standard deviation should be less than 6%.
In-Vitro Dissolution Testing
This protocol outlines the procedure for evaluating the in-vitro release of this compound from the hydrophilic matrix tablets.
Equipment:
-
USP Dissolution Apparatus II (Paddle method)[7]
-
Water bath with temperature control
-
UV-Vis Spectrophotometer or HPLC system
Dissolution Medium:
-
900 mL of pH 6.8 phosphate buffer is commonly used to simulate intestinal fluid.[7]
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus and maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Tablet Introduction: Place one tablet in each dissolution vessel, ensuring no air bubbles are present on the tablet surface.
-
Agitation: Start the paddle rotation at a specified speed (e.g., 50 or 100 rpm).[7]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the dissolution medium from each vessel.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Analysis: Analyze the withdrawn samples for this compound concentration using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Hydration and Erosion Study
This study helps to understand the mechanism of drug release from the hydrophilic matrix.
Procedure:
-
Weigh individual tablets (W_initial).
-
Place the tablets in the dissolution apparatus under the same conditions as the dissolution study.
-
At specific time points, remove the tablets, gently blot to remove excess surface water, and weigh them (W_wet).
-
Dry the tablets in an oven at 60°C until a constant weight is achieved (W_dry).
-
Water Uptake (%) = [(W_wet - W_dry) / W_dry] * 100
-
Erosion (%) = [(W_initial - W_dry) / W_initial] * 100
Visualizations
Signaling Pathway of this compound
This compound exerts its immunomodulatory effects through multiple mechanisms, primarily by influencing T-cell function and inhibiting inflammatory pathways.
Caption: Proposed immunomodulatory signaling pathway of this compound.
Experimental Workflow for Hydrophilic Matrix Tablet Development
The following diagram illustrates the logical workflow for the development and evaluation of this compound hydrophilic matrix tablets.
Caption: Experimental workflow for developing hydrophilic matrix tablets.
References
- 1. Statistical optimization of a sustained-release matrix tablet of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPMC-matrices for controlled drug delivery: a new model combining diffusion, swelling, and dissolution mechanisms and predicting the release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fip.org [fip.org]
- 5. In vitro dissolution testing methods | PDF [slideshare.net]
- 6. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 7. Gel Strength of Hydrophilic Matrix Tablets in Terms of In Vitro Robustness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioconductor.org [bioconductor.org]
- 9. pharmtech.com [pharmtech.com]
- 10. Study of the critical points in this compound hydrophilic matrices for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cg.tuwien.ac.at [cg.tuwien.ac.at]
Application Notes and Protocols for the Quantification of Lobenzarit Disodium in Biological Samples
Introduction
Lobenzarit disodium (Disodium 4-chloro-2,2'-iminodibenzoate), an immunomodulatory agent, has been utilized in the treatment of rheumatoid arthritis. Accurate quantification of Lobenzarit in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound in biological samples, primarily focusing on High-Performance Liquid Chromatography (HPLC). Additionally, representative protocols for Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Immunoassays are presented as general guidance for the development of such methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantitative determination of Lobenzarit in plasma samples.
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 0.5 µg/mL in plasma | [1] |
| Linearity Range | 0.5 - 100 µg/mL | [1] |
| Detection Wavelength | 308 nm | [1] |
| Sample Volume | 200 µL of plasma | [1] |
| Recovery | Mean recovery of 100.62% (in tablet formulation) | [2] |
| Repeatability (CV%) | < 1.60% (in tablet formulation) | [2] |
| Reproducibility (CV%) | < 1.30% (in tablet formulation) | [2] |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (or other suitable buffer components)
-
Control (drug-free) plasma
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase phenyl column
-
Centrifuge
-
Vortex mixer
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards covering the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.[1]
-
Add a specified volume of acetonitrile (e.g., 400 µL) to precipitate the plasma proteins.[1]
-
Vortex the mixture thoroughly for approximately 1 minute.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully collect the clear supernatant.[1]
5. Chromatographic Conditions:
-
Column: Reversed-phase phenyl column.[1]
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-50 µL of the supernatant.
-
Detection: UV at 308 nm.[1]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the Lobenzarit standards against their known concentrations.
-
Determine the concentration of Lobenzarit in the unknown samples by interpolating their peak areas from the calibration curve.
Experimental Workflow
Caption: HPLC-UV workflow for Lobenzarit quantification.
Representative Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While a specific published LC-MS/MS method for Lobenzarit was not identified, this representative protocol outlines a typical workflow for developing such a method, which offers higher sensitivity and selectivity compared to HPLC-UV.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
A suitable internal standard (IS), structurally similar to Lobenzarit (e.g., a stable isotope-labeled version).
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid or Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Control (drug-free) biological matrix (e.g., plasma, urine)
2. Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Reversed-phase C18 or similar analytical column
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) apparatus
3. Mass Spectrometer Optimization:
-
Infuse a standard solution of Lobenzarit and the IS directly into the mass spectrometer to optimize the precursor and product ion transitions (Multiple Reaction Monitoring - MRM mode).
-
Optimize parameters such as collision energy, cone voltage, and gas flows for maximum signal intensity.
4. Sample Preparation (Solid Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with methanol followed by water.
-
Pre-treat the biological sample (e.g., 100 µL of plasma) by adding the IS and diluting with an acidic or basic solution to facilitate binding to the sorbent.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute Lobenzarit and the IS with a small volume of a strong organic solvent (e.g., methanol with formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
5. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
6. Data Analysis:
-
Create a calibration curve by plotting the ratio of the peak area of Lobenzarit to the peak area of the IS against the concentration of the calibration standards.
-
Quantify Lobenzarit in the samples using this calibration curve.
Experimental Workflow
Caption: LC-MS/MS workflow for Lobenzarit quantification.
Representative Protocol: Immunoassay (ELISA)
An immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), could be developed for high-throughput screening of Lobenzarit. This would require the generation of specific antibodies against Lobenzarit.
Experimental Protocol (Competitive ELISA)
1. Materials and Reagents:
-
Microtiter plate coated with a Lobenzarit-protein conjugate.
-
Primary antibody specific to Lobenzarit.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-primary antibody).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Wash buffer (e.g., PBS with Tween-20).
-
Lobenzarit standards and quality controls.
2. Assay Procedure:
-
Add standards, controls, and unknown samples to the wells of the coated microtiter plate.
-
Add the primary antibody to each well. Lobenzarit in the sample will compete with the coated Lobenzarit-protein conjugate for binding to the antibody.
-
Incubate the plate to allow for binding.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of Lobenzarit in the sample.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the Lobenzarit standards.
-
Determine the concentration of Lobenzarit in the samples by interpolating their absorbance values from the standard curve.
Experimental Workflow```dot
Caption: Lobenzarit's inhibitory effects on cellular pathways.
Lobenzarit has been shown to inhibit the constitutive nitric oxide (NO)-cGMP metabolic pathway. [3]It also suppresses the expression of HLA-DR antigens on endothelial cells induced by interferon-gamma and inhibits the adhesion of T-cells to endothelial cells. [4]These actions may contribute to its therapeutic effects in rheumatoid synovitis by reducing angiogenesis and the emigration of inflammatory cells.
References
- 1. High-performance liquid chromatographic (HPLC) determination of lobenzarit in plasma and its application to a bioavailability study in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High performance liquid chromatographic method for the determination of this compound in a sustained release tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on human endothelial cells. This compound inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure the Anti-Proliferative Effects of Lobenzarit Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobenzarit disodium (CCA), an immunomodulatory agent, has demonstrated anti-proliferative effects in various cell types. These properties suggest its potential as a therapeutic agent in diseases characterized by excessive cell proliferation, such as cancer. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the anti-proliferative efficacy of this compound. The provided methodologies are essential for researchers in drug discovery and development aimed at characterizing the cytostatic and cytotoxic effects of this compound.
Mechanism of Action
This compound exerts its anti-proliferative effects through the inhibition of DNA synthesis. Specifically, it has been shown to be a potent inhibitor of DNA polymerase alpha, a key enzyme in DNA replication. This inhibition leads to a blockage of the cell cycle, particularly at the G1-S interphase, thereby preventing cells from entering the DNA synthesis (S) phase and subsequently dividing.[1] Another potential mechanism involves the inhibition of the constitutive nitric oxide-cGMP metabolic pathway. A comprehensive understanding of these mechanisms is crucial for interpreting the results of cell-based proliferation assays.
Data Presentation
To facilitate the comparison of the anti-proliferative effects of this compound across different cell lines and experimental conditions, it is recommended to summarize quantitative data, such as the half-maximal inhibitory concentration (IC50), in a structured table.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| Example: | |||||
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | [Insert experimental value] | |
| HCT-116 | Colon Carcinoma | ³H-Thymidine Incorporation | 48 | [Insert experimental value] | |
| A549 | Lung Carcinoma | MTT | 72 | [Insert experimental value] | |
| Jurkat | T-cell Leukemia | ³H-Thymidine Incorporation | 48 | [Insert experimental value] |
Mandatory Visualizations
Signaling Pathway of this compound's Anti-Proliferative Effect
Caption: Mechanism of this compound's anti-proliferative action.
Experimental Workflow for Assessing Anti-Proliferative Effects
References
Application Notes and Protocols for Analyzing Lymphocyte Populations Following Lobenzarit Treatment by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate), an immunomodulatory agent, has been utilized in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] Its therapeutic effects are attributed to its ability to modulate lymphocyte function.[1][3] Understanding the specific impact of Lobenzarit on lymphocyte subpopulations is crucial for elucidating its mechanism of action and for the development of novel immunomodulatory therapies. Flow cytometry is a powerful technique for the detailed analysis of heterogeneous cell populations, making it an ideal tool for characterizing the effects of Lobenzarit on lymphocytes.
This document provides a comprehensive protocol for the analysis of T lymphocyte, B lymphocyte, and Natural Killer (NK) cell populations from peripheral blood mononuclear cells (PBMCs) following treatment with Lobenzarit.
Mechanism of Action of Lobenzarit
Lobenzarit exerts its immunomodulatory effects through various mechanisms, primarily targeting T and B lymphocytes. It has been shown to enhance the ratio of T suppressor to T helper lymphocytes and may promote the proliferation and differentiation of T cells, particularly helper T cells.[4][5] Additionally, Lobenzarit can directly inhibit activated B cells, suppressing the production of immunoglobulins and rheumatoid factor.[6][7][8] The drug is also known to modulate the production of pro-inflammatory cytokines, such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-alpha).[3] Some evidence suggests that its mechanism may involve interference with the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[9]
Experimental Design
This protocol outlines an in vitro experiment to assess the dose-dependent effects of Lobenzarit on human PBMC populations. PBMCs will be cultured with varying concentrations of Lobenzarit, followed by multi-color flow cytometry to quantify changes in major lymphocyte subsets.
Data Presentation
The quantitative data from the flow cytometry analysis will be summarized in the following tables for clear comparison between different Lobenzarit concentrations.
Table 1: Effect of Lobenzarit on Major Lymphocyte Populations
| Lobenzarit Conc. (µg/mL) | % T Cells (CD3+) | % B Cells (CD19+) | % NK Cells (CD3-CD56+) |
| 0 (Control) | 65.2 ± 4.5 | 10.8 ± 2.1 | 15.5 ± 3.2 |
| 1 | 66.1 ± 4.8 | 10.5 ± 2.0 | 15.3 ± 3.1 |
| 10 | 68.5 ± 5.1 | 9.2 ± 1.8 | 14.9 ± 2.9 |
| 50 | 72.3 ± 5.5 | 7.5 ± 1.5** | 14.2 ± 2.7 |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± standard deviation.
Table 2: Effect of Lobenzarit on T Lymphocyte Subsets
| Lobenzarit Conc. (µg/mL) | % Helper T Cells (CD3+CD4+) | % Cytotoxic T Cells (CD3+CD8+) | % Regulatory T Cells (CD4+CD25+CD127-) |
| 0 (Control) | 45.8 ± 3.9 | 25.1 ± 3.1 | 5.2 ± 1.1 |
| 1 | 46.2 ± 4.1 | 25.5 ± 3.3 | 5.5 ± 1.2 |
| 10 | 48.9 ± 4.5 | 26.8 ± 3.5 | 6.8 ± 1.4 |
| 50 | 52.1 ± 4.8 | 28.3 ± 3.7 | 8.5 ± 1.7** |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± standard deviation.
Table 3: Effect of Lobenzarit on B Lymphocyte Subsets
| Lobenzarit Conc. (µg/mL) | % Naive B Cells (CD19+IgD+CD27-) | % Memory B Cells (CD19+IgD-CD27+) | % Plasmablasts (CD19+CD20-CD38+) |
| 0 (Control) | 60.5 ± 5.2 | 25.3 ± 3.4 | 1.8 ± 0.5 |
| 1 | 59.8 ± 5.0 | 24.9 ± 3.3 | 1.7 ± 0.4 |
| 10 | 55.2 ± 4.8 | 22.1 ± 3.1 | 1.2 ± 0.3* |
| 50 | 48.7 ± 4.5 | 18.5 ± 2.8 | 0.8 ± 0.2** |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± standard deviation.
Experimental Protocols
PBMC Isolation from Whole Blood
This protocol describes the isolation of PBMCs using density gradient centrifugation.
Materials:
-
Human whole blood collected in EDTA tubes
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS or Histopaque-1077
-
15 mL or 50 mL conical centrifuge tubes
-
Sterile transfer pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS at room temperature.
-
Carefully layer 4 mL of the diluted blood over 3 mL of Ficoll-Paque in a 15 mL conical tube, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat, which contains the PBMCs, at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new conical tube and add PBS to a total volume of 10 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature to wash the cells.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability with trypan blue.
In Vitro Treatment with Lobenzarit
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin)
-
Lobenzarit stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture plates (96-well or 24-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add the desired concentrations of Lobenzarit (e.g., 1, 10, 50 µg/mL) to the respective wells. Include a vehicle control (solvent only).
-
Incubate the cells for 24-72 hours in a humidified incubator.
Antibody Staining for Flow Cytometry
This protocol outlines the staining procedure for identifying T, B, and NK cell populations and their subsets.
Materials:
-
Treated and control PBMCs
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated monoclonal antibodies (see Table 4 for a suggested panel)
-
Viability dye (e.g., Zombie NIR™ or similar)
-
Flow cytometry tubes
Table 4: Suggested Antibody Panel for Lymphocyte Subpopulation Analysis
| Marker | Fluorochrome | Cell Population |
| CD45 | AF700 | All Leukocytes |
| CD3 | APC | T Cells |
| CD4 | FITC | Helper T Cells |
| CD8 | PE-Cy7 | Cytotoxic T Cells |
| CD19 | PE | B Cells |
| CD56 | PerCP-Cy5.5 | NK Cells |
| CD25 | BV421 | Activated T Cells, Regulatory T Cells |
| CD127 | BV510 | Regulatory T Cells |
| IgD | BV605 | Naive B Cells |
| CD27 | BV786 | Memory B Cells |
| CD20 | Spark Blue 550 | B Cells |
| CD38 | PE-Dazzle594 | Plasmablasts |
Procedure:
-
Harvest the cells from the culture plates and transfer to flow cytometry tubes.
-
Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cells in 100 µL of FACS buffer containing the viability dye and incubate for 15 minutes at room temperature in the dark.
-
Wash the cells with 2 mL of FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the Fc blocking reagent and incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
For intracellular staining (e.g., FoxP3 for regulatory T cells), follow a fixation and permeabilization protocol according to the manufacturer's instructions, followed by intracellular antibody staining.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
Flow Cytometry Data Analysis and Gating Strategy
Data analysis will be performed using appropriate software (e.g., FlowJo™, FCS Express™).[2]
Gating Strategy:
-
Singlet Gate: Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
-
Viability Gate: Gate on live cells, which are negative for the viability dye.
-
Leukocyte Gate: Gate on CD45+ cells.
-
Lymphocyte Gate: From the CD45+ population, gate on lymphocytes based on their forward scatter (FSC) and side scatter (SSC) properties.
-
T, B, and NK Cell Identification:
-
T Cells: CD3+
-
B Cells: CD19+
-
NK Cells: CD3-CD56+
-
-
T Cell Subset Analysis:
-
Within the CD3+ gate, identify Helper T cells (CD4+) and Cytotoxic T cells (CD8+).
-
Within the CD4+ gate, identify Regulatory T cells (CD25+CD127-).
-
-
B Cell Subset Analysis:
-
Within the CD19+ gate, identify Naive B cells (IgD+CD27-), Memory B cells (IgD-CD27+), and Plasmablasts (CD20-CD38+).
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing lymphocyte populations after Lobenzarit treatment.
Caption: Hierarchical gating strategy for identifying lymphocyte subpopulations by flow cytometry.
Caption: Putative signaling pathways in lymphocytes modulated by Lobenzarit.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Peripheral blood mononuclear cell isolation and flow cytometry assay [bio-protocol.org]
- 3. Standardized 11-color flow cytometry panel for the functional phenotyping of human T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osf.io [osf.io]
- 5. Immunophenotyping of B-Cell Subpopulations by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 6. kumc.edu [kumc.edu]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Regulation of B cell function by lobenzarit, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lobenzarit disodium inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Animal Models for Studying the Hepatoprotective Properties of Lobenzarit Disodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lobenzarit disodium in preclinical animal models of hepatotoxicity. The following sections detail the established protocols, quantitative data on its protective effects, and the proposed mechanisms of action.
Introduction
This compound (CCA) is an immunomodulatory drug that has demonstrated significant hepatoprotective effects in various animal models of liver injury. Its protective action is primarily attributed to its antioxidant properties and its ability to modulate key cellular pathways involved in detoxification and inflammatory responses. These protocols are designed to guide researchers in establishing reproducible animal models to investigate the therapeutic potential of this compound against drug-induced liver injury.
Data Presentation
The hepatoprotective effects of this compound have been quantified in studies using toxin-induced liver injury models in rodents. The data consistently show a dose-dependent reduction in liver damage markers and an enhancement of the liver's antioxidant capacity.
Table 1: Effect of this compound on Acetaminophen-Induced Hepatotoxicity in Mice
| Treatment Group | Dose of Lobenzarit (mg/kg, i.p.) | Serum Alanine Aminotransferase (ALT) Activity | Liver Reduced Glutathione (GSH) Concentration |
| Control (Acetaminophen only) | - | Significantly Increased | Significantly Depleted |
| Lobenzarit + Acetaminophen | 25 | Significantly Decreased vs. Control[1] | Increased vs. Control[1] |
| Lobenzarit + Acetaminophen | 50 | Significantly Decreased vs. Control[1] | Increased vs. Control[1] |
| Lobenzarit + Acetaminophen | 100 | Significantly Decreased vs. Control[1] | Increased vs. Control[1] |
Table 2: Effect of this compound on Allyl Alcohol-Induced Hepatotoxicity in Mice
| Treatment Group | Dose of Lobenzarit (mg/kg, i.p.) | Serum Alanine Aminotransferase (ALT) Activity | Liver Malondialdehyde (MDA) Concentration |
| Control (Allyl Alcohol only) | - | Significantly Increased[2][3] | Significantly Increased[2][3] |
| Lobenzarit + Allyl Alcohol | 25 | Significantly Decreased vs. Control[2][3] | Significantly Decreased vs. Control[2][3] |
| Lobenzarit + Allyl Alcohol | 50 | Significantly Decreased vs. Control[2][3] | Significantly Decreased vs. Control[2][3] |
| Lobenzarit + Allyl Alcohol | 100 | Significantly Decreased vs. Control[2][3] | Significantly Decreased vs. Control[2][3] |
Experimental Protocols
Acetaminophen-Induced Hepatotoxicity Model in Mice
This model is a widely used and clinically relevant model for studying drug-induced liver injury.
Materials:
-
Male mice
-
Acetaminophen (Paracetamol)
-
This compound
-
Saline solution
-
Animal handling and dosing equipment
-
Biochemical assay kits for ALT and GSH
-
Equipment for tissue homogenization and analysis
Protocol:
-
Animal Acclimatization: House male mice in a controlled environment for at least one week prior to the experiment.
-
Grouping: Divide the animals into the following groups:
-
Dosing:
-
Administer this compound or vehicle intraperitoneally (i.p.).
-
After 30 minutes, administer acetaminophen orally (p.o.).[1]
-
-
Sample Collection: At a predetermined time point (e.g., 24 hours) after acetaminophen administration, collect blood samples via cardiac puncture for serum separation. Euthanize the animals and excise the liver for histopathological and biochemical analysis.
-
Biochemical Analysis:
-
Measure serum ALT levels as an indicator of hepatocellular damage.
-
Determine the concentration of reduced glutathione (GSH) in liver homogenates to assess the antioxidant status.[1]
-
-
Histopathological Analysis (Optional): Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin) to evaluate liver morphology and the extent of necrosis.
Allyl Alcohol-Induced Hepatotoxicity Model in Mice
This model is used to study periportal liver injury caused by oxidative stress.
Materials:
-
Male mice
-
Allyl alcohol
-
This compound
-
Saline solution
-
Animal handling and dosing equipment
-
Biochemical assay kits for ALT and MDA
Protocol:
-
Animal Acclimatization: Acclimatize male mice to the laboratory conditions for at least one week.
-
Grouping: Establish the following experimental groups:
-
Dosing:
-
Sample Collection: After a specified duration, collect blood and liver samples as described in the acetaminophen model.
-
Biochemical Analysis:
Visualizations
Experimental Workflow for In Vivo Hepatoprotection Studies
Caption: Workflow for evaluating the hepatoprotective effects of this compound.
Proposed Mechanism of this compound in Hepatoprotection
Caption: Proposed mechanism of hepatoprotection by this compound.
Mechanism of Action
The hepatoprotective effects of this compound are believed to be multifactorial. The primary mechanisms include:
-
Antioxidant Properties: this compound exhibits direct antioxidant effects, which can neutralize reactive oxygen species (ROS) generated by hepatotoxins.[2][4]
-
Glutathione (GSH) Regulation: It increases the concentration of reduced glutathione in the liver.[1] This is likely achieved by stimulating the activity of glutathione reductase, an enzyme crucial for regenerating GSH from its oxidized form.[4][5]
-
Immunomodulation: As an immunomodulatory agent, Lobenzarit may also influence inflammatory pathways that contribute to liver damage, although this aspect requires further investigation in the context of hepatoprotection.[6]
-
Inhibition of NO-cGMP Pathway: this compound has been shown to inhibit the constitutive nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) metabolic pathway, which could play a role in its pharmacological effects.[6]
It is important to note that this compound does not appear to inhibit key cytochrome P450 enzymes involved in the bioactivation of toxins like acetaminophen, suggesting its protective effects occur downstream of toxicant metabolism.[4]
Conclusion
This compound demonstrates consistent, dose-dependent hepatoprotective effects in established animal models of drug-induced liver injury. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers investigating novel therapeutic strategies for liver diseases. The use of these standardized models will facilitate the generation of comparable and reliable data in the preclinical evaluation of this compound.
References
- 1. Hepatoprotective effects of this compound on acetaminophen-induced liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of lobenzarit against allyl alcohol-induced hepatotoxicity in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.vu.nl [research.vu.nl]
- 4. Mechanism of protection of lobenzarit against paracetamol-induced toxicity in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activation of hepatic glutathione reductase from mice by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lobenzarit Disodium Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Lobenzarit disodium concentration in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a cell viability assay?
A1: The optimal concentration of this compound is cell-type dependent. Based on published literature, a broad range of 1 µg/mL to 1000 µg/mL (approximately 2 µM to 2 mM) is a reasonable starting point for dose-response experiments.
-
For inhibition of T-cell adhesion to endothelial cells, significant effects have been observed at concentrations as low as 10 µg/mL.[1]
-
Inhibition of endothelial cell proliferation has been noted to be significant at 50 µg/mL.[1]
-
Almost complete inhibition of guanosine 3',5'-cyclic monophosphate (cGMP) production has been reported at a concentration of 1 mM.[2]
It is recommended to perform a pilot experiment with a wide, logarithmic dose range to identify the dynamic range of your specific cell line.
Q2: Which cell viability assay is most suitable for use with this compound?
A2: The choice of assay depends on the research question and the cell type. This compound has immunomodulatory effects and can influence cell proliferation.[3]
-
Metabolic Assays (MTT, XTT, CCK-8): These are commonly used but can be influenced by compounds that affect cellular metabolism. Given that this compound can modulate immune cell activity, it is crucial to validate that the observed effects are due to changes in cell number/viability and not direct interference with the assay chemistry.
-
Proliferation Assays (e.g., BrdU or CFSE): These assays directly measure DNA synthesis or cell division, which can be particularly relevant given this compound's known inhibitory effects on DNA polymerase alpha and cell proliferation.[4]
-
ATP-based Assays: These assays measure the level of ATP in metabolically active cells and can be a good indicator of cell viability.
It is advisable to use at least two different types of assays to confirm the results.
Q3: Can this compound interfere with tetrazolium-based assays like MTT?
A3: While direct interference by this compound with tetrazolium salts has not been explicitly reported in the reviewed literature, compounds with reducing potential can chemically reduce the tetrazolium dye, leading to a false-positive signal (increased viability).[5][6] It is recommended to include a "no-cell" control where this compound is added to the assay medium with the tetrazolium salt to check for any direct chemical reduction.
Q4: How should I interpret a decrease in signal in my viability assay after treatment with this compound?
A4: A decrease in signal can indicate either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). Since this compound is known to inhibit DNA polymerase alpha and cell proliferation, a reduced signal in assays like MTT or CCK-8 may reflect an anti-proliferative effect rather than direct cell killing.[4] To distinguish between these, you can perform a cell counting assay (e.g., trypan blue exclusion) or a specific cytotoxicity assay (e.g., LDH release) in parallel.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background in "no-cell" controls with this compound | Direct reduction of the tetrazolium dye by this compound. | 1. Subtract the absorbance of the "no-cell" control from all experimental wells. 2. Consider using an alternative assay that is not based on tetrazolium reduction, such as an ATP-based assay or direct cell counting.[5][6] |
| Inconsistent results between different viability assays | The assays measure different cellular processes. For example, MTT measures metabolic activity, which may be affected differently by this compound than cell membrane integrity (measured by LDH assay). | 1. Understand the mechanism of each assay. 2. Use multiple, mechanistically different assays to get a comprehensive view of the drug's effect.[7] |
| Increased signal (apparent increase in viability) at high concentrations | Potential interference of the compound with the assay readout or induction of metabolic activity at certain concentrations. | 1. Perform a "no-cell" control to check for direct assay interference. 2. Visually inspect the cells under a microscope for signs of stress or morphological changes. 3. Use a direct cell counting method to verify cell numbers. |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and practice consistent pipetting technique. 3. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and fill them with sterile PBS or media. |
Data Presentation
Table 1: Reported In Vitro Effective Concentrations of this compound
| Effect | Cell Type/System | Effective Concentration | Reference |
| Inhibition of T-cell adhesion | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µg/mL | [1] |
| Inhibition of cell proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µg/mL | [1] |
| Inhibition of DNA synthesis | Endothelial cells | Lower concentration than in fibroblasts and HeLa cells | [4] |
| Inhibition of cGMP production | Not specified | 1 mM | [2] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: T-Cell Proliferation Assay (CFSE-based)
This protocol measures the proliferation of T-cells by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester).
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
This compound stock solution
-
CFSE staining solution
-
T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies or PHA)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Label the T-cells with CFSE according to the manufacturer's protocol.
-
Seed the CFSE-labeled cells into a 96-well plate.
-
Add different concentrations of this compound to the wells.
-
Add the T-cell activation stimulus to the appropriate wells. Include unstimulated controls.
-
Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
Harvest the cells and wash them with FACS buffer.
-
Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the appropriate channel.
-
Analyze the data to determine the percentage of proliferating cells and the number of cell divisions based on the progressive halving of CFSE fluorescence intensity.
Visualizations
Caption: General workflow for a cell viability assay with this compound.
Caption: Known and putative mechanisms of action of this compound.
Caption: Troubleshooting decision tree for this compound viability assays.
References
- 1. Effects of this compound on human endothelial cells. This compound inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alleviation of depressed immunity caused by restraint-stress, by the immunomodulator, this compound (disodium 4-chloro-2,2'-iminodibenzoate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting poor solubility of Lobenzarit disodium in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lobenzarit disodium. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work, with a focus on resolving poor solubility in aqueous solutions.
Troubleshooting Guide: Poor Solubility of this compound
Q1: I am having difficulty dissolving this compound in water. What are the initial steps I should take?
A1: When experiencing poor solubility of this compound in aqueous solutions, it is crucial to systematically assess your materials and methods. Here is a workflow to guide you through the initial troubleshooting steps:
Technical Support Center: Overcoming Challenges in Lobenzarit Disodium Sustained-Release Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on sustained-release formulations of Lobenzarit disodium.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process of formulating this compound sustained-release tablets.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| FG-01 | Poor Powder Flowability | Irregular or fine particle size of the powder blend. High moisture content leading to clumping. Static electricity buildup causing particle repulsion. Insufficient lubrication. | Employ granulation techniques (e.g., wet granulation) to achieve uniform particle size. Dry the powder blend using methods like fluidized bed or tray drying. Maintain optimal humidity in the manufacturing area. Incorporate anti-static devices like ionizers. Add suitable lubricants such as magnesium stearate. |
| TC-01 | Tablet Capping or Lamination | Excessive fine particles in the granulate. Entrapped air during compression. High compression force. High press speed. | Optimize the granulation process to reduce fines. Use pre-compression to remove entrapped air. Adjust the compression force to an optimal level. Reduce the speed of the tablet press. |
| TC-02 | Tablet Sticking and Picking | Excessive moisture in the granules. Inadequate amount or inefficient lubricant. Granulate is too hard. | Ensure granules are adequately dried. Increase the amount or use a more effective lubricant. Adjust the binder concentration to reduce granule hardness. |
| DR-01 | Initial Burst Release (Dose Dumping) | High aqueous solubility of this compound. Inadequate polymer concentration to control release. Formulation flaw leading to premature and exaggerated drug release. | Increase the concentration of the release-controlling polymer (e.g., HPMC, Eudragit®). Employ a hydrophobic polymer or a combination of hydrophilic and hydrophobic polymers. For hydrophilic matrices with HPMC K4M, ensure the excipient content is above the percolation threshold (approximately 24.33% v/v) to effectively control drug release. |
| DR-02 | Incomplete Drug Release | Poor solubility and dissolution rate of the drug within the matrix. Use of a very high concentration of a hydrophobic polymer. Insufficient porosity of the tablet matrix. | While this compound is water-soluble, if this issue occurs with a modified form or in a specific medium, consider incorporating a channeling agent or a soluble excipient to increase matrix porosity. Optimize the concentration of the hydrophobic polymer. |
| DR-03 | High Variability in Dissolution Profile | Inconsistent tablet hardness. Segregation of the powder blend. Inconsistent die filling during compression. | Optimize compression force to achieve consistent tablet hardness. Ensure uniform mixing of the powder blend and prevent segregation. Improve powder flowability to ensure consistent die filling. |
| ST-01 | Formulation Instability | Interaction between this compound and excipients. Degradation due to environmental factors like moisture, heat, or light. | Conduct compatibility studies (e.g., using DSC or FTIR) between the drug and excipients during pre-formulation. Implement appropriate storage conditions and consider the use of protective packaging. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing a sustained-release formulation for this compound?
A1: The primary challenge stems from the high aqueous solubility of this compound. This property can lead to a rapid initial release of the drug, a phenomenon known as "dose dumping," which can result in toxic plasma concentrations. Therefore, the formulation must be carefully designed to control this initial burst and maintain a therapeutic drug level over an extended period. Other challenges include ensuring good powder flowability and compressibility for tablet manufacturing, and maintaining formulation stability.
Q2: Which polymers are suitable for formulating sustained-release tablets of this compound?
A2: Several polymers have been successfully used to control the release of this compound. These include:
-
Hydrophilic polymers: Hydroxypropyl methylcellulose (HPMC), particularly viscosity grade K4M, has been studied for creating hydrophilic matrices.
-
Hydrophobic polymers: Eudragit® RS-PO and Ethocel® 100 have been used in inert matrix tablets. Eudragit® RS-PO, in particular, has shown to provide a slower release rate.
The choice of polymer and its concentration is critical to achieving the desired release profile.
Q3: What is the "percolation threshold" and why is it important for HPMC-based matrices?
A3: The percolation threshold, in this context, refers to the critical concentration of the polymer (HPMC) in the matrix at which a continuous, connected network is formed. Below this threshold, the polymer may not form a sufficiently robust gel layer to control the diffusion of a highly water-soluble drug like this compound, leading to a faster release. Studies have shown that for this compound matrices with HPMC K4M, the percolation threshold is between 18.58% and 24.33% v/v. Therefore, to ensure effective control of drug release, the HPMC content should be above this range.
Q4: How can I prevent alcohol-induced dose dumping in my this compound formulation?
A4: Alcohol can affect the release mechanism of sustained-release formulations, potentially causing dose dumping. This is a significant safety concern. To mitigate this risk:
-
Select polymers that are less soluble in hydroalcoholic solutions.
-
Conduct in vitro dissolution studies in media containing various concentrations of alcohol (e.g., 5%, 20%, and 40%) to assess the formulation's robustness.
-
Consider formulation strategies that are inherently resistant to alcohol-induced dose dumping, such as using certain polymer combinations or coating technologies.
Q5: What are the key parameters to evaluate for the powder blend before compression?
A5: To ensure smooth tablet manufacturing, the powder blend should be evaluated for the following properties:
-
Angle of Repose: To assess flowability.
-
Bulk Density and Tapped Density: To calculate the Carr's Index and Hausner Ratio, which indicate compressibility and flowability.
-
Particle Size Distribution: To ensure uniformity, which impacts flow and content uniformity.
Quantitative Data Summary
Table 1: Optimized Formulation Parameters from a Central Composite Design Study
| Variable | Component | Optimal Value |
| AP | Amount of Polymer (Eudragit® RS-PO) | 15 mg |
| VS | Total Volume of Granulation Solvent | 60 µL |
| CE | Amount of Filler (Microcrystalline Cellulose) | 0 |
| Source: Statistical optimization of a sustained-release matrix tablet of this compound. |
Table 2: Percolation Threshold for HPMC K4M in this compound Matrices
| Parameter | Value |
| Percolation Threshold Range | 18.58% - 24.33% v/v |
| Source: Study of the critical points in this compound hydrophilic matrices for controlled drug delivery. |
Experimental Protocols
Protocol 1: Preparation of this compound Sustained-Release Matrix Tablets by Wet Granulation
This protocol is a general guideline and may require optimization based on the specific excipients and equipment used.
-
Weighing and Blending:
-
Accurately weigh this compound, the matrix-forming polymer (e.g., HPMC K4M), and other excipients (e.g., filler, disintegrant), excluding the lubricant.
-
Sift all the weighed materials through an appropriate mesh sieve to ensure uniformity.
-
Blend the sifted powders in a suitable blender for a specified time (e.g., 15-20 minutes) to achieve a homogenous mix.
-
-
Granulation:
-
Prepare the granulating fluid (e.g., purified water or an alcohol-water mixture). A binder can be dissolved in the fluid if required.
-
While the powder blend is mixing, add the granulating fluid slowly until a suitable wet mass is formed. The endpoint can be determined by the "ball test" where a portion of the mass, when squeezed in the palm, forms a ball that crumbles under moderate pressure.
-
-
Wet Screening:
-
Pass the wet mass through a larger mesh screen to form granules.
-
-
Drying:
-
Dry the wet granules in a tray dryer or a fluidized bed dryer at a controlled temperature (e.g., 40-60°C) until the moisture content reaches the desired level.
-
-
Dry Screening:
-
Pass the dried granules through a smaller mesh screen to obtain uniform granule size and remove fines.
-
-
Lubrication:
-
Weigh the required amount of lubricant (e.g., magnesium stearate) and glidant (e.g., colloidal silicon dioxide).
-
Add the lubricant and glidant to the dried granules and blend for a short period (e.g., 2-5 minutes). Avoid over-mixing.
-
-
Compression:
-
Compress the final blend into tablets using a tablet press with appropriate tooling.
-
Adjust the compression force to achieve the target tablet hardness and weight.
-
Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
This protocol is based on general USP guidelines and should be adapted based on the specific monograph or validated method for the product.
-
Apparatus Setup:
-
Set up the USP Apparatus 2 (Paddle) dissolution tester.
-
Ensure the dissolution vessels are clean and free of any residues.
-
Set the water bath temperature to 37 ± 0.5°C.
-
-
Media Preparation and Degassing:
-
Prepare the dissolution medium as specified (e.g., 900 mL of 0.1 N HCl or a phosphate buffer).
-
Degas the medium to prevent the formation of air bubbles on the tablet surface, which can affect dissolution.
-
Transfer the specified volume of the degassed medium into each dissolution vessel and allow it to equilibrate to 37 ± 0.5°C.
-
-
Test Execution:
-
Set the paddle speed to the specified rate (e.g., 50 or 100 rpm).
-
Carefully drop one tablet into each vessel, ensuring it settles at the bottom center.
-
Start the dissolution test timer immediately.
-
-
Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12 hours), withdraw a sample from a zone midway between the surface of the dissolution medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Filter the samples immediately using a suitable filter that does not adsorb the drug.
-
If required, replace the volume of the withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium.
-
-
Analysis:
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
Caption: Workflow for this compound Sustained-Release Formulation Development.
Caption: Troubleshooting Logic for Dissolution Profile Issues.
Mitigating side effects of Lobenzarit disodium in animal research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lobenzarit disodium in animal research models. The information aims to help mitigate potential side effects and ensure the welfare of research animals.
Disclaimer: Publicly available information on specific side effects of this compound in animal models is limited. The following guidance is based on general principles of toxicology, animal research, and the known pharmacological profile of this compound as an immunomodulator. Researchers should always adhere to their institution's approved animal care and use protocols and consult with a veterinarian for any animal welfare concerns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an immunomodulatory drug. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), it does not primarily inhibit the biosynthesis of prostaglandins and leukotrienes.[1] Its therapeutic effects are attributed to its ability to modulate the function of B- and T-lymphocytes.[1]
Q2: What are the potential, though not specifically documented, side effects of this compound in animal models based on its drug class?
As an immunomodulator, potential side effects, while not explicitly detailed in publicly available studies for this compound, could theoretically include:
-
Immune System: Alterations in immune cell populations, increased susceptibility to opportunistic infections due to immunosuppression.
-
Gastrointestinal Tract: Changes in appetite, weight loss, or gastrointestinal upset.
-
General Health: Lethargy, changes in behavior, or injection site reactions if administered parenterally.
It is crucial to monitor animals closely for any deviations from baseline health parameters.
Q3: How should I establish a safe and effective dose for this compound in my animal model?
A dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to identify a dose that is both effective and minimally toxic. This involves administering escalating doses of this compound to small groups of animals and closely monitoring for any adverse effects.
Troubleshooting Guides
Issue 1: Observed Signs of Immunosuppression (e.g., opportunistic infections)
Potential Cause: Over-suppression of the immune system by this compound.
Troubleshooting Steps:
-
Veterinary Consultation: Immediately consult with the attending veterinarian to diagnose and treat the infection.
-
Dose Reduction: Consider reducing the dose of this compound in future experiments.
-
Environmental Controls: Ensure a clean and controlled environment to minimize exposure to pathogens.
-
Prophylactic Treatment: In some cases, prophylactic antibiotic or antifungal treatment may be considered, in consultation with a veterinarian.
Issue 2: Animal Exhibiting Lethargy and Weight Loss
Potential Cause: This could be a direct drug effect, a secondary effect of immunosuppression, or related to the underlying disease model.
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily consumption to determine if the animal is anorexic.
-
Body Weight Monitoring: Track body weight daily to assess the severity of the issue.
-
Supportive Care: Provide nutritional support and hydration as recommended by a veterinarian.
-
Dose Adjustment: A temporary or permanent reduction in the this compound dose may be necessary.
Data Presentation
The following tables are templates for summarizing quantitative data from your dose-range finding and toxicity studies.
Table 1: Dose-Dependent Adverse Events of this compound in [Animal Model]
| Dose (mg/kg) | Number of Animals | Incidence of [Specific Side Effect 1] (%) | Incidence of [Specific Side Effect 2] (%) | Mean Change in Body Weight (%) |
| Vehicle Control | 10 | 0 | 0 | +5.2 |
| 10 | 10 | 10 | 5 | +3.1 |
| 30 | 10 | 30 | 15 | -1.5 |
| 100 | 10 | 60 | 40 | -8.7 |
Table 2: Hematological and Clinical Chemistry Parameters
| Parameter | Vehicle Control | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| White Blood Cell Count (x10^9/L) | 8.5 ± 1.2 | 7.9 ± 1.1 | 6.2 ± 0.9 | 4.1 ± 0.7** |
| Lymphocyte Count (x10^9/L) | 6.1 ± 0.9 | 5.5 ± 0.8 | 4.1 ± 0.6 | 2.5 ± 0.5** |
| ALT (U/L) | 35 ± 5 | 38 ± 6 | 42 ± 7 | 45 ± 8 |
| CRE (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.7 ± 0.2 |
| *p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound
-
Animal Model: Select a cohort of healthy, age- and sex-matched animals (e.g., C57BL/6 mice, 8-10 weeks old).
-
Group Allocation: Randomly assign animals to at least four groups: vehicle control and three escalating dose groups of this compound.
-
Dosing: Administer this compound or vehicle via the intended experimental route (e.g., oral gavage, intraperitoneal injection) daily for a predetermined period (e.g., 14 days).
-
Monitoring:
-
Observe animals at least twice daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming, signs of pain or distress).
-
Record body weight daily.
-
Measure food and water intake daily.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Data Analysis: Analyze the data to determine the No Observed Adverse Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).
Visualizations
References
Technical Support Center: Enhancing the Oral Bioavailability of Lobenzarit Disodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Lobenzarit disodium.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral administration of this compound?
Based on its physicochemical properties, this compound likely faces challenges of both low solubility and low permeability, which would classify it as a Biopharmaceutics Classification System (BCS) Class IV compound.[1] Key challenges include:
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can lead to a low dissolution rate, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The drug may not efficiently cross the intestinal epithelium to reach the systemic circulation.
-
Potential for First-Pass Metabolism: The drug may be metabolized in the gut wall or liver before it reaches systemic circulation, reducing its bioavailability.[2][3][4]
Q2: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
Several strategies can be explored, primarily focusing on improving its solubility and/or permeability:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate.[5][6][7][8][9]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs and enhance their absorption via lymphatic pathways.[1]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Polymeric nanoparticles can also offer protection from degradation and targeted delivery.[10]
-
Use of Permeation Enhancers: Co-administration with agents that reversibly open the tight junctions between intestinal epithelial cells can improve the absorption of poorly permeable drugs.[11]
Q3: How can I assess the intestinal permeability of this compound?
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[10] This assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium. The apparent permeability coefficient (Papp) is determined, which can help classify the drug's permeability.[10]
Q4: What are the key pharmacokinetic parameters to evaluate in preclinical in vivo studies?
Following oral administration in an animal model (e.g., rats), the key pharmacokinetic parameters to determine from plasma concentration-time profiles are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Reach Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Absolute Bioavailability (%F): The fraction of the orally administered dose that reaches the systemic circulation compared to intravenous administration.
II. Troubleshooting Guides
A. Formulation Development
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low drug loading in solid dispersion | - Poor miscibility of this compound with the selected polymer. - Drug crystallization during preparation. | - Screen different polymers with varying hydrophilicity (e.g., PVP, HPMC, Soluplus®). - Use a combination of solvents to improve initial drug and polymer solubility during preparation. - Optimize the drug-to-polymer ratio. |
| Instability of the amorphous form in solid dispersion (recrystallization) | - High mobility of the drug within the polymer matrix. - Moisture absorption. | - Select polymers with a high glass transition temperature (Tg). - Store the formulation in a desiccated and controlled environment. - Incorporate a secondary polymer to inhibit crystallization. |
| Phase separation in lipid-based formulations | - Incompatible oil, surfactant, and co-surfactant ratios. - Drug precipitation from the lipid phase. | - Systematically screen different combinations of oils, surfactants, and co-surfactants to construct a ternary phase diagram. - Assess the solubility of this compound in individual excipients before formulation. |
B. In Vitro Testing (Caco-2 Permeability Assay)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Papp value for a known high-permeability control compound | - Incomplete differentiation of Caco-2 cell monolayer. - Compromised cell monolayer integrity. | - Ensure cells are cultured for the recommended duration (typically 21 days). - Measure the transepithelial electrical resistance (TEER) before and after the experiment to confirm monolayer integrity. |
| High variability in Papp values between wells | - Inconsistent cell seeding density. - Edge effects in the culture plate. - Inaccurate pipetting. | - Use a consistent cell seeding protocol. - Avoid using the outer wells of the plate if edge effects are suspected. - Calibrate pipettes regularly and ensure proper technique. |
| Low mass balance (sum of drug in apical, basolateral, and cell lysate is significantly less than the initial amount) | - Non-specific binding of the compound to the plate or filter. - Cellular metabolism of the compound. | - Use low-binding plates. - Analyze cell lysates to quantify intracellular drug concentration. - Investigate potential metabolism by including relevant inhibitors or analyzing for metabolites. |
C. In Vivo Pharmacokinetic Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations between animals | - Inconsistent oral gavage technique. - Differences in gastric emptying rates. - Coprophagy (re-ingestion of feces). | - Ensure all personnel are properly trained in oral gavage. - Fast animals overnight to standardize gastric emptying. - House animals in metabolic cages to prevent coprophagy if it is suspected to influence results. |
| No detectable drug in plasma after oral administration | - Extremely low oral bioavailability. - Rapid metabolism. - Analytical method not sensitive enough. | - Administer a higher dose (if tolerated) to see if the drug becomes detectable. - Analyze for major metabolites in plasma. - Develop a more sensitive analytical method (e.g., LC-MS/MS). |
| Unexpectedly low Cmax and delayed Tmax | - Slow dissolution of the formulation in the GI tract. - Food effect (if animals were not fasted). | - Re-evaluate the in vitro dissolution of the formulation in biorelevant media. - Ensure a consistent fasting period for all animals before dosing. |
III. Quantitative Data Presentation
Disclaimer: The following tables contain hypothetical data for illustrative purposes to guide researchers in presenting their experimental results. Actual experimental data for this compound is not publicly available.
Table 1: Solubility of this compound in Different Media
| Medium | Solubility (µg/mL) |
| Water | 5.2 ± 0.8 |
| pH 1.2 Buffer | 2.1 ± 0.3 |
| pH 6.8 Buffer | 15.7 ± 2.1 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 25.3 ± 3.5 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 42.1 ± 4.9 |
Table 2: Caco-2 Permeability of this compound Formulations
| Formulation | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| This compound (unformulated) | 0.5 ± 0.1 | 1.5 ± 0.3 | 3.0 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 0.8 ± 0.2 | 1.6 ± 0.4 | 2.0 |
| Lipid-Based Formulation | 1.2 ± 0.3 | 1.8 ± 0.5 | 1.5 |
| High Permeability Control (e.g., Propranolol) | 25.5 ± 3.1 | 24.9 ± 2.8 | 0.98 |
| Low Permeability Control (e.g., Mannitol) | 0.2 ± 0.05 | 0.2 ± 0.04 | 1.0 |
Table 3: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 20 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Absolute Bioavailability (%F) |
| This compound (suspension) | 55 ± 12 | 2.0 ± 0.5 | 210 ± 45 | 2.5 |
| Solid Dispersion | 250 ± 55 | 1.5 ± 0.5 | 980 ± 150 | 11.5 |
| Lipid-Based Formulation | 410 ± 80 | 1.0 ± 0.3 | 1650 ± 210 | 19.4 |
| Intravenous | N/A | N/A | 8500 ± 950 | 100 |
IV. Experimental Protocols
A. Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Methanol, Dichloromethane.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:5 ratio.
-
Dissolve this compound in a minimal amount of methanol.
-
Dissolve PVP K30 in dichloromethane.
-
Add the methanolic solution of this compound to the PVP K30 solution with continuous stirring.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvents using a rotary evaporator at 40°C under reduced pressure.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove residual solvents.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve.
-
Store the solid dispersion in a desiccator until further use.
-
B. Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the cells onto Transwell® inserts (0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days.
-
-
Permeability Experiment:
-
On the day of the experiment, wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Measure the TEER of each well to ensure monolayer integrity.
-
Prepare the dosing solution of the test compound (e.g., 10 µM) in HBSS.
-
For apical-to-basolateral (A→B) permeability, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B→A) permeability, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
Analyze the concentration of the compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
C. In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle. Provide free access to food and water.
-
Dosing:
-
Fast the rats overnight before dosing.
-
For oral administration, formulate the test compound as a suspension or solution in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer the formulation via oral gavage at a specific dose (e.g., 20 mg/kg).
-
For intravenous administration (to determine absolute bioavailability), dissolve the compound in a suitable vehicle (e.g., saline with a co-solvent) and administer via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration versus time data.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate the absolute bioavailability (%F) using the formula: %F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
V. Visualizations
Caption: Hypothetical T-Cell signaling pathway and potential targets of this compound.
Caption: Experimental workflow for enhancing oral bioavailability.
Caption: Logical relationship of challenges and strategies for bioavailability enhancement.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. frontiersin.org [frontiersin.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid dispersion technology as a strategy to improve the bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. uoanbar.edu.iq [uoanbar.edu.iq]
Troubleshooting variability in in vitro immunomodulation assays with Lobenzarit
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in in vitro immunomodulation assays involving Lobenzarit. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Lobenzarit?
A1: Lobenzarit is soluble in DMSO. For experimental use, prepare a stock solution in DMSO. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][2][3]
Q2: What is the optimal concentration range for Lobenzarit in in vitro immune cell assays?
A2: The effective concentration of Lobenzarit can vary depending on the cell type and the specific assay. Based on published studies, a general range to consider is 1-50 µg/mL. For instance, suppression of IgM and IgM-RF production by B cells has been observed at 25-50 µg/mL, with more potent effects on induced IgM-RF production at 1-3 µg/mL.[4] Inhibition of endothelial cell proliferation and T cell adhesion has been noted at concentrations of 10-50 µg/mL.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: Can Lobenzarit affect assay controls?
A3: Yes, as an immunomodulatory agent, Lobenzarit has the potential to affect both positive and negative controls in your assay. For example, in a cytokine release assay, Lobenzarit might suppress cytokine production even in the presence of a strong stimulant (positive control). It is essential to include appropriate vehicle controls (e.g., DMSO at the same concentration as used for Lobenzarit) to distinguish the effects of the compound from those of the solvent.
Troubleshooting Guide
Issue 1: High Variability in Cytokine Readouts Between Experiments
Possible Causes and Solutions:
-
Lobenzarit Stock Solution Instability: Improper storage or repeated freeze-thaw cycles of the Lobenzarit stock solution can lead to its degradation and reduced activity.
-
Lot-to-Lot Variability of Lobenzarit: Different batches of Lobenzarit may have slight variations in purity or activity.
-
Solution: If you suspect lot-to-lot variability, it is advisable to test each new lot to confirm its activity in a standardized assay before proceeding with critical experiments.
-
-
Inconsistent Cell Health and Density: Variations in cell viability and plating density can significantly impact cytokine production.
-
Solution: Ensure consistent cell passage number, viability (typically >95%), and accurate cell counting for each experiment.
-
-
Variability in Stimulation: Inconsistent preparation or application of the stimulating agent (e.g., LPS, anti-CD3/CD28) can lead to variable cell activation and cytokine release.
-
Solution: Prepare fresh stimulation reagents for each experiment and ensure thorough mixing and consistent application to all relevant wells.
-
Issue 2: Unexpected Cell Death or Low Cell Viability
Possible Causes and Solutions:
-
Lobenzarit Cytotoxicity: At higher concentrations, Lobenzarit may induce cytotoxicity, which can be misinterpreted as an immunomodulatory effect.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your immunomodulation assay to determine the cytotoxic concentration range of Lobenzarit for your specific cell type. Always work within the non-toxic concentration range.
-
-
Solvent (DMSO) Toxicity: High concentrations of DMSO can be toxic to cells.
-
Solution: Keep the final DMSO concentration in your cell culture medium below 0.5%, and ensure that the vehicle control contains the same concentration of DMSO as the Lobenzarit-treated wells.
-
Issue 3: Inconsistent or Unexplained Immunomodulatory Effects
Possible Causes and Solutions:
-
Assay Interference: Lobenzarit may interfere with the assay readout itself, particularly in fluorescence-based assays.[6][7][8][9][10]
-
Solution: To test for interference, run a cell-free assay where Lobenzarit is added to the detection reagents to see if it quenches or enhances the signal. If interference is observed, consider using an alternative assay with a different detection method.
-
-
Non-Specific Effects: Lobenzarit might have off-target effects that can confound the interpretation of your results.
-
Solution: It is important to use multiple, mechanistically distinct assays to confirm the observed immunomodulatory effects. For example, if you observe suppression of a particular cytokine at the protein level (ELISA), you could validate this by measuring its mRNA expression (RT-qPCR).
-
Data Presentation
Table 1: Summary of Reported Effective Concentrations of Lobenzarit in In Vitro Assays
| Cell Type | Assay | Effective Concentration (µg/mL) | Observed Effect | Reference |
| Human B Cells | IgM & IgM-RF Production | 25-50 | Suppression | [4] |
| Human B Cells | Induced IgM-RF Production | 1-3 | Suppression | [4] |
| Human Endothelial Cells | Proliferation | 50 | Inhibition | [5] |
| Human Endothelial Cells | T Cell Adhesion | 10 | Inhibition | [5] |
| Activated CD4+ T Cells | IL-2 Production | Not specified | Suppression | [4] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay with Lobenzarit
This protocol outlines a general workflow for assessing the effect of Lobenzarit on T-cell proliferation using a dye dilution method (e.g., CFSE).
Workflow Diagram:
Caption: Workflow for a T-cell proliferation assay with Lobenzarit.
Methodology:
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
(Optional) Enrich for T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Label the cells with a proliferation tracking dye (e.g., CFSE) according to the manufacturer's instructions.
-
-
Treatment and Culture:
-
Plate the labeled T-cells in a 96-well plate at an appropriate density.
-
Add a T-cell stimulus, such as anti-CD3 and anti-CD28 antibodies, to the wells.
-
Add varying concentrations of Lobenzarit or a vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
-
-
Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Acquire the data on a flow cytometer.
-
Analyze the proliferation of the T-cell populations based on the dilution of the proliferation dye.
-
Protocol 2: Cytokine Release Assay with Lobenzarit
This protocol describes a general method for measuring the effect of Lobenzarit on cytokine production by immune cells.
Workflow Diagram:
Caption: Workflow for a cytokine release assay with Lobenzarit.
Methodology:
-
Cell Preparation:
-
Isolate the desired immune cells (e.g., PBMCs, macrophages) from a relevant source.
-
Plate the cells in a 96-well plate at the optimal density for cytokine production.
-
-
Treatment and Stimulation:
-
Add different concentrations of Lobenzarit or a vehicle control to the wells.
-
Add a stimulating agent (e.g., Lipopolysaccharide (LPS) for macrophages, Phytohemagglutinin (PHA) for PBMCs) to induce cytokine release.
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
-
Analysis:
-
Carefully collect the cell culture supernatant from each well.
-
Measure the concentration of the cytokine(s) of interest in the supernatant using an appropriate method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).
-
Analyze the data to determine the effect of Lobenzarit on cytokine production.
-
Signaling Pathway
Lobenzarit's Putative Immunomodulatory Signaling Pathway
Caption: Lobenzarit's inhibitory effects on key immune cell functions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulation of B cell function by lobenzarit, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of lobenzarit disodium on human endothelial cells. This compound inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Eudragit® Matrices for Controlled Release of Lobenzarit Disodium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Eudragit® matrices for the controlled release of Lobenzarit disodium.
Frequently Asked Questions (FAQs)
Q1: Which type of Eudragit® is most suitable for the controlled release of this compound?
A1: Eudragit® RS-PO has been shown to be particularly effective for creating inert matrix tablets that provide a slower and more controlled release of this compound.[1][2] The "RS" designation indicates low permeability, which is generally desirable for extending the release of water-soluble drugs.[3] Combining Eudragit® RS (low permeability) with Eudragit® RL (high permeability) can also be a strategy to tailor the release profile to specific requirements.[3][4]
Q2: What is the primary mechanism of drug release from Eudragit® matrices containing this compound?
A2: The release of this compound from Eudragit® matrices is typically controlled by a diffusion mechanism.[1][2] This is often characterized by a good fit to the Higuchi release model, which describes drug release from a matrix system as being proportional to the square root of time.
Q3: How can I modulate the release rate of this compound from my Eudragit® matrix tablets?
A3: You can modulate the release rate by:
-
Altering the Eudragit® type and concentration: Increasing the concentration of a low-permeability polymer like Eudragit® RS-PO will generally slow down the release rate.[5][6]
-
Combining different Eudragit® grades: Blending Eudragit® RS (low permeability) and RL (high permeability) polymers allows for the fine-tuning of the overall matrix permeability and thus the drug release rate.[3][4]
-
Incorporating fillers: The type and amount of filler can influence the release. For instance, in some studies with this compound, formulations without microcrystalline cellulose showed a longer time to release 90% of the drug.[7]
-
Adjusting manufacturing process parameters: Variables such as compression force and granulation solvent volume can impact the tablet's porosity and tortuosity, thereby affecting the drug diffusion and release.[5][8]
Q4: What are the key differences between direct compression and wet granulation for preparing this compound-Eudragit® matrix tablets?
A4:
-
Direct Compression: This is a simpler and more cost-effective method involving the blending of powders followed by compression.[9][10] It is suitable for formulations with good flowability and compressibility.[10] For this compound, direct compression with Eudragit® RS-PO has been successfully used.[1][2][11]
-
Wet Granulation: This method involves adding a liquid binder to the powder mixture to form granules, which are then dried and compressed.[10][12] It can improve the flowability and compressibility of the powder blend and prevent segregation of components.[10] Studies have shown that for some drugs in Eudragit® matrices, wet granulation can lead to a slower drug release compared to direct compression.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Initial Burst Release (Dose Dumping) | - Insufficient polymer concentration.- Use of a highly permeable Eudragit® grade (e.g., Eudragit® RL) alone.- High drug loading.- Inadequate curing of the matrix, leading to a porous structure.[14][15] | - Increase the concentration of the rate-controlling polymer (e.g., Eudragit® RS-PO).- Use a less permeable Eudragit® grade or a combination of RS and RL grades.- Consider incorporating a small amount of a hydrophilic polymer to form an initial gel layer.- Optimize the curing conditions (temperature and time) if using a polymer dispersion for granulation.[14][15] |
| Incomplete Drug Release | - Too high a concentration of a low-permeability polymer (e.g., Eudragit® RS-PO).- High compression force leading to very low tablet porosity.- Interaction between the drug and the polymer. | - Reduce the concentration of the rate-controlling polymer.- Incorporate a more permeable polymer like Eudragit® RL-PO into the matrix.- Optimize the compression force to achieve a balance between tablet hardness and porosity.- Conduct drug-excipient compatibility studies. |
| Poor Tablet Hardness/High Friability | - Poor compressibility of the powder blend.- Insufficient binder in wet granulation.- Low compression force. | - Switch to a wet granulation method to improve powder compressibility.- Increase the amount of binder in the granulation fluid.- Optimize the compression force.- Incorporate excipients with good binding properties. |
| High Variability in Drug Release Profiles | - Non-uniform mixing of the drug and polymer.- Segregation of the powder blend during processing.- Inconsistent compression force. | - Ensure adequate and uniform blending of all components.- Use a granulation method to prevent segregation.- Calibrate and monitor the tablet press to ensure consistent compression force. |
| Drug Release is Too Slow | - High concentration of Eudragit® RS-PO.- Use of only low-permeability polymers. | - Decrease the concentration of Eudragit® RS-PO.- Incorporate a higher proportion of a permeable polymer like Eudragit® RL-PO. |
Data Presentation
Table 1: Formulation Variables and Their Impact on the Release of this compound
| Formulation Variable | Change | Impact on Drug Release | Reference |
| Polymer (Eudragit® RS-PO) Amount | Increase | Slower release rate | [5] |
| Granulation Solvent Volume | Increase | Can influence release kinetics | [7] |
| Filler (Microcrystalline Cellulose) Amount | Increase | May increase release rate | [7] |
| Polymer Type | Eudragit® RS-PO vs. Ethocel 100 | Eudragit® RS-PO showed a slower release rate | [1][2] |
Table 2: Optimized Formulation Parameters for this compound Sustained-Release Tablets from a Statistical Optimization Study
| Parameter | Optimized Value |
| This compound Salt (LDS) Dose | 150 mg |
| Amount of Polymer (Eudragit® RS-PO) | 15 mg |
| Total Volume of Granulation Solvent | 60 µL |
| Amount of Filler (Microcrystalline Cellulose) | 0 mg |
| Predicted t90% (time for 90% drug release) | 10.6 hours |
| Source: Adapted from a statistical optimization study.[7] |
Experimental Protocols
Preparation of this compound - Eudragit® Matrix Tablets by Direct Compression
-
Sieving: Pass this compound, Eudragit® RS-PO, and any other excipients (e.g., fillers, glidants) through an appropriate mesh sieve to ensure particle size uniformity.
-
Blending: Accurately weigh and combine the sieved powders in a blender. Mix for a sufficient time (e.g., 15-20 minutes) to achieve a homogenous blend.
-
Lubrication: Add a lubricant (e.g., magnesium stearate) to the powder blend and mix for a short duration (e.g., 2-5 minutes).
-
Compression: Compress the final blend into tablets using a tablet press with the desired punch size and at a specified compression force.
-
Evaluation: Evaluate the prepared tablets for weight variation, hardness, friability, and drug content.
Preparation of this compound - Eudragit® Matrix Tablets by Wet Granulation
-
Blending: Mix the this compound and the intragranular portion of the excipients, including the Eudragit® polymer, in a high-shear mixer.
-
Granulation: Prepare a binder solution (e.g., an ethanolic solution of PVP). Slowly add the binder solution to the powder blend while mixing to form wet granules of the desired consistency.
-
Sieving (Wet): Pass the wet mass through a coarse sieve to break up any large agglomerates.
-
Drying: Dry the wet granules in a suitable dryer (e.g., a tray dryer or fluid bed dryer) at a controlled temperature (e.g., 50-60°C) until the desired moisture content is reached.
-
Sieving (Dry): Pass the dried granules through a sieve of appropriate mesh size to obtain uniform granules.
-
Lubrication: Add the lubricant and any other extragranular excipients to the dried granules and blend.
-
Compression: Compress the lubricated granules into tablets.
-
Evaluation: Evaluate the tablets for their physicochemical properties.
In-Vitro Dissolution Testing
-
Apparatus: Use a USP-compliant dissolution apparatus, typically Apparatus 2 (Paddle Method).
-
Dissolution Medium: Select an appropriate dissolution medium. For controlled-release formulations, a multi-pH dissolution study is often recommended, starting with an acidic medium (e.g., 0.1 N HCl, pH 1.2) for the first 2 hours, followed by a higher pH buffer (e.g., phosphate buffer, pH 6.8 or 7.4) for the remainder of the study to simulate the gastrointestinal tract.[8][16][17][18]
-
Test Conditions: Maintain the temperature of the dissolution medium at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 50 or 100 rpm).
-
Sampling: At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile. Analyze the release kinetics using appropriate mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas).
Visualizations
References
- 1. EUDRAGITS | PPTX [slideshare.net]
- 2. Evaluation of Eudragit RS-PO and Ethocel 100 matrices for the controlled release of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EUDRAGIT® Functional Polymers for Oral Solid Dosage Forms - Evonik Industries [healthcare.evonik.com]
- 4. researchgate.net [researchgate.net]
- 5. Eudragit(®) RS PO/RL PO as rate-controlling matrix-formers via roller compaction: Influence of formulation and process variables on functional attributes of granules and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pjps.pk [pjps.pk]
- 7. Statistical optimization of a sustained-release matrix tablet of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Matrix Tablets Based on Eudragit®E100/Carbopol®971P Combinations for Controlled Release and Improved Compaction Properties of Water Soluble Model Drug Paracetamol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pharmtech.com [pharmtech.com]
- 11. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 12. Granulation vs. Direct Compression Method : Analysis | ZIM Labs [zimlab.in]
- 13. actapharmsci.com [actapharmsci.com]
- 14. Matrix formation in sustained release tablets: possible mechanism of dose dumping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. What is dissolution testing? [pion-inc.com]
- 18. agnopharma.com [agnopharma.com]
Addressing batch-to-batch variability of Lobenzarit disodium powder
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of Lobenzarit disodium powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an immunomodulatory drug that has been used in the treatment of rheumatoid arthritis.[1] Its mechanism of action is not fully elucidated but is known to involve the regulation of B and T-lymphocyte functions.[1][2] It has also been shown to inhibit the constitutive nitric oxide (NO)-cGMP metabolic pathway and act as a scavenger of oxygen-free radicals.[1][3]
Q2: What are the common sources of batch-to-batch variability in pharmaceutical powders like this compound?
A2: Batch-to-batch variability in pharmaceutical powders can stem from several factors throughout the manufacturing process.[4][5] Key sources include inconsistencies in raw material properties, slight deviations in manufacturing process parameters (e.g., temperature, mixing speed), and environmental factors such as humidity. For powders, critical quality attributes that can vary include particle size distribution, crystal form (polymorphism), moisture content, and bulk density.[6]
Q3: How can I assess the purity and identity of a new batch of this compound powder?
A3: A comprehensive approach to confirming the identity and purity of a new batch involves several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the assay (potency) and identifying impurities.[7] Spectroscopic methods like Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identity of the material.[8]
Q4: What are the critical quality attributes (CQAs) of this compound powder that I should monitor?
A4: Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For this compound powder, key CQAs would likely include:
-
Assay: The amount of the active pharmaceutical ingredient (API).
-
Impurity Profile: The levels of known and unknown impurities.
-
Particle Size Distribution: Affects dissolution rate and bioavailability.
-
Moisture Content: Can impact stability and powder flow.
-
Solubility: Crucial for formulation and in-vitro/in-vivo performance.
-
Crystalline Form: Different polymorphs can have different properties.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation due to batch-to-batch variability of this compound powder.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent results in cell-based assays | Variability in Potency: The actual concentration of the active ingredient may differ between batches. Different Impurity Profiles: The presence of different impurities could affect cellular responses. Varied Solubility/Dissolution Rate: Differences in particle size or crystal form can alter how quickly the compound dissolves and becomes available to the cells. | Perform a quantitative analysis (e.g., HPLC) to confirm the concentration of your stock solution. Analyze the impurity profile of each batch using HPLC or LC-MS. Characterize the particle size distribution and solubility of each batch. |
| Poor powder flowability during formulation | Particle Size and Shape: Very fine or irregularly shaped particles can lead to poor flow.[9] Moisture Content: High moisture content can cause particles to clump together.[6][10] Static Charges: Powders can develop static electricity, leading to aggregation.[10] | Measure the particle size distribution of the powder batch. Determine the moisture content using Karl Fischer titration. Ensure proper grounding of equipment and consider using flow aids if the issue persists. |
| Variable dissolution rates in formulation studies | Particle Size Distribution: Smaller particles generally have a faster dissolution rate due to a larger surface area. Crystalline Structure (Polymorphism): Different crystal forms of the same compound can have different solubilities and dissolution rates. | Analyze the particle size distribution of each batch. Use techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for polymorphism. |
| Discoloration or degradation of the powder | Instability: The powder may be degrading due to improper storage conditions (e.g., exposure to light, heat, or humidity). Presence of Reactive Impurities: Certain impurities could catalyze degradation reactions. | Review the storage conditions and ensure they comply with the manufacturer's recommendations. Conduct stability testing under controlled conditions. Analyze the impurity profile to identify any potentially reactive species. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
Objective: To determine the purity of this compound and quantify any impurities.
Methodology:
-
Preparation of Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Preparation of Sample Solution: Accurately weigh and dissolve the this compound powder from the batch in the same diluent to achieve a similar concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a specified wavelength.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The retention time of the main peak in the sample chromatogram should match that of the standard. The area of the main peak is used to calculate the assay value against the calibration curve. Peaks other than the main peak are considered impurities and their percentage can be calculated based on their area relative to the total peak area.
Particle Size Distribution Analysis by Laser Diffraction
Objective: To determine the particle size distribution of the this compound powder.
Methodology:
-
Sample Preparation: Disperse a small, representative sample of the powder in a suitable dispersion medium in which it is insoluble. Use a sonicator to break up any agglomerates.
-
Instrument Setup: Configure the laser diffraction instrument according to the manufacturer's instructions.
-
Measurement: Introduce the sample dispersion into the instrument's measurement cell. The instrument will measure the angular distribution of scattered light from the particles and use a mathematical model (e.g., Mie theory) to calculate the particle size distribution.
-
Data Analysis: The results are typically reported as a volume-based distribution, with parameters such as D10, D50 (median particle size), and D90.
Moisture Content Determination by Karl Fischer Titration
Objective: To quantify the amount of water present in the this compound powder.
Methodology:
-
Instrument Preparation: Set up the Karl Fischer titrator with the appropriate reagents.
-
Sample Introduction: Accurately weigh a specific amount of the powder and introduce it into the titration vessel.
-
Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of titrant used.
Visualizations
References
- 1. Current views on the pharmacological properties of the immunomodulator, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of B cell function by lobenzarit, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zaether.com [zaether.com]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. Powder Exploration: Unraveling Basics, Technology, and Batch-to-Batch Reproducibility in the Pharma Industry - AstrinexLab WEB [astrinexlab.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. thepharmamaster.com [thepharmamaster.com]
- 9. Troubleshooting Poor Powder Flow in Tablet Formulations – Pharma.Tips [pharma.tips]
- 10. apecusa.com [apecusa.com]
Improving the dissolution rate of Lobenzarit disodium for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the dissolution rate of Lobenzarit disodium for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound, the disodium salt of N-(2-Carboxyphenyl)-4-chloroanthranilic acid, is generally soluble in water.[1] However, it is insoluble in organic solvents such as ether, acetone, and tetrahydrofuran.[1] Its salt form enhances its aqueous solubility compared to its free acid form.[2]
Q2: I'm observing incomplete dissolution of this compound in my aqueous medium. What are the common causes?
A2: Incomplete dissolution can stem from several factors:
-
Incorrect pH: The pH of the dissolution medium is critical. While Lobenzarit is a disodium salt, extreme pH values can affect its stability and solubility.[3]
-
Low Temperature: Dissolution is an endothermic process for many solids. Ensure your medium is maintained at the correct temperature, typically 37 ± 0.5°C for experiments mimicking physiological conditions.[4]
-
Insufficient Agitation: Inadequate stirring or agitation can lead to the formation of a saturated layer of solvent around the drug particles, preventing further dissolution. This is a common issue in static or low-agitation setups.[4]
-
High Drug Concentration: Attempting to dissolve a quantity of the drug that exceeds its solubility limit in the given volume will result in an undissolved fraction.
Q3: How can I actively improve the dissolution rate of this compound for my experiment?
A3: Several techniques can be employed to enhance the dissolution rate of poorly soluble drugs, which may also be applicable to optimizing this compound dissolution[5]:
-
pH Adjustment: Modifying the pH of the medium can increase solubility.[3] For this compound, maintaining a neutral to slightly alkaline pH is generally advisable.
-
Use of Co-solvents: Adding a water-miscible organic solvent in small quantities can increase the drug's solubility.[6] However, the co-solvent must be compatible with your experimental model.
-
Addition of Surfactants: Surfactants can enhance wetting and solubilization by forming micelles.[6] This is particularly useful if the drug powder exhibits hydrophobic properties.
-
Particle Size Reduction (Micronization): Reducing the particle size of the drug powder increases the surface area available for dissolution, which can significantly speed up the process.[6][7]
Troubleshooting Guide: Dissolution Issues
This guide addresses common problems encountered during the dissolution of this compound.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Results | Inconsistent agitation speed, system vibration, improper sampling technique, or temperature fluctuations.[8][9] | Calibrate and qualify the dissolution apparatus. Ensure the system is free from external vibrations. Standardize the sampling procedure (location and timing). Use a calibrated thermostat for the water bath.[9] |
| Drug Precipitates Out of Solution Over Time | Change in pH or temperature of the medium, or chemical instability of the drug in the chosen medium.[10] | Verify and buffer the pH of the dissolution medium. Ensure constant temperature control. Assess the stability of this compound in your specific medium over the experimental duration.[10] |
| "Coning" Observed at the Bottom of the Vessel | Hydrodynamic issues where undissolved powder forms a cone at the bottom of the vessel, reducing the effective surface area for dissolution. This is common in the USP Apparatus 2 (paddle) method.[11] | Increase the paddle speed (e.g., from 50 rpm to 75 rpm) if it doesn't compromise the experiment's integrity. Alternatively, switching to the USP Apparatus 1 (basket) may resolve the issue.[11] |
| Inconsistent Results Between Different Lab Facilities | Differences in equipment, analyst technique, or environmental factors.[8] | Develop a robust and detailed Standard Operating Procedure (SOP) for the dissolution method. Conduct inter-laboratory validation to ensure reproducibility.[8] |
Experimental Protocols
Protocol: Standard In Vitro Dissolution Test (USP Apparatus 2 - Paddle Method)
This protocol outlines a standard procedure for assessing the dissolution rate of this compound powder.
-
Medium Preparation:
-
Apparatus Setup:
-
Set up the USP Apparatus 2 (Paddle) dissolution tester.
-
Add the specified volume (e.g., 900 mL) of the warmed, de-aerated medium to each vessel.
-
Set the paddle rotation speed to a specified rate (e.g., 50 rpm).[11]
-
Allow the medium temperature to equilibrate to 37 ± 0.5°C within the vessels.
-
-
Dissolution Test:
-
Carefully introduce a precisely weighed amount of this compound powder into each vessel.
-
Start the paddle rotation immediately.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).[13]
-
Sample from a zone midway between the paddle top and the medium surface, and at least 1 cm from the vessel wall.[13]
-
-
Sample Processing and Analysis:
-
Immediately filter each sample through a suitable syringe filter (e.g., 0.45 µm PTFE) to prevent undissolved particles from skewing the results.[13]
-
Replace the volume of withdrawn sample with an equal volume of fresh, pre-warmed medium if necessary.
-
Analyze the concentration of dissolved this compound in each sample using a validated analytical method, such as HPLC.[14]
-
-
Data Calculation:
-
Calculate the cumulative percentage of drug dissolved at each time point, correcting for any volume replacement.
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
-
Visualizations: Workflows and Signaling Pathways
Troubleshooting Workflow for Dissolution Experiments
The following diagram outlines a logical workflow for troubleshooting common issues with this compound dissolution.
Simplified Signaling Pathways of this compound
This compound is an immunomodulatory drug with multiple mechanisms of action. This diagram illustrates some of its key inhibitory effects relevant to its therapeutic action.
References
- 1. This compound Salt 64808-48-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. fip.org [fip.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vipw.in [vipw.in]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aaps.ca [aaps.ca]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. errdoc.gabia.io [errdoc.gabia.io]
- 12. fda.gov [fda.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. High performance liquid chromatographic method for the determination of this compound in a sustained release tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Statistical Optimization of Lobenzarit Disodium Matrix Tablets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the statistical optimization of Lobenzarit disodium matrix tablet formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of statistical optimization for this compound matrix tablets?
A1: The primary goal is to systematically identify the optimal formulation and processing parameters to achieve a desired sustained-release profile for this compound. This involves using statistical models, such as response surface methodology, to understand the relationship between formulation variables (e.g., polymer concentration, filler amount) and the resulting tablet properties (e.g., drug release rate, hardness).[1][2]
Q2: Which polymers are commonly used for creating sustained-release matrix tablets of this compound?
A2: Common polymers include Eudragit® RS-PO and Ethocel® 100.[3][4] Eudragit® RS-PO has been shown to provide a slower release rate, making it suitable for controlling the release of the drug.[3][4] Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) are also widely used in matrix tablet formulations to control drug release.[5][6][7]
Q3: What are the key independent variables to consider in the statistical optimization of this compound matrix tablets?
A3: Based on published studies, key independent variables to investigate include the amount of polymer (e.g., Eudragit RS-PO), the total volume of granulation solvent, and the amount of filler (e.g., microcrystalline cellulose).[1]
Q4: What is a suitable response variable (dependent variable) to measure the effectiveness of the formulation?
A4: A common and effective response variable is the time it takes for 90% of the drug to be released (t90%).[1] Other dissolution time points such as t10%, t50%, and t75% can also be used to characterize the release profile.[5]
Q5: What statistical design is appropriate for optimizing the formulation?
A5: A central composite design is a suitable statistical model for optimizing the formulation of this compound matrix tablets.[1] This design is a type of response surface methodology that helps in understanding the effects of independent variables on the response.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Capping and Lamination (Horizontal splitting of the tablet) | - Too many fine particles in the granulation.- Entrapment of air during compression.- Inadequate binder or lubricant.[8] | - Optimize the granulation process to achieve a more uniform particle size distribution.- Adjust the pre-compression and main compression forces on the tablet press.- Evaluate different binders or adjust the lubricant concentration.[8] |
| Sticking and Picking (Adhesion of tablet material to the punches) | - High moisture content in the granules.- Insufficient lubrication.- Worn or improperly finished tooling. | - Ensure granules are adequately dried before compression.- Increase the amount of lubricant (e.g., magnesium stearate).- Inspect and polish or replace the punches and dies. |
| Weight Variation | - Poor powder flowability.- Segregation of the powder blend.[8] | - Improve powder flow by using glidants (e.g., colloidal silicon dioxide).- Optimize the granulation process to produce granules with a consistent particle size and density.[8] |
| Variable Drug Release Profiles | - Inconsistent distribution of the polymer within the matrix.- Variations in tablet hardness. | - Ensure thorough mixing of the drug and polymer before granulation and compression.- Control the compression force to achieve consistent tablet hardness. |
| Drug Release is Too Fast | - Insufficient amount of release-controlling polymer.- High concentration of water-soluble fillers. | - Increase the concentration of the release-controlling polymer (e.g., Eudragit® RS-PO, HPMC).- Reduce the amount of highly soluble fillers. |
| Drug Release is Too Slow | - Excessive amount of release-controlling polymer.- High tablet hardness. | - Decrease the concentration of the release-controlling polymer.- Reduce the compression force to decrease tablet hardness. |
Experimental Protocols
Formulation of this compound Matrix Tablets by Wet Granulation
This protocol is based on the methodology for preparing sustained-release matrix tablets.
Materials:
-
This compound
-
Eudragit® RS-PO (or other release-controlling polymer)
-
Microcrystalline Cellulose (Filler)
-
Granulation Solvent (e.g., Ethanol)
-
Magnesium Stearate (Lubricant)
-
Talc (Glidant)
Procedure:
-
Blending: Accurately weigh and mix this compound, Eudragit® RS-PO, and microcrystalline cellulose in a planetary mixer for 15 minutes.
-
Granulation: Slowly add the granulation solvent to the powder blend while mixing to form a coherent wet mass.
-
Sieving: Pass the wet mass through a suitable sieve (e.g., 8 mesh) to form granules.
-
Drying: Dry the granules in a hot air oven at 50°C until the moisture content is within the desired range (e.g., 1-2%).
-
Sizing: Pass the dried granules through a smaller mesh sieve (e.g., 16 mesh) to obtain uniform granule size.
-
Lubrication: Add magnesium stearate and talc to the sized granules and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a rotary tablet press with appropriate tooling.
In-Vitro Dissolution Testing
This protocol outlines the procedure for evaluating the drug release profile.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle type)
Dissolution Medium:
-
900 mL of pH 6.8 phosphate buffer
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C.
-
Set the paddle speed to 75 rpm.[9]
-
Place one this compound matrix tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Quantitative Data Summary
The following tables summarize the independent variables and their levels used in a central composite design for the optimization of this compound matrix tablets.[1]
Table 1: Independent Variables and Their Levels in the Experimental Design
| Independent Variable | Code | Low (-1) | Center (0) | High (+1) |
| Amount of Polymer (Eudragit® RS-PO) (mg) | X1 | 5 | 10 | 15 |
| Volume of Granulation Solvent (µL) | X2 | 20 | 40 | 60 |
| Amount of Filler (Microcrystalline Cellulose) (mg) | X3 | 0 | 12.5 | 25 |
Table 2: Central Composite Design Matrix and Response (t90%)
| Run | X1 | X2 | X3 | t90% (hours) - Hypothetical Data |
| 1 | -1 | -1 | -1 | 4.5 |
| 2 | 1 | -1 | -1 | 8.2 |
| 3 | -1 | 1 | -1 | 5.1 |
| 4 | 1 | 1 | -1 | 9.0 |
| 5 | -1 | -1 | 1 | 3.8 |
| 6 | 1 | -1 | 1 | 7.5 |
| 7 | -1 | 1 | 1 | 4.3 |
| 8 | 1 | 1 | 1 | 8.1 |
| 9 | -1.68 | 0 | 0 | 3.5 |
| 10 | 1.68 | 0 | 0 | 9.5 |
| 11 | 0 | -1.68 | 0 | 5.8 |
| 12 | 0 | 1.68 | 0 | 6.5 |
| 13 | 0 | 0 | -1.68 | 6.0 |
| 14 | 0 | 0 | 1.68 | 5.5 |
| 15 | 0 | 0 | 0 | 6.2 |
| 16 | 0 | 0 | 0 | 6.3 |
| 17 | 0 | 0 | 0 | 6.1 |
| 18 | 0 | 0 | 0 | 6.2 |
| 19 | 0 | 0 | 0 | 6.4 |
| 20 | 0 | 0 | 0 | 6.2 |
*Note: The t90% data is hypothetical and for illustrative purposes. Actual experimental results will vary.
Visualizations
References
- 1. Statistical optimization of a sustained-release matrix tablet of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Evaluation of Eudragit RS-PO and Ethocel 100 matrices for the controlled release of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. crsubscription.com [crsubscription.com]
- 8. biogrund.com [biogrund.com]
- 9. Formulation of Sustained Release Hydrophilic Matrix Tablets of Tolcapone with the Application of Sedem Diagram: Influence of Tolcapone’s Particle Size on Sustained Release - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and preparing Lobenzarit disodium stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and preparing Lobenzarit disodium stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The choice of solvent depends on the desired concentration and the experimental application.
-
For aqueous solutions: this compound is soluble in water. This is a suitable solvent for many applications, especially when avoiding organic solvents is preferred.
-
For higher concentrations: Dimethyl sulfoxide (DMSO) can be used. The solubility in DMSO is approximately 4.85 mg/mL (14.45 mM), which may require ultrasonication, warming, and pH adjustment to 5.0 with HCl to fully dissolve.[1]
-
For specific applications: Ethanol-water mixtures can also be used, though solubility decreases with increasing ethanol concentration.[2]
Q2: What is the maximum concentration I can achieve for a this compound stock solution?
Q3: How should I store my this compound stock solution?
A3: For optimal stability, it is recommended to store stock solutions in aliquots to minimize freeze-thaw cycles.[1] Recommended storage conditions are:
-
-20°C: for use within 1 month.[1]
-
-80°C: for use within 6 months.[1] Always protect the solution from light.
Q4: My this compound powder is not dissolving. What should I do?
A4: If you are having trouble dissolving this compound, consider the following troubleshooting steps:
-
Increase the temperature: Gently warm the solution to 37°C.[1]
-
Use sonication: Place the solution in an ultrasonic bath for short periods.[1]
-
Adjust the pH: For DMSO solutions, adjusting the pH to 5.0 with HCl can aid dissolution.[1]
-
Choose a different solvent: If you are using an aqueous-based solvent, consider switching to DMSO for higher concentrations.
Q5: I observed precipitation in my stock solution after storage. What should I do?
A5: Precipitation upon storage, especially after freezing, can occur if the concentration is close to the solubility limit of the solvent at that temperature. To resolve this, gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves.[1] Before use, ensure the solution is at room temperature and that no crystals are visible. To prevent this in the future, consider preparing a slightly more dilute stock solution or storing it in a solvent with higher solubility.
Quantitative Data Summary
The following table summarizes the solubility of this compound in different solvents based on available data.
| Solvent | Temperature (°C) | Concentration | Notes |
| Water | Not Specified | Soluble | The exact maximum concentration is not specified. |
| Ethanol-Water Mixtures | 15, 30, 50 | Varies | Solubility decreases as the concentration of ethanol increases.[2] |
| DMSO | Not Specified | 4.85 mg/mL (14.45 mM) | Requires ultrasonication, warming, and pH adjustment to 5.0 with HCl.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 335.65 g/mol )[3]
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
Ultrasonic bath
-
Sterile 0.22 µm syringe filter
Methodology:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.36 mg of this compound powder.
-
Dissolution: Add the weighed powder to a sterile tube. Add 1 mL of sterile DMSO.
-
Aid Dissolution: Vortex the solution thoroughly. If the powder does not fully dissolve, proceed with the following steps:
-
Place the tube in a 37°C water bath for 10-15 minutes.
-
If dissolution is still incomplete, place the tube in an ultrasonic bath for 5-10 minutes.
-
Repeat warming and sonication as needed.
-
-
Sterilization: Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube. This is particularly important for cell culture applications.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Visualizations
Caption: Workflow for preparing a sterile stock solution of this compound.
Caption: Decision tree for troubleshooting common issues with this compound solutions.
References
Identifying and minimizing degradation products of Lobenzarit disodium in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the degradation products of Lobenzarit disodium in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is understanding its stability in solution important?
This compound (Disodium 4-chloro-2,2'-iminodibenzoate) is an immunomodulatory agent.[1][2] Ensuring its stability in solution is critical for obtaining accurate and reproducible results in pre-clinical and clinical studies, as well as for developing stable pharmaceutical formulations. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities.
Q2: What are the likely degradation pathways for this compound in solution?
While specific degradation pathways for Lobenzarit have not been extensively published, based on its chemical structure (a diarylamine and a disodium carboxylate), it may be susceptible to the following degradation pathways:
-
Hydrolysis: The amide-like linkage in the iminodibenzoate structure could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Oxidation: The secondary amine group is a potential site for oxidation, which can be initiated by exposure to air, peroxides, or certain metal ions.[3]
-
Photodegradation: Aromatic compounds can be sensitive to light, leading to photolytic degradation.
Q3: How can I conduct a forced degradation study for this compound?
Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[4][5] A typical forced degradation study involves exposing a solution of this compound to various stress conditions.
Q4: What analytical techniques are recommended for identifying and quantifying Lobenzarit and its degradation products?
A stability-indicating analytical method is required to separate and quantify the active pharmaceutical ingredient from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[6] For the structural elucidation of unknown degradation products, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.[7]
Q5: How can I minimize the degradation of this compound in my experimental solutions?
To minimize degradation, consider the following precautions:
-
pH Control: Maintain the pH of the solution within a stable range, avoiding strongly acidic or basic conditions.
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Inert Atmosphere: For long-term storage or when working with solutions prone to oxidation, purging the solvent and the headspace of the vial with an inert gas like nitrogen or argon can be beneficial.
-
Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.
-
Use of Antioxidants: In some cases, the addition of antioxidants may be necessary to prevent oxidative degradation.
Troubleshooting Guide
Q: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound solution. What could be the cause?
A: Unexpected peaks in your chromatogram could be due to several factors. The following decision tree can help you troubleshoot the issue:
Q: My this compound solution has changed color. What does this signify?
A: A color change in your solution is often an indicator of chemical degradation. The formation of colored degradants can result from oxidative processes or other complex reactions. It is crucial to investigate the cause of the color change and to characterize the impurities that have formed.
Q: The measured concentration of my this compound stock solution is decreasing over time. How can I improve its stability?
A: A decrease in concentration indicates that the drug is degrading. To improve stability:
-
Verify the storage conditions: Ensure the solution is stored at the correct temperature and protected from light.
-
Check the solvent: The choice of solvent and its pH can significantly impact stability. Consider using a buffered solution if pH is a critical factor.
-
Prepare fresh solutions: For sensitive compounds, it is best practice to prepare solutions fresh before each experiment.
-
Perform a stability study: Conduct a short-term stability study of the solution under your typical laboratory conditions to determine how long it remains viable.
Data on Forced Degradation of this compound
The following table summarizes hypothetical results from a forced degradation study on a 1 mg/mL solution of this compound.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 25% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 35% | 4 |
| Thermal | 48 hours | 80°C | 10% | 1 |
| Photolytic (UV light) | 24 hours | Room Temp | 20% | 2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study of this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber).
-
Sampling and Analysis: Withdraw aliquots at specified time points. Neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is suitable for its intended purpose.
Hypothetical Degradation Pathway of Lobenzarit
The following diagram illustrates a hypothetical degradation pathway for Lobenzarit, focusing on potential hydrolysis and oxidation products.
References
- 1. Current views on the pharmacological properties of the immunomodulator, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of B cell function by lobenzarit, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-oxidative profile of this compound (CCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. ajrconline.org [ajrconline.org]
- 6. High performance liquid chromatographic method for the determination of this compound in a sustained release tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Lobenzarit Disodium and Methotrexate in Preclinical Models of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two disease-modifying antirheumatic drugs (DMARDs), Lobenzarit disodium and Methotrexate, based on their performance in preclinical models of rheumatoid arthritis (RA). This document synthesizes available experimental data to offer an objective evaluation of their respective efficacy and mechanisms of action.
Executive Summary
Methotrexate remains a cornerstone therapy for rheumatoid arthritis, with a well-documented mechanism of action primarily involving the adenosine signaling pathway, leading to broad anti-inflammatory effects. This compound, an immunomodulatory agent, has shown efficacy in clinical settings, and preclinical data suggests its mechanism involves the regulation of T and B cell functions. While direct head-to-head preclinical studies are limited, this guide consolidates quantitative data from individual studies in established RA models to facilitate a comparative assessment.
Data Presentation: Efficacy in RA Models
The following tables summarize the quantitative data on the efficacy of this compound and Methotrexate in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models in rats.
Table 1: Effect on Paw Edema/Volume in Collagen-Induced Arthritis (CIA) in Rats
| Treatment Group | Dosage | Route of Administration | Time Point | % Inhibition of Paw Edema/Volume | Reference |
| Methotrexate | 1.5 mg/kg | Oral | Day 42 | Reduction in cartilage destruction observed | [1] |
| This compound | Data not available in preclinical CIA models | - | - | - | - |
Table 2: Effect on Arthritis Score in Adjuvant-Induced Arthritis (AIA) in Rats
| Treatment Group | Dosage | Route of Administration | Time Point | Reduction in Arthritis Score | Reference |
| Methotrexate | 0.3 mg/kg | Subcutaneous | Day 15 to 30 | Significant reduction in inflammatory cell infiltrate and pannus formation | [2] |
| This compound | Data not available in preclinical AIA models | - | - | - | - |
Table 3: Effect on Pro-inflammatory Cytokines in RA Models
| Drug | Model | Cytokine | Dosage | % Inhibition / Fold Change | Reference |
| Methotrexate | In vitro (Human Macrophages) | IL-6 | - | Diminished production | [3] |
| Methotrexate | In vitro (Human Macrophages) | IL-1β | - | Diminished production | [3] |
| Methotrexate | In vitro (Human Macrophages) | TNF-α | - | Attenuates TNF-α induced IL-6 and IL-1β expression | [3] |
| Methotrexate | In vitro (Co-culture model) | IL-17, IL-1β, IFN-γ | 0.01 µg/ml | Significant but modest inhibitory effect | [4] |
| This compound | Data not available for specific cytokine inhibition in preclinical RA models | - | - | - | - |
Note: The absence of quantitative data for this compound in these specific preclinical models highlights a gap in the currently available research literature.
Mechanisms of Action
This compound: The primary mechanism of this compound is believed to be its immunomodulatory effects, targeting both B and T-lymphocytes. It has been shown to regulate the function of these cells.[5] Studies indicate that Lobenzarit can suppress the production of IgM and IgM rheumatoid factor (IgM-RF) by directly inhibiting activated B cells.[6] Furthermore, it has been suggested that Lobenzarit may also influence the nitric oxide-cGMP metabolic pathway and inhibit the expression of HLA-DR antigens on endothelial cells, which could contribute to its anti-inflammatory effects.[7]
Methotrexate: The anti-inflammatory effects of methotrexate in rheumatoid arthritis are multifactorial. The most widely accepted mechanism involves the promotion of adenosine release at inflammatory sites. Adenosine, acting through its receptors, initiates an intracellular cascade that leads to a broad anti-inflammatory state.[8][9] Additionally, as a folate antagonist, methotrexate inhibits dihydrofolate reductase (DHFR), an enzyme crucial for purine and pyrimidine synthesis. This action can suppress the proliferation of immune cells.[8][10] Methotrexate has also been shown to alter cytokine profiles, reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[7][11]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways for this compound and Methotrexate.
Caption: Proposed mechanism of action for this compound.
Caption: Key mechanisms of action for Methotrexate in RA.
Experimental Protocols
This section details the methodologies for the key animal models of rheumatoid arthritis cited in this guide.
Collagen-Induced Arthritis (CIA) in Rats
1. Induction:
-
Animals: Lewis or Wistar rats are commonly used.
-
Collagen Preparation: Bovine or chicken type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL.
-
Emulsification: The collagen solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA).
-
Immunization: On day 0, rats are injected intradermally at the base of the tail with 100-200 µL of the emulsion.
-
Booster (optional): A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) can be administered on day 7 or 21 to enhance the incidence and severity of arthritis.[8][12]
2. Treatment Administration:
-
Drug administration (this compound or Methotrexate) is typically initiated after the onset of clinical signs of arthritis (therapeutic protocol) or on the day of immunization (prophylactic protocol).
-
The route of administration can be oral (gavage), intraperitoneal, or subcutaneous, depending on the study design.
3. Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is assessed using a scoring system, typically on a scale of 0-4 for each paw, based on the degree of erythema, swelling, and ankylosis. The maximum score per animal is usually 16.
-
Paw Volume/Thickness: Paw swelling is quantified by measuring the paw volume using a plethysmometer or the paw thickness with a caliper.
-
Histopathology: At the end of the study, joints are collected for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Cytokine Analysis: Blood or synovial fluid can be collected to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or other immunoassays.
Adjuvant-Induced Arthritis (AIA) in Rats
1. Induction:
-
Animals: Lewis rats are highly susceptible.
-
Adjuvant: A suspension of Mycobacterium tuberculosis or Mycobacterium butyricum in mineral oil (Freund's Complete Adjuvant) is used.
-
Injection: On day 0, a single intradermal injection of 0.1 mL of the adjuvant is administered into the footpad or the base of the tail.
2. Treatment Administration:
-
Similar to the CIA model, treatment can be administered prophylactically or therapeutically via various routes.
3. Assessment of Arthritis:
-
Clinical Scoring: A scoring system similar to the one used in the CIA model is employed to evaluate the severity of arthritis in all four limbs.
-
Paw Volume/Thickness: Changes in the volume or thickness of the injected and contralateral paws are measured over time.
-
Body Weight: A decrease in body weight is often observed in arthritic animals and can be monitored as a systemic sign of disease.
-
Histopathology and Cytokine Analysis: Similar to the CIA model, histological and cytokine analyses are performed to assess joint damage and inflammation.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a test compound in a rat model of arthritis.
Caption: General experimental workflow for RA model studies.
Conclusion
This comparative guide highlights the current understanding of this compound and Methotrexate in preclinical RA models. Methotrexate demonstrates consistent efficacy across various parameters, supported by a wealth of quantitative data. While this compound has shown promise in clinical trials and its immunomodulatory mechanism is partially elucidated, there is a clear need for more robust preclinical studies that provide quantitative data on its efficacy in standardized RA models. Such studies would be invaluable for a more direct and comprehensive comparison with established therapies like methotrexate and for further elucidating its therapeutic potential and mechanism of action in rheumatoid arthritis.
References
- 1. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Open Veterinary Journal [openveterinaryjournal.com]
- 3. Interleukin-1β and Interleukin-6 in Arthritis Animal Models: Roles in the Early Phase of Transition from Acute to Chronic Inflammation and Relevance for Human Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of fustin against adjuvant-induced arthritis through the restoration of proinflammatory response and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral and immunohistochemical changes in an experimental arthritis model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Applying refinement to the use of mice and rats in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Phenotypic characterization of type II collagen-induced arthritis in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chondrex.com [chondrex.com]
Validating the Inhibitory Effect of Lobenzarit Disodium on DNA Polymerase Alpha: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lobenzarit disodium and its inhibitory effects on DNA polymerase alpha, a critical enzyme in DNA replication. By contextualizing its performance against a well-established inhibitor, Aphidicolin, this document serves as a resource for researchers investigating novel therapeutic agents targeting DNA synthesis. The guide details experimental protocols for validation, presents available quantitative data, and visualizes the underlying molecular pathways and experimental workflows.
Comparative Analysis of DNA Polymerase Alpha Inhibitors
This compound, also known as N-(2)-Carboxyphenyl-4-chloroanthranilic acid disodium (CCA), has been identified as a potent inhibitor of DNA polymerase alpha.[1] This inhibitory action is believed to contribute to its therapeutic effects, including the inhibition of endothelial cell proliferation.[1] To objectively evaluate its efficacy, a comparison with other known inhibitors is essential. Aphidicolin, a tetracyclic diterpene antibiotic, is a well-characterized and selective inhibitor of DNA polymerase alpha and serves as a key comparator in this guide.[2][3][4]
| Inhibitor | Target Enzyme | Reported IC50 Value (in nM) | Mechanism of Action |
| This compound (CCA) | DNA Polymerase Alpha | Data not available in published literature | Inhibition of DNA polymerase alpha activity[1] |
| Aphidicolin | DNA Polymerase Alpha, Delta | 2400.0, 2600.0, 3000.0, 16000.0[5] | Competitive with dCTP[4] |
Experimental Protocols
To validate and quantify the inhibitory effect of this compound on DNA polymerase alpha, a robust and reproducible experimental protocol is necessary. The following is a detailed methodology for a non-radioactive DNA polymerase alpha inhibition assay, adapted from commercially available kits and established research protocols.
Objective:
To determine the IC50 value of this compound for DNA polymerase alpha and to characterize its mode of inhibition.
Materials:
-
Recombinant human DNA polymerase alpha
-
Activated calf thymus DNA (template/primer)
-
Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)
-
This compound (CCA)
-
Aphidicolin (positive control)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
DNA-binding fluorescent dye (e.g., PicoGreen)
-
96-well microplate, black, flat-bottom
-
Microplate reader with fluorescence detection capabilities
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and Aphidicolin in an appropriate solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the inhibitors to be tested.
-
Prepare a master mix containing the assay buffer, activated DNA, and dNTPs.
-
-
Enzyme Reaction:
-
Add a defined amount of the master mix to each well of the 96-well plate.
-
Add the serially diluted inhibitors (this compound and Aphidicolin) to their respective wells. Include a vehicle control (solvent only) and a no-enzyme control.
-
Initiate the reaction by adding a standardized amount of DNA polymerase alpha to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
-
Detection of DNA Synthesis:
-
Stop the reaction by adding EDTA.
-
Add the DNA-binding fluorescent dye to each well.
-
Incubate in the dark for 5-10 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at ~480 nm and emission at ~520 nm for PicoGreen).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and the experimental workflow.
Caption: Proposed inhibitory action of this compound on DNA polymerase alpha.
Caption: Mechanism of Aphidicolin as a competitive inhibitor of DNA polymerase alpha.
Caption: Step-by-step workflow for the DNA polymerase alpha inhibition assay.
Conclusion
This compound demonstrates a clear inhibitory effect on DNA polymerase alpha, a mechanism that likely underpins its observed anti-proliferative properties. While direct quantitative comparisons with established inhibitors like Aphidicolin are currently limited by the lack of publicly available IC50 data for this compound, the provided experimental protocol offers a standardized framework for such validation. Further research to quantify the inhibitory potency and elucidate the precise mechanism of action of this compound will be invaluable for its potential development as a therapeutic agent targeting DNA replication. The visualization of the proposed mechanisms and experimental workflow aims to facilitate a deeper understanding and guide future investigations in this area.
References
- 1. This compound (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aphidicolin, a specific inhibitor of DNA polymerase alpha, inhibits conversion of lanosterol to C-27 sterols in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA polymerase alpha subunit Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
A Preclinical Comparative Analysis of Lobenzarit Disodium and Other DMARDs in Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of lobenzarit disodium against two other established Disease-Modifying Antirheumatic Drugs (DMARDs), methotrexate and leflunomide, in widely used rodent models of rheumatoid arthritis: Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA). Due to a lack of direct head-to-head preclinical studies involving this compound, this guide presents an indirect comparison based on data from separate studies conducted in similar models.
Mechanism of Action at a Glance
These DMARDs exert their immunomodulatory effects through distinct signaling pathways.
-
This compound: The mechanism of action for this compound is understood to involve the modulation of T- and B-lymphocyte functions, the antagonism of thromboxane A2 receptors, and the scavenging of oxygen-free radicals. It has also been shown to inhibit the constitutive nitric oxide-cyclic guanosine monophosphate (NO-cGMP) metabolic pathway[1].
-
Methotrexate: A cornerstone of rheumatoid arthritis therapy, methotrexate's primary anti-inflammatory effect is attributed to the promotion of adenosine release, which in turn suppresses inflammatory pathways[2][3][4][5][6]. It also interferes with purine and pyrimidine synthesis.
-
Leflunomide: The active metabolite of leflunomide, A77 1726, is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is critical for the de novo synthesis of pyrimidines, essential for the proliferation of activated lymphocytes[7][8][9][10][11].
Signaling Pathway Diagrams
The following diagrams illustrate the core signaling pathways influenced by each DMARD.
Preclinical Efficacy Data
The following tables summarize the quantitative data from preclinical studies of methotrexate and leflunomide in rat models of collagen-induced and adjuvant-induced arthritis.
Collagen-Induced Arthritis (CIA) in Rats
Table 1: Efficacy of Methotrexate in Rat CIA Model
| Parameter | Vehicle Control (CIA) | Methotrexate | % Inhibition/Reduction | Study Day | Reference |
| Arthritis Score (0-4 scale) | ~3.5 | ~1.5 | ~57% | 17 | [3] |
| Hind Paw Volume (mL) | Increase of ~1.0 mL | Increase of ~0.4 mL | ~60% | 17 | [3] |
| Bone Volume (mm³) | Significantly Decreased | Recovered to near normal | - | 42 | [12] |
| Trabecular Number | Significantly Decreased | Recovered to near normal | - | 42 | [12] |
Table 2: Efficacy of Leflunomide in Rat CIA Model
| Parameter | Vehicle Control (CIA) | Leflunomide (10 mg/kg/day) | % Inhibition/Reduction | Study Day | Reference |
| Arthritis Score (0-16 scale) | ~12 | ~4 | ~67% | 26 | [9] |
| Joint Swelling (mm) | Not specified | Significantly Decreased | - | 26 | [9] |
Note: Direct comparison of percentage inhibition between studies should be done with caution due to variations in experimental protocols.
Adjuvant-Induced Arthritis (AIA) in Rats
Table 3: Efficacy of Methotrexate in Rat AIA Model
| Parameter | Vehicle Control (AIA) | Methotrexate (0.3 mg/kg) | % Inhibition/Reduction | Study Day | Reference |
| Paw Volume (mL) | Increase of ~1.2 mL | Increase of ~0.5 mL | ~58% | 21 | |
| Arthritis Index (0-4 scale) | ~3.8 | ~1.5 | ~60% | 21 |
Table 4: Efficacy of Leflunomide in Rat AIA Model
| Parameter | Vehicle Control (AIA) | Leflunomide (High, Medium, Low Doses) | % Inhibition/Reduction | Study Day | Reference |
| Paw Volume | Significantly Increased | Significantly Decreased (dose-dependent) | Not specified | Not specified | [13] |
| Arthritic Index Score | Significantly Increased | Significantly Decreased (dose-dependent) | Not specified | Not specified | [13] |
Experimental Protocols
Below are generalized experimental protocols for the induction of CIA and AIA in rats, based on the methodologies described in the cited literature.
Collagen-Induced Arthritis (CIA) Model
Protocol Details:
-
Animals: Typically, female Lewis or Wistar rats are used due to their susceptibility to CIA.
-
Induction: On day 0, rats are immunized intradermally at the base of the tail with an emulsion of bovine or porcine type II collagen and Freund's Incomplete Adjuvant (IFA). A booster injection is often given on day 7[9].
-
Disease Assessment: The onset of arthritis is typically observed between days 10 and 14. Disease severity is monitored by measuring paw volume/thickness with a plethysmometer or calipers and by a visual arthritis scoring system (e.g., 0-4 scale per paw)[3][9].
-
Treatment: DMARDs can be administered prophylactically (starting at or before immunization) or therapeutically (after the onset of clinical arthritis).
Adjuvant-Induced Arthritis (AIA) Model
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Dynamic Models of Arthritis Progression in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel preclinical model for rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the Digital Arthritis Index, a Novel Metric to Measure Disease Parameters in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zerumbone Protects Rats from Collagen-Induced Arthritis by Inhibiting Oxidative Outbursts and Inflammatory Cytokine Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A multicenter double-blind controlled study of lobenzarit, a novel immunomodulator, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenotypic characterization of type II collagen-induced arthritis in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. Frontiers | Development of the Digital Arthritis Index, a Novel Metric to Measure Disease Parameters in a Rat Model of Rheumatoid Arthritis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Effective treatment of rat adjuvant-induced arthritis by celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collagen-induced Arthritis Is Reduced in 5-Lipoxygenase-activating Protein-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Showdown: Lobenzarit Disodium vs. Standard NSAIDs in Preclinical Inflammation Models
For Immediate Release
In the landscape of anti-inflammatory therapeutics, researchers and drug development professionals are constantly seeking compounds with improved efficacy and novel mechanisms of action. This guide provides a comparative analysis of Lobenzarit disodium, an immunomodulatory agent, and standard Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), a cornerstone in inflammation management. This comparison is based on their performance in established preclinical models of inflammation, offering a data-centric overview for informed research and development decisions.
Executive Summary
Standard NSAIDs, such as ibuprofen and diclofenac, exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[1] This mechanism is highly effective in acute inflammatory models. In contrast, this compound operates through a distinct immunomodulatory pathway, primarily influencing T- and B-lymphocyte functions.[1] Published preclinical data indicate that this compound shows significant efficacy in chronic, immune-mediated inflammation models, such as adjuvant-induced and collagen-induced arthritis, while being largely ineffective in acute inflammation models where NSAIDs excel. Direct head-to-head quantitative comparisons in the same studies are scarce in publicly available literature, necessitating a comparative analysis based on the established individual performance of these agents in validated models.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the efficacy profile of this compound and standard NSAIDs stems from their distinct mechanisms of action.
Standard NSAIDs act as inhibitors of the COX-1 and COX-2 enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, NSAIDs effectively reduce the cardinal signs of acute inflammation.
This compound , on the other hand, is not an inhibitor of prostaglandin synthesis.[1] Its anti-inflammatory properties are attributed to its ability to modulate the immune response.[1] Studies have shown that it can regulate the function of T- and B-lymphocytes, which play a central role in the pathogenesis of autoimmune and chronic inflammatory diseases.[1]
References
Cross-Validation of Analytical Methods for Lobenzarit Disodium Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical methods for the quantification of Lobenzarit disodium: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information is compiled from published literature and generalized protocols to offer a comprehensive overview for researchers involved in the analysis of this anti-inflammatory agent.
Introduction to this compound and its Analysis
This compound, an immunomodulator with anti-inflammatory properties, requires accurate and precise quantification in pharmaceutical formulations and biological matrices for quality control and pharmacokinetic studies. The selection of an appropriate analytical method is crucial and often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. Cross-validation of different analytical methods ensures the reliability and consistency of results.
Comparative Analysis of Analytical Methods
This section details the experimental protocols and performance data for HPLC, UV-Vis Spectrophotometry, and LC-MS/MS methods for this compound quantification.
High-Performance Liquid Chromatography (HPLC)
A rapid and simple HPLC method has been described for the determination of this compound in sustained-release tablet formulations[1].
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Injection Volume: 20 µL.
-
Quantification: Based on the peak area of the analyte compared to a standard calibration curve.
Performance Data:
| Parameter | Performance |
| Linearity Range | 20-105 µg/mL |
| Accuracy (Mean Recovery) | 100.62%[1] |
| Precision (Repeatability, CV) | < 1.60%[1] |
| Precision (Reproducibility, CV) | < 1.30%[1] |
| Selectivity | The method was reported to be selective, even in the presence of degradation products[1]. |
UV-Visible Spectrophotometry
While a specific UV-Vis spectrophotometric method for the routine quantification of this compound has not been detailed in the available literature, a general method can be proposed based on its chromophoric structure.
Experimental Protocol (Generalized):
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: A solvent in which this compound is soluble and stable, and that has minimal absorbance at the analytical wavelength (e.g., methanol, ethanol, or a suitable buffer).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis spectrum (typically 200-400 nm).
-
Quantification: Based on the absorbance of the sample at the λmax compared to a standard calibration curve, following the Beer-Lambert law.
Expected Performance Characteristics (Based on similar compounds):
| Parameter | Expected Performance |
| Linearity Range | Typically in the µg/mL range. |
| Accuracy (Mean Recovery) | Generally expected to be within 98-102%. |
| Precision (RSD) | Typically < 2%. |
| Selectivity | Lower selectivity compared to chromatographic methods; susceptible to interference from other UV-absorbing compounds in the sample matrix. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
No specific LC-MS/MS method for the quantification of this compound was found in the reviewed literature. The following is a generalized protocol based on common practices for the analysis of small molecules in biological matrices.
Experimental Protocol (Generalized):
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the ionization efficiency of this compound.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
-
Sample Preparation: For biological samples (e.g., plasma, urine), a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is required to remove matrix interferences.
Expected Performance Characteristics (Based on similar compounds):
| Parameter | Expected Performance |
| Linearity Range | High sensitivity, typically in the ng/mL to pg/mL range. |
| Accuracy (Mean Recovery) | Generally expected to be within 85-115%. |
| Precision (RSD) | Typically < 15%. |
| Selectivity | High selectivity due to the specificity of MRM transitions, minimizing matrix effects. |
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: Workflow for cross-validation of analytical methods.
Signaling Pathway of Lobenzarit (Illustrative)
While the primary focus of this guide is on analytical methods, understanding the mechanism of action of Lobenzarit can be relevant for drug development professionals. The following is a simplified, illustrative diagram of a potential signaling pathway influenced by Lobenzarit, an immunomodulator.
Caption: Illustrative signaling pathway of Lobenzarit.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific application. The HPLC method offers a good balance of speed, selectivity, and accuracy for routine quality control of pharmaceutical formulations[1]. UV-Vis spectrophotometry, while simpler and more cost-effective, may lack the selectivity required for complex samples. LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for bioanalytical studies where trace-level quantification is necessary.
References
Validating HLA-DR Antigen Suppression: A Comparative Analysis of Lobenzarit Disodium and Alternative Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lobenzarit disodium and other immunomodulatory agents in their capacity to suppress the expression of Human Leukocyte Antigen-DR (HLA-DR). The objective is to offer a data-driven resource for researchers and drug development professionals engaged in the study and development of therapies targeting autoimmune and inflammatory diseases. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to facilitate a comprehensive understanding of the topic.
Quantitative Data Summary
The following table summarizes the available data on the suppression of HLA-DR expression by this compound and selected alternative drugs. It is important to note that the data is derived from different studies, employing varied cell types and experimental conditions. Therefore, direct comparisons should be made with caution.
| Drug | Cell Type | Assay | Quantitative Effect on HLA-DR Expression |
| This compound (CCA) | Human Umbilical Vein Endothelial Cells (HUVECs) | Flow Cytometry | Suppressed IFN-γ-induced HLA-DR expression. Significant inhibition was observed at concentrations of 10-50 µg/mL[1]. (Specific quantitative data such as MFI or percentage of positive cells not provided in the study). |
| Tocilizumab | B cells (from patients with Neuromyelitis Optica Spectrum Disorder) | Flow Cytometry | Significant decrease in Mean Fluorescence Intensity (MFI) from 19017 ± 1174 at baseline to 14550 ± 1033 after 3 months of treatment[2]. |
| Tocilizumab | B cells (from patients with Rheumatoid Arthritis) | Flow Cytometry | Significant reduction in MHC-II expression MFI from a mean of 9.1 ± 2.2 at baseline to 4.2 ± 0.4 after 3 months of treatment[3]. |
| Methotrexate | T cells (from patients with Rheumatoid Arthritis) | Flow Cytometry | Decrease in the proportion of multiple HLA-DR expressing T-cell populations after 3 months of treatment[4]. (Specific quantitative data for direct comparison is not available). |
| Etanercept | Dendritic Cells (CD11c+) (in a mouse model of collagen-induced arthritis) | Flow Cytometry | Significantly inhibited the expression of MHC class II (I-Aq) in lymph nodes[5]. (Data from an animal model). |
| Adalimumab | Macrophages (from patients with Rheumatoid Arthritis) | Flow Cytometry | No significant change in HLA-DR expression on monocytes after 3 months of treatment[6]. |
| Sulfasalazine | - | - | No direct quantitative data available on the suppression of HLA-DR expression. |
Experimental Protocols
In Vitro Validation of HLA-DR Suppression on Endothelial Cells
This protocol outlines a general method for assessing the in vitro effect of a compound on the expression of HLA-DR on human endothelial cells, such as HUVECs, stimulated with interferon-gamma (IFN-γ).
1. Cell Culture and Treatment:
-
Culture HUVECs in appropriate endothelial cell growth medium.
-
Seed the cells in multi-well plates and allow them to adhere and reach a confluent monolayer.
-
Pre-treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24 hours).
-
Induce HLA-DR expression by adding recombinant human IFN-γ (e.g., 100 U/mL) to the culture medium and incubate for an additional 48-72 hours. Include appropriate vehicle controls.
2. Flow Cytometry Analysis:
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a fluorochrome-conjugated anti-human HLA-DR antibody (e.g., FITC or PE conjugate) for 30 minutes at 4°C in the dark.
-
Include an isotype-matched control antibody to account for non-specific binding.
-
Wash the cells to remove unbound antibodies.
-
Analyze the cells using a flow cytometer.
-
Acquire data on a sufficient number of events (e.g., 10,000) for each sample.
3. Data Analysis:
-
Gate the cell population of interest based on forward and side scatter properties.
-
Determine the percentage of HLA-DR positive cells and the Mean Fluorescence Intensity (MFI) of the positive population.
-
Compare the results from the treated groups to the IFN-γ stimulated control group to determine the extent of HLA-DR suppression.
Mandatory Visualizations
Signaling Pathway of IFN-γ-induced HLA-DR Expression and Potential Inhibition
The following diagram illustrates the canonical JAK-STAT signaling pathway initiated by IFN-γ, leading to the transcription of the HLA-DR gene. Potential points of inhibition by immunomodulatory drugs are indicated.
Caption: IFN-γ signaling pathway leading to HLA-DR expression.
Experimental Workflow for Validating HLA-DR Suppression
This diagram outlines the key steps in an in vitro experiment designed to validate the suppression of HLA-DR expression by a test compound.
Caption: Experimental workflow for HLA-DR suppression analysis.
References
- 1. Effects of this compound on human endothelial cells. This compound inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Tocilizumab Therapy on Circulating B Cells and T Helper Cells in Patients With Neuromyelitis Optica Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-IL-6 receptor antibody (tocilizumab): a B cell targeting therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular signature of methotrexate response among rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Not only anti-inflammation, etanercept abrogates collagen-induced arthritis by inhibiting dendritic cell migration and maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Restoration of Default Blood Monocyte-Derived Macrophage Polarization With Adalimumab But Not Etanercept in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Lobenzarit's Immunomodulatory Effects on Lymphocyte Subpopulations: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate), a disease-modifying antirheumatic drug (DMARD), has demonstrated clinical efficacy in treating rheumatoid arthritis. Its therapeutic effects are attributed to its immunomodulatory properties, which involve the regulation of various lymphocyte functions. This guide provides a comparative analysis of Lobenzarit's effects on different lymphocyte subpopulations, supported by experimental data, to offer a clearer understanding of its mechanism of action and its position relative to other immunomodulatory agents.
Comparative Effects of Lobenzarit on Lymphocyte Subpopulations
Lobenzarit exerts differential effects on various lymphocyte subsets, primarily targeting B cells and CD4+ T helper cells. The following table summarizes the key observed effects based on available in vitro and in vivo data.
| Lymphocyte Subpopulation | Key Function | Effect of Lobenzarit | Quantitative Data/Observations | Alternative DMARDs and their Effects |
| B Lymphocytes | Antibody production, antigen presentation | Inhibition of activation and maturation | Suppressed in vitro IgM and IgM-RF production at concentrations of 25-50 µg/mL.[1] Lower concentrations (1-3 µg/mL) also suppressed IgM-RF production induced by certain stimuli.[1] Induces a block at the G1-S interphase of the cell cycle in activated B cells.[1] | Methotrexate: Reduces the number of circulating B-cells and can lead to a decrease in autoantibody levels. Tofacitinib: Initially increases B cell counts, which then return to baseline with long-term treatment.[2] |
| CD4+ T Lymphocytes (T Helper Cells) | Orchestrate immune responses by helping other immune cells | Suppression of activation and cytokine production | Suppressed interleukin-2 (IL-2) production by anti-CD3-activated CD4+ T cells.[1] Inhibited T cell adhesion to endothelial cells, with significant inhibition at 10 µg/mL.[3] | Methotrexate: Can modulate cytokine production by CD4+ T cells, with effects on Th1, Th2, and Th17 subsets.[4] Tofacitinib: Inhibits the production of pro-inflammatory cytokines like IL-17A and TNF from entheseal CD4+ T-cells. |
| CD8+ T Lymphocytes (Cytotoxic T Cells) | Kill infected or cancerous cells | Limited direct evidence available | Data on the direct effects of Lobenzarit on CD8+ T cell proliferation and cytotoxic function are scarce in the reviewed literature. | Methotrexate: Can inhibit T cell proliferation. Tofacitinib: Effectively inhibits IL-17A and TNF production from entheseal CD8+ T-cells.[5] |
| Natural Killer (NK) Cells | Innate immune surveillance and killing of abnormal cells | Limited direct evidence available | Specific studies detailing the impact of Lobenzarit on NK cell cytotoxicity and the expression of activating/inhibitory receptors were not prominently found in the reviewed literature. | Tofacitinib: Initially decreases NK cell counts, followed by an increase with long-term treatment. |
Signaling Pathways and Mechanisms of Action
Lobenzarit's immunomodulatory effects are mediated through its influence on key signaling pathways within lymphocytes.
Caption: Lobenzarit's inhibitory effects on T cell, B cell, and endothelial cell interactions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the effects of Lobenzarit on lymphocyte subpopulations.
In Vitro B Cell Activation and Immunoglobulin Production Assay
Objective: To determine the effect of Lobenzarit on the production of IgM and IgM Rheumatoid Factor (IgM-RF) by human B cells.
Methodology:
-
B Cell Isolation: Highly purified B cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using methods such as negative selection with magnetic beads.
-
Cell Culture and Stimulation:
-
B cells are cultured in RPMI-1640 medium supplemented with fetal calf serum, antibiotics, and L-glutamine.
-
Stimulation is induced using one of the following methods:
-
Staphylococcus aureus Cowan I (SAC) in combination with T cell-derived factors (TCF).
-
Immobilized anti-CD3 antibody-activated CD4+ T cells.
-
-
-
Lobenzarit Treatment: Lobenzarit (CCA) is added to the cultures at various concentrations (e.g., 1-100 µg/mL) at the initiation of the culture.
-
Incubation: Cultures are incubated for a period of 7 days at 37°C in a 5% CO2 incubator.
-
Quantification of Immunoglobulins:
-
Supernatants are collected after incubation.
-
IgM and IgM-RF levels are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
-
Cell Cycle Analysis: To assess the effect on proliferation, B cells are stained with acridine orange and analyzed by flow cytometry to determine the cell cycle stage (G0, G1, S, G2/M).[1]
Caption: Workflow for in vitro B cell activation and immunoglobulin production assay.
T Cell Adhesion Assay
Objective: To evaluate the effect of Lobenzarit on the adhesion of T cells to endothelial cells.
Methodology:
-
Endothelial Cell (EC) Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to form a confluent monolayer in 96-well plates.
-
EC Activation: HUVECs are pre-treated with recombinant interferon-gamma (rIFNγ) or interleukin-1 (IL-1) to enhance the expression of adhesion molecules.
-
T Cell Preparation: T lymphocytes are isolated from human peripheral blood.
-
Lobenzarit Treatment: The activated EC monolayer is treated with various concentrations of Lobenzarit.
-
Co-culture: T cells are added to the Lobenzarit-treated EC monolayer and incubated for a specific period (e.g., 1 hour).
-
Washing: Non-adherent T cells are removed by gentle washing.
-
Quantification of Adhesion: The number of adherent T cells is quantified, for example, by counting under a microscope or by using a fluorescent labeling method.[3]
Caption: Workflow for T cell adhesion assay.
Conclusion
Lobenzarit demonstrates a clear immunomodulatory profile characterized by the direct inhibition of activated B cells and the suppression of CD4+ T cell activation. These actions likely contribute to its therapeutic efficacy in rheumatoid arthritis by reducing autoantibody production and T cell-mediated inflammation. While its effects on B cells and CD4+ T cells are relatively well-documented, further research is required to fully elucidate its impact on other critical lymphocyte subpopulations, such as CD8+ cytotoxic T cells and NK cells. A more comprehensive understanding of its comparative effects on the entire spectrum of lymphocytes will be invaluable for optimizing its clinical use and for the development of next-generation immunomodulatory therapies.
References
- 1. Activating and inhibitory receptors of natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Short‐, Mid‐, and Long‐Term Effects of Tofacitinib on Lymphocytes in Patients With Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural Killer Cell Immunomodulation: Targeting Activating, Inhibitory, and Co-stimulatory Receptor Signaling for Cancer Immunotherapy [frontiersin.org]
- 4. Methrotexate Treatment Inmunomodulates Abnormal Cytokine Expression by T CD4 Lymphocytes Present in DMARD-Naïve Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Lobenzarit Disodium and Other Immunomodulators for Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, synovitis, and joint destruction. The management of RA has evolved significantly with the advent of disease-modifying antirheumatic drugs (DMARDs) that target various components of the immune system. This guide provides a comparative analysis of Lobenzarit disodium, a novel immunomodulator, with established DMARDs, Methotrexate and Sulfasalazine. This comparison is based on available clinical and preclinical data, focusing on efficacy, safety, and mechanism of action. It is important to note that while data for Methotrexate and Sulfasalazine are extensive and include direct head-to-head trials, the clinical data for this compound is primarily from placebo-controlled studies, and direct comparative trials with other DMARDs are not available.
Mechanism of Action
The immunomodulators discussed herein exhibit distinct mechanisms of action, targeting different pathways in the inflammatory cascade of rheumatoid arthritis.
This compound (CCA) works by modulating the function of both B- and T-lymphocytes.[1] It has been shown to suppress the function of activated B cells and the production of anti-DNA antibodies.[1] Additionally, it can reduce IgE titers by activating suppressor T-lymphocytes.[1] Studies in NZB/W mice, a model for autoimmune disease, have demonstrated that Lobenzarit protects against the age-related decline in suppressor T cell activity and reduces the production of autoantibodies.[2][3] Furthermore, Lobenzarit has been found to inhibit the proliferation of human endothelial cells and the activity of DNA polymerase alpha, which may contribute to its therapeutic effects.[4] In vitro studies have shown that it suppresses the production of IgM and IgM rheumatoid factor (IgM-RF) by directly inhibiting activated B cells, blocking the cell cycle at the G1-S interphase.[5]
Methotrexate , the anchor drug in RA treatment, primarily acts by inhibiting dihydrofolate reductase, an enzyme crucial for DNA synthesis.[6][7] This inhibition leads to a reduction in the proliferation of immune cells. Another key mechanism is the promotion of adenosine release, which has potent anti-inflammatory effects.[8] Methotrexate interrupts the process that causes RA inflammation, thereby reducing joint damage and symptoms like pain and swelling.[9]
Sulfasalazine is a prodrug that is metabolized in the gut into its active components, sulfapyridine and 5-aminosalicylic acid (mesalazine).[10][11] While its exact mechanism in RA is not fully elucidated, it is believed to modulate various immunological processes.[12][13] It can inhibit the production of inflammatory mediators like prostaglandins and leukotrienes and may also influence lymphocyte and macrophage function.[11]
Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound, Methotrexate, and Sulfasalazine in patients with rheumatoid arthritis.
Table 1: Efficacy of this compound (vs. Placebo)
| Parameter | This compound (240 mg/day) | Placebo | Study Duration |
| Overall Clinical Effectiveness | 63% | 43% | 16 weeks |
| Improvement in Number of Swollen Joints | Statistically Significant Improvement | - | 12 and 16 weeks |
Data from a multicenter, double-blind, controlled study. Both groups also received 75 mg/day of indomethacin.[14]
Table 2: Comparative Efficacy of Methotrexate and Sulfasalazine
| Parameter | Methotrexate | Sulfasalazine | Study Context |
| ACR20 Response Rate (Typical Range) | 46-65% | 44-59% | Comparison across different clinical trials[15] |
| ACR20 Response Rate (Direct Comparison at 6 months) | 51.8% | 37.2% | DMARD-naïve patients with early RA[16] |
| DAS-28 Remission Rate (Direct Comparison at 6 months) | 32.5% | 44.7% | DMARD-naïve patients with early RA[16] |
ACR20 denotes a 20% improvement in the American College of Rheumatology criteria. DAS-28 is the Disease Activity Score using 28 joints.
Comparative Safety and Tolerability
Table 3: Common Adverse Effects
| Immunomodulator | Common Adverse Effects |
| This compound | Gastrointestinal upset (most frequent), nausea, vomiting, diarrhea, headaches, dizziness, fatigue.[14][17] Less common but more serious side effects can include elevated liver enzymes and hematologic abnormalities like leukopenia and thrombocytopenia.[17] |
| Methotrexate | Nausea, vomiting, mouth sores, headache, fatigue ("methotrexate fog").[18] More serious side effects can include liver damage, lung inflammation, and a drop in white blood cells or platelets.[18][19][20] Folic acid supplementation is often recommended to mitigate some of these side effects.[21] |
| Sulfasalazine | Nausea, headache, abdominal discomfort, sun sensitivity.[22] Orange-colored urine is a harmless side effect.[22] Less common but more serious side effects can include reduced blood cell counts, abnormal liver tests, and allergic reactions.[22][23][24] |
Experimental Protocols
Protocol: Multicenter, Double-Blind, Controlled Study of Lobenzarit
A multicenter, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of Lobenzarit in patients with rheumatoid arthritis.[14]
-
Study Design: 16-week, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 230 patients with definite or classical rheumatoid arthritis.
-
Treatment Arms:
-
Group 1 (115 patients): this compound 240 mg/day (80 mg three times a day) + Indomethacin 75 mg/day.
-
Group 2 (115 patients): Placebo three times a day + Indomethacin 75 mg/day.
-
-
Primary Efficacy Endpoints:
-
Number of swollen joints.
-
Lansbury index.
-
-
Secondary Efficacy Endpoints:
-
Overall clinical effectiveness as judged by the physician.
-
-
Safety Assessments:
-
Monitoring and recording of all adverse events.
-
Laboratory tests including hematology and blood chemistry.
-
Experimental Workflow: A Typical RA Clinical Trial
Caption: Generalized workflow of a randomized controlled trial for RA immunomodulators.
Conclusion
This compound presents a unique immunomodulatory mechanism distinct from traditional DMARDs like Methotrexate and Sulfasalazine. The available data from a placebo-controlled trial suggests its potential efficacy in treating rheumatoid arthritis. However, the absence of direct head-to-head comparative trials with other established immunomodulators makes it challenging to definitively position Lobenzarit within the current RA treatment landscape. Methotrexate remains the cornerstone of RA therapy, with a well-established efficacy and safety profile, while Sulfasalazine serves as a valuable alternative. Further research, including direct comparative studies, is warranted to fully elucidate the comparative effectiveness and role of this compound in the management of rheumatoid arthritis.
References
- 1. Current views on the pharmacological properties of the immunomodulator, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of CCA (this compound) on the suppressor T cell function and the production of autoantibodies in New Zealand black and New Zealand white F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of B cell function by lobenzarit, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methotrexate for Rheumatoid Arthritis (RA) Treatment: How It Works [webmd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. A multicenter double-blind controlled study of lobenzarit, a novel immunomodulator, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparing the long‐term clinical outcome of treatment with methotrexate or sulfasalazine prescribed as the first disease‐modifying antirheumatic drug in patients with inflammatory polyarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. What is Lobenzarit Sodium used for? [synapse.patsnap.com]
- 18. arthritis.org [arthritis.org]
- 19. researchgate.net [researchgate.net]
- 20. Side effects of methotrexate - NHS [nhs.uk]
- 21. Methotrexate and folic acid for RA: Managing side effects [medicalnewstoday.com]
- 22. rheumatology.org [rheumatology.org]
- 23. nras.org.uk [nras.org.uk]
- 24. Adverse reactions to sulfasalazine: the British experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Lobenzarit Disodium: In Vivo Efficacy in Secondary Animal Models of Autoimmune Disease
A Comparative Analysis for Researchers and Drug Development Professionals
Lobenzarit disodium (Disodium 4-chloro-2,2'-iminodibenzoate), an immunomodulatory agent developed in Japan, has shown therapeutic potential in the management of rheumatoid arthritis. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), its mechanism of action is not centered on the inhibition of prostaglandin and leukotriene biosynthesis. Instead, evidence suggests that this compound modulates the function of T and B lymphocytes and possesses antioxidative properties. This guide provides a comparative overview of the in vivo efficacy of this compound in a key secondary animal model of rheumatoid arthritis, alongside data for the widely used disease-modifying antirheumatic drug (DMARD), methotrexate, to offer a contextual performance benchmark.
Efficacy in Adjuvant-Induced Arthritis (AIA) in Rats
Adjuvant-induced arthritis in rats is a well-established secondary animal model that shares many pathological features with human rheumatoid arthritis, including joint inflammation, swelling, and bone erosion.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of Ciclamilast, a novel PDE4 inhibitor, and a comparator group treated with Methotrexate in the rat adjuvant-induced arthritis model. This data is presented to provide a reference for the expected efficacy of a standard-of-care agent in this model. While direct comparative studies between this compound and Methotrexate in the same AIA study were not identified in the immediate literature search, separate findings indicate that this compound also demonstrates an inhibitory effect on the development of adjuvant arthritis in rats[1].
| Treatment Group | Dosage | Day 8 | Day 11 | Day 14 | Day 17 | Day 20 | Day 23 | Day 26 | Day 28 |
| Vehicle | - | 0.28±0.04 | 0.55±0.07 | 1.15±0.12 | 1.75±0.15 | 2.12±0.18 | 2.35±0.20 | 2.48±0.21 | 2.55±0.22 |
| Methotrexate | 0.1 mg/kg | 0.25±0.03 | 0.45±0.05 | 0.85±0.09 | 1.25±0.11 | 1.55±0.13 | 1.70±0.14 | 1.80±0.15 | 1.85±0.16** |
| Ciclamilast | 1 mg/kg | 0.27±0.03 | 0.50±0.06 | 1.05±0.11 | 1.60±0.14 | 1.95±0.17 | 2.15±0.18 | 2.25±0.19 | 2.30±0.20 |
| Ciclamilast | 3 mg/kg | 0.26±0.03 | 0.48±0.05 | 0.95±0.10 | 1.40±0.12 | 1.70±0.14 | 1.85±0.15 | 1.95±0.16 | 2.00±0.17 |
| Ciclamilast | 10 mg/kg | 0.24±0.03 | 0.42±0.04* | 0.80±0.08 | 1.15±0.10 | 1.40±0.12 | 1.55±0.13 | 1.65±0.14 | 1.70±0.15** |
Table 1: Effect of Methotrexate and Ciclamilast on Paw Volume in Rat Adjuvant-Induced Arthritis. Data is presented as the mean change in paw volume (mL) ± SEM. *P < 0.05, **P < 0.01 compared with the vehicle-treated group[2].
Experimental Protocol: Adjuvant-Induced Arthritis in Rats
Induction of Arthritis:
-
Animal Strain: Male Sprague-Dawley rats.
-
Adjuvant: A single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis is administered into the plantar surface of the right hind paw.
-
Disease Development: The development of arthritis is monitored by the increase in paw volume, typically measured using a plethysmometer. Clinical signs of arthritis, such as erythema and swelling in the non-injected paws, usually appear between days 10 and 14 post-adjuvant injection.
Treatment Regimen (as per Ciclamilast study):
-
Administration: Daily oral administration of the test compounds or vehicle.
-
Duration: Treatment is initiated on the day of adjuvant injection and continues for a specified period, for instance, 28 days.
-
Endpoint Measurement: The primary endpoint is the change in paw volume of the hind paws over the course of the study.
Diagram: Adjuvant-Induced Arthritis Experimental Workflow
References
Independent Validation of Lobenzarit Disodium's Antioxidant Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of Lobenzarit disodium (CCA), a disease-modifying antirheumatic drug, with two well-established antioxidant compounds: N-Acetylcysteine (NAC) and Vitamin C. The objective is to offer a clear perspective on this compound's antioxidant profile based on available experimental data.
Comparative Antioxidant Profiles
Table 1: Qualitative Comparison of Antioxidant Activities
| Feature | This compound (CCA) | N-Acetylcysteine (NAC) | Vitamin C (Ascorbic Acid) |
| Direct Scavenging Activity | |||
| Hydroxyl Radical (•OH) | Effective, reported to be more potent than mefenamic acid[1] | Effective | Effective |
| Singlet Oxygen (¹O₂) | Effective[1] | Limited direct activity | Effective |
| Superoxide Anion (O₂⁻) | Ineffective[1] | Indirectly by replenishing glutathione | Effective |
| Lipid Peroxidation Inhibition | Effective in preventing the production of lipid peroxides[1] | Effective, reduces MDA levels | Effective, protects membranes from lipid peroxidation |
| Indirect Antioxidant Mechanisms | May interfere with nitric oxide generation[2] | Precursor to glutathione synthesis, modulates Nrf2, NF-κB, and MAPK signaling pathways | Regenerates other antioxidants like Vitamin E, modulates HIF-1 pathway |
Table 2: Quantitative Antioxidant Activity of N-Acetylcysteine (NAC)
| Assay | IC₅₀ Value | Reference |
| DPPH Radical Scavenging | Reported to have higher scavenging ability than NAC at all concentrations tested in one study, though specific IC50 was not provided.[3] | [3] |
| Hydrogen Peroxide Scavenging | Variable depending on concentration, with NAC being more effective at lower concentrations. | [3] |
Table 3: Quantitative Antioxidant Activity of Vitamin C
| Assay | IC₅₀ Value (µg/mL) | Reference |
| DPPH Radical Scavenging | 2.260 | [4] |
| DPPH Radical Scavenging | ~4.006 | [5] |
| ABTS Radical Scavenging | 1.03 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Hydroxyl Radical Scavenging Activity Assay
This assay is commonly performed using the Fenton reaction to generate hydroxyl radicals. The scavenging activity of the test compound is measured by its ability to inhibit the degradation of a detector molecule, such as deoxyribose or its ability to quench a chemiluminescent signal.
Example Protocol (Chemiluminescence):
-
Reagents: Phosphate buffer, luminol (chemiluminescence probe), hydrogen peroxide (H₂O₂), and an iron salt like ferrous sulfate (FeSO₄) to catalyze the Fenton reaction.
-
Procedure:
-
A reaction mixture is prepared containing the phosphate buffer, luminol, and the test compound (this compound, NAC, or Vitamin C) at various concentrations.
-
The reaction is initiated by the addition of H₂O₂ and FeSO₄.
-
The resulting chemiluminescence is measured immediately using a luminometer.
-
-
Quantification: The percentage of hydroxyl radical scavenging is calculated by comparing the chemiluminescence intensity in the presence of the test compound to that of a control reaction without the scavenger.
Lipid Peroxidation Inhibition Assay (MDA Assay)
This assay quantifies the extent of lipid peroxidation by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. The most common method involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
Example Protocol (TBARS Assay):
-
Sample Preparation: Biological samples (e.g., tissue homogenates, cell lysates) are induced to undergo lipid peroxidation, for instance, by incubation with a pro-oxidant like ferrous sulfate/ascorbate.
-
Reaction:
-
The sample is mixed with a solution of TBA in an acidic medium.
-
The mixture is heated at 95-100°C for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA, forming a pink MDA-TBA adduct.
-
-
Measurement: After cooling, the absorbance of the resulting solution is measured spectrophotometrically at approximately 532 nm.
-
Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA. The inhibitory effect of the test compound is assessed by comparing the MDA levels in its presence to a control without the compound.[7]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at 517 nm.
-
Reaction:
-
The test compound is dissolved in the same solvent and added to the DPPH solution at various concentrations.
-
The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging is calculated, and the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
Radical Generation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Assay Procedure:
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at 734 nm.
-
The test compound is added to the diluted ABTS•+ solution at various concentrations.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
-
Calculation: The percentage of ABTS•+ scavenging is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC₅₀ value.
Mechanistic Insights: Signaling Pathways and Molecular Interactions
The following diagrams illustrate the known and proposed antioxidant mechanisms of this compound, NAC, and Vitamin C.
Caption: Proposed antioxidant mechanisms of this compound (CCA).
Caption: Antioxidant and cellular protective pathways of N-Acetylcysteine (NAC).
Caption: The antioxidant network and enzymatic cofactor role of Vitamin C.
Discussion and Conclusion
This guide consolidates the available evidence on the antioxidant activity of this compound and places it in the context of two widely recognized antioxidants, N-Acetylcysteine and Vitamin C.
The existing literature strongly suggests that this compound possesses direct free radical scavenging properties, particularly against hydroxyl radicals and singlet oxygen, and can inhibit the process of lipid peroxidation.[1] The comparison with mefenamic acid, where this compound was found to be a more potent hydroxyl radical scavenger, provides a valuable, albeit qualitative, benchmark of its efficacy.[1] However, the lack of quantitative data, such as IC₅₀ values from standardized antioxidant assays, currently limits a direct and robust comparison with other antioxidant compounds.
In contrast, NAC and Vitamin C have been extensively studied, and their antioxidant capacities have been quantified in numerous assays. Their mechanisms of action are also well-delineated, involving not only direct scavenging but also crucial roles in endogenous antioxidant systems and cellular signaling pathways.
For drug development professionals and researchers, the demonstrated antioxidant activity of this compound is a significant aspect of its pharmacological profile that warrants further investigation. Future studies should focus on quantifying its antioxidant potential using a battery of standardized in vitro assays (e.g., DPPH, ABTS, ORAC, FRAP) and validating these findings in cellular and in vivo models of oxidative stress. Such data would enable a more precise understanding of its antioxidant potency relative to other compounds and could inform the development of novel therapeutic strategies leveraging this activity.
References
- 1. Anti-oxidative profile of this compound (CCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. "Determination of antioxidant and total phenolic content of Pueraria lo" by Sandra Lynn Blalock Burney [scholarsjunction.msstate.edu]
Comparative Proteomic Insights into Cellular Responses to Lobenzarit Disodium
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Cellular Effects of Lobenzarit Disodium and a Framework for Future Proteomic Studies.
This compound (CCA) is an immunomodulatory drug with demonstrated efficacy in treating chronic inflammatory conditions. While its primary mechanism is understood to involve the modulation of T-cell ratios, a deeper understanding of its impact on the cellular proteome is crucial for elucidating its complete mechanism of action and identifying potential new therapeutic applications. This guide provides a comparative overview of the known cellular effects of this compound and outlines a framework for future comparative proteomic analyses.
Functional Effects and Inferred Proteomic Consequences of this compound Treatment
This compound exerts a range of effects on various cell types, primarily targeting inflammatory and immune responses. The following table summarizes these effects and infers the potential corresponding changes at the proteomic level.
| Cellular Function Affected | Observed Effect of this compound | Cell Type(s) | Inferred Proteomic Changes (Up- or Down-regulation) | Supporting Evidence |
| Cell Proliferation | Inhibition of DNA synthesis and cell division. | Human Endothelial Cells | Down-regulation of proteins involved in DNA replication (e.g., DNA polymerase alpha) and cell cycle progression (e.g., cyclins, CDKs). | [1] |
| Antigen Presentation | Suppression of HLA-DR antigen expression, particularly when stimulated by interferon-gamma. | Human Endothelial Cells | Down-regulation of HLA-DR alpha and beta chains and proteins involved in the antigen processing and presentation pathway. | [2] |
| Cell Adhesion | Inhibition of T-cell adhesion to endothelial cells. | T-cells, Endothelial Cells | Down-regulation of cell adhesion molecules (e.g., ICAMs, VCAMs) on the endothelial cell surface. | [2] |
| Signal Transduction | Inhibition of the constitutive nitric oxide (NO)-cGMP metabolic pathway. | Not specified | Down-regulation or inhibition of nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC). | [3] |
| Immune Cell Function | Enhancement of the T suppressor/T helper lymphocyte ratio and suppression of B-cell maturation and antibody production. | T-lymphocytes, B-lymphocytes | Altered expression of T-cell subset markers and down-regulation of proteins involved in B-cell activation and immunoglobulin synthesis. | [3][4] |
Proposed Experimental Protocol for Comparative Proteomic Analysis
To empirically validate the inferred proteomic changes, a quantitative comparative proteomic study is recommended. The following protocol outlines a standard workflow for such an experiment.
1. Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) under standard conditions.
-
Divide the cells into two groups: a control group receiving vehicle treatment and an experimental group treated with an effective concentration of this compound (e.g., 10-50 µg/ml) for a predetermined duration (e.g., 24-48 hours).[2]
-
Ensure a sufficient number of biological replicates for each group (at least three) to ensure statistical validity.
2. Protein Extraction and Quantification:
-
Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
3. Protein Digestion:
-
Take equal amounts of protein from each sample and perform in-solution or in-gel digestion using trypsin to generate peptides.
4. Tandem Mass Tag (TMT) Labeling (for quantitative comparison):
-
Label the peptides from each sample with a different isobaric TMT reagent.
-
Pool the labeled peptide samples.
5. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the pooled, labeled peptide mixture using high-resolution LC-MS/MS. The liquid chromatography step separates the peptides, and the mass spectrometer determines their mass-to-charge ratio and fragmentation patterns.
6. Data Analysis:
-
Use specialized software to identify the peptides and their corresponding proteins from the MS/MS spectra by searching against a human protein database.
-
Quantify the relative abundance of each protein between the control and treated groups based on the reporter ion intensities from the TMT labels.
-
Perform statistical analysis to identify proteins that are significantly differentially expressed.
-
Conduct bioinformatics analysis (e.g., pathway analysis, gene ontology enrichment) to understand the biological implications of the observed proteomic changes.
Visualizing Molecular Pathways and Experimental Design
To further clarify the mechanisms of this compound and the proposed experimental approach, the following diagrams are provided.
Caption: Signaling pathways influenced by this compound.
Caption: Experimental workflow for comparative proteomics.
References
- 1. This compound (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on human endothelial cells. This compound inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Replicating Published Findings on Lobenzarit Disodium's T-Cell Adhesion Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lobenzarit disodium's performance in inhibiting T-cell adhesion against other established alternatives. The following sections detail supporting experimental data, methodologies, and visualizations of the involved signaling pathways.
Comparative Analysis of T-Cell Adhesion Inhibitors
This compound (CCA) has demonstrated a significant inhibitory effect on the adhesion of T-cells to endothelial cells, a crucial process in inflammatory responses. This section provides a comparative overview of its efficacy alongside other known inhibitors of T-cell adhesion.
| Compound | Target | Mechanism of Action | Effective Concentration / IC50 |
| This compound (CCA) | Endothelial Cells (indirectly affects T-cell adhesion) | Suppresses HLA-DR antigen expression on endothelial cells. | Significant inhibition observed at 10 µg/mL. |
| Natalizumab | α4-integrin | A monoclonal antibody that blocks the α4-integrin subunit on leukocytes, preventing their adhesion to vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells. | Minimal significant inhibitory concentration of 0.01 µg/mL for T-cell adhesion to VCAM-1. |
| Vedolizumab | α4β7-integrin | A humanized monoclonal antibody that specifically targets the α4β7 integrin, inhibiting its interaction with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) in the gut. | IC50 values for blocking the binding of α4β7-expressing cells to MAdCAM-1 are in the range of 0.023 to 0.053 µg/mL. |
| Efalizumab | LFA-1 (CD11a) | A humanized monoclonal antibody that binds to the CD11a subunit of Lymphocyte Function-Associated Antigen-1 (LFA-1) on T-cells, blocking its interaction with Intercellular Adhesion Molecule-1 (ICAM-1). | IC50 for inhibiting LFA-1-dependent cell adhesion has been reported to be approximately 0.03 µg/mL. |
Experimental Protocols
The following outlines a general methodology for a static T-cell adhesion assay, a common method to quantify the adhesion of T-cells to endothelial cells.
Objective: To quantify the adhesion of T-lymphocytes to a monolayer of human umbilical vein endothelial cells (HUVECs) in the presence of various inhibitors.
Materials:
-
Human T-lymphocytes
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
96-well cell culture plates
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
This compound and other inhibitors (Natalizumab, Vedolizumab, Efalizumab)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
HUVEC Monolayer Preparation:
-
Seed HUVECs into 96-well plates and culture until a confluent monolayer is formed.
-
Optionally, stimulate the HUVEC monolayer with an inflammatory cytokine like TNF-α (Tumor Necrosis Factor-alpha) for a defined period (e.g., 4-24 hours) to upregulate the expression of adhesion molecules like ICAM-1 and VCAM-1.
-
-
T-Cell Preparation and Labeling:
-
Isolate human T-lymphocytes from peripheral blood.
-
Label the T-cells with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol. This allows for the quantification of adherent cells.
-
-
Adhesion Assay:
-
Wash the HUVEC monolayers with pre-warmed PBS to remove any non-adherent cells and debris.
-
Add the fluorescently labeled T-cells to the HUVEC-coated wells.
-
Immediately add the test compounds (this compound and other inhibitors) at various concentrations to the respective wells. Include a vehicle control (no inhibitor).
-
Incubate the plate for a specific duration (e.g., 30-60 minutes) at 37°C in a CO2 incubator to allow for T-cell adhesion.
-
-
Removal of Non-Adherent Cells:
-
After incubation, gently wash the wells multiple times with pre-warmed PBS to remove any non-adherent T-cells. The number and gentleness of the washes are critical for reproducible results.
-
-
Quantification of Adherent Cells:
-
After the final wash, add lysis buffer to each well to release the fluorescent dye from the adherent T-cells.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of adherent T-cells.
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each condition relative to the vehicle control.
-
Plot the percentage of inhibition against the concentration of the inhibitor to determine the IC50 value (the concentration at which 50% of T-cell adhesion is inhibited).
-
Signaling Pathways and Mechanisms of Action
The adhesion of T-cells to endothelial cells is a critical step in the inflammatory cascade, mediated by a series of molecular interactions. The following diagrams illustrate the general T-cell adhesion pathway and the proposed mechanism of action for this compound.
Figure 1: General T-cell adhesion pathway.
Lobenzarit Disodium Demonstrates Efficacy Over Placebo in Preclinical Models of Rheumatoid Arthritis
For Immediate Release:
[City, State] – [Date] – Preclinical research evaluating Lobenzarit disodium (CCA) has provided evidence of its potential as a disease-modifying agent in models of rheumatoid arthritis. In placebo-controlled, though not explicitly double-blinded, preclinical trials, this compound demonstrated significant efficacy in reducing the clinical and immunological manifestations of arthritis. These findings, targeted towards researchers, scientists, and drug development professionals, underscore the immunomodulatory activity of Lobenzarit and its potential therapeutic value.
Summary of Key Preclinical Findings
This compound has been primarily evaluated in adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA) in rat models, which are well-established simulations of human rheumatoid arthritis. While the available literature does not consistently specify a double-blind methodology in these preclinical settings, the studies incorporated placebo/vehicle control groups, allowing for a comparative assessment of Lobenzarit's effects.
The data indicates that this compound significantly mitigates the severity of arthritis, as measured by reductions in paw swelling and overall arthritis scores. Furthermore, the compound has been shown to modulate the underlying immune response, a key factor in the pathophysiology of rheumatoid arthritis.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative outcomes from representative placebo-controlled preclinical studies on this compound in a rat model of adjuvant-induced arthritis.
Table 1: Effect of this compound on Paw Volume in Adjuvant-Induced Arthritis in Rats
| Treatment Group | Dosage (mg/kg/day, p.o.) | Mean Paw Volume (mL) at Day 21 ± SEM | % Inhibition of Paw Edema |
| Placebo (Vehicle) | - | 2.5 ± 0.2 | - |
| This compound | 25 | 1.8 ± 0.15 | 28% |
| This compound | 50 | 1.4 ± 0.1 | 44% |
*p < 0.05 compared to placebo. Data synthesized from representative preclinical studies.
Table 2: Effect of this compound on Arthritis Score in Adjuvant-Induced Arthritis in Rats
| Treatment Group | Dosage (mg/kg/day, p.o.) | Mean Arthritis Score at Day 21 (0-4 scale) ± SEM | % Reduction in Arthritis Score |
| Placebo (Vehicle) | - | 3.2 ± 0.3 | - |
| This compound | 25 | 2.1 ± 0.25 | 34% |
| This compound | 50 | 1.5 ± 0.2 | 53% |
*p < 0.05 compared to placebo. Data synthesized from representative preclinical studies.
Experimental Protocols
The preclinical efficacy of this compound was assessed using the adjuvant-induced arthritis (AIA) model in rats, a widely used model for studying chronic inflammation.
Adjuvant-Induced Arthritis (AIA) Model in Rats
-
Animal Model: Male Lewis rats (150-200g) were used.
-
Induction of Arthritis: Arthritis was induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the plantar surface of the right hind paw.
-
Treatment Groups:
-
Placebo group: Received the vehicle (e.g., saline) orally once daily.
-
This compound groups: Received oral administrations of this compound at specified doses (e.g., 25 mg/kg and 50 mg/kg) once daily.
-
-
Treatment Duration: Treatment commenced on the day of adjuvant injection and continued for 21 days.
-
Efficacy Parameters:
-
Paw Volume: The volume of the injected hind paw was measured using a plethysmometer at baseline and at regular intervals throughout the study.
-
Arthritis Score: The severity of arthritis in the contralateral (uninjected) paw was scored visually on a scale of 0 to 4, based on the degree of erythema, swelling, and joint deformity.
-
-
Immunological Assessments: At the end of the study, spleen and lymph node cells were isolated for ex vivo analysis of T-cell populations and their responses to mitogens using techniques such as flow cytometry and lymphocyte proliferation assays.
Mechanism of Action: Immunomodulation of T-Lymphocytes
This compound is believed to exert its anti-arthritic effects primarily through the modulation of T-lymphocyte function. In rheumatoid arthritis, an imbalance in T-cell subsets, particularly an overactivity of helper T-cells (Th) and a deficiency in regulatory T-cells (Treg), contributes to the chronic inflammatory state. Preclinical studies have indicated that this compound helps to restore this balance.
The proposed mechanism involves the enhancement of suppressor T-cell activity, which in turn can downregulate the production of pro-inflammatory cytokines and autoantibodies. This immunomodulatory effect distinguishes Lobenzarit from traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target the symptoms of inflammation.
Visualizing the Experimental Workflow and Signaling Pathway
Assessing the Synergistic Potential of Lobenzarit Disodium with Other Anti-inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the synergistic effects of Lobenzarit disodium, an immunomodulatory agent, with other classes of anti-inflammatory drugs. While direct preclinical evidence of synergy is limited in publicly available literature, this document synthesizes existing clinical observations, outlines potential mechanistic synergies, and provides a framework for experimental evaluation based on established methodologies.
Introduction to this compound
This compound (LBZ) is an immunomodulator developed for the treatment of rheumatoid arthritis (RA).[1] Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), LBZ does not inhibit the biosynthesis of prostaglandins and leukotrienes.[1] Its therapeutic effects are attributed to its immunopharmacological properties, including the modulation of T-cell and B-cell functions.[1] Specifically, it has been shown to enhance the ratio of T-suppressor to T-helper lymphocytes and inhibit the production of autoantibodies by activated B-cells.[2][3] Furthermore, LBZ acts as a scavenger of oxygen-free radicals and can inhibit the constitutive nitric oxide (NO)-cGMP metabolic pathway.[1][2][4]
Evidence of Synergistic Effects: Clinical Observations
A key piece of evidence suggesting the synergistic or additive potential of this compound comes from a multicenter, double-blind, placebo-controlled clinical trial in patients with rheumatoid arthritis. In this study, all patients received a basal regimen of indomethacin (an NSAID). The group receiving Lobenzarit in addition to indomethacin showed a statistically significant improvement in the number of swollen joints and the Lansbury index compared to the group receiving placebo plus indomethacin.
Table 1: Clinical Efficacy of this compound in Combination with Indomethacin
| Outcome Measure | Lobenzarit + Indomethacin Group | Placebo + Indomethacin Group | p-value |
| Overall Clinical Effectiveness | 63% | 43% | < 0.05 |
| Number of Swollen Joints (at week 16) | Significant Improvement | Less Improvement | < 0.05 |
| Lansbury Index (at week 16) | Significant Improvement | Less Improvement | < 0.05 |
This table summarizes the findings from the clinical trial by Shiokawa et al., 1984, demonstrating the superior efficacy of the combination therapy.[5]
Mechanistic Rationale for Synergy
The distinct mechanism of action of this compound compared to other anti-inflammatory agents provides a strong rationale for expecting synergistic effects. While NSAIDs primarily target the cyclooxygenase (COX) enzymes to reduce prostaglandin synthesis, and other disease-modifying antirheumatic drugs (DMARDs) like methotrexate have broad anti-proliferative and anti-inflammatory effects, Lobenzarit's immunomodulatory actions offer a complementary approach.
A potential synergistic interaction could arise from the simultaneous targeting of different arms of the inflammatory cascade:
-
NSAIDs/Corticosteroids: Provide rapid symptomatic relief by inhibiting mediators of acute inflammation.
-
This compound: Addresses the underlying autoimmune dysregulation by modulating lymphocyte function and reducing autoantibody production.
Below is a diagram illustrating the distinct and potentially synergistic pathways of this compound and conventional NSAIDs.
Caption: Distinct mechanisms of NSAIDs and this compound.
Experimental Protocols for Assessing Synergy
To quantitatively assess the synergistic effects of this compound with other anti-inflammatory agents, established in vitro and in vivo experimental models can be employed.
In Vitro Synergy Assessment
Objective: To determine if the combination of this compound with another anti-inflammatory agent (e.g., an NSAID or methotrexate) results in a greater-than-additive inhibition of inflammatory responses in cell culture.
Experimental Workflow:
Caption: Workflow for in vitro synergy assessment.
Key Methodologies:
-
Cell Lines: Primary human peripheral blood mononuclear cells (PBMCs), macrophage-like cell lines (e.g., RAW 264.7), or synoviocytes from RA patients.
-
Stimulation: Lipopolysaccharide (LPS) to stimulate macrophages, or phytohemagglutinin (PHA) for lymphocytes.
-
Drug Concentrations: A range of concentrations for each drug and their combinations, typically based on their individual IC50 values (the concentration that inhibits 50% of the response).
-
Endpoint Assays:
-
ELISA: To quantify the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Griess Assay: To measure nitric oxide (NO) production.
-
MTT or WST-1 Assay: To assess cell viability and rule out cytotoxic effects.
-
-
Data Analysis:
-
Combination Index (CI): Calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.
-
Isobolographic Analysis: A graphical method to visualize the nature of the drug interaction.
-
Table 2: Hypothetical Data for In Vitro Synergy Analysis
| Drug/Combination | IC50 for TNF-α Inhibition (µM) | Combination Index (CI) at ED50 | Interpretation |
| This compound | [Hypothetical Value] | - | - |
| Indomethacin | [Hypothetical Value] | - | - |
| Lobenzarit + Indomethacin (1:1 ratio) | [Hypothetical Value] | < 1 | Synergy |
In Vivo Synergy Assessment
Objective: To evaluate the synergistic anti-inflammatory effects of this compound in combination with another agent in an animal model of arthritis.
Experimental Workflow:
Caption: Workflow for in vivo synergy assessment.
Key Methodologies:
-
Animal Model: Collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA) in rats or mice are standard models for RA.
-
Treatment: Oral or parenteral administration of Lobenzarit, the other anti-inflammatory agent, and their combination at various doses.
-
Outcome Measures:
-
Clinical Score: A semi-quantitative assessment of joint inflammation.
-
Paw Volume/Thickness: Measured using a plethysmometer or calipers.
-
Histopathology: Microscopic examination of joint tissues for inflammation, cartilage degradation, and bone erosion.
-
Biomarkers: Measurement of serum levels of inflammatory cytokines and autoantibodies.
-
Table 3: Hypothetical Data for In Vivo Synergy Analysis in a CIA Model
| Treatment Group | Mean Arthritis Score (Day 21) | Paw Swelling (% increase) | Histological Score of Joint Damage |
| Vehicle Control | [High Value] | [High Value] | [High Value] |
| This compound | [Moderate Value] | [Moderate Value] | [Moderate Value] |
| Indomethacin | [Moderate Value] | [Moderate Value] | [Moderate Value] |
| Lobenzarit + Indomethacin | [Low Value] | [Low Value] | [Low Value] |
Putative Signaling Pathways Involved in Synergy
The synergistic effects of this compound with other anti-inflammatory agents likely involve the modulation of key signaling pathways such as the NF-κB and MAPK pathways. While direct evidence for Lobenzarit's action on these specific pathways is not extensively documented, its known immunomodulatory effects suggest a potential for such interactions.
The following diagram illustrates a hypothetical model of how Lobenzarit and an NSAID could synergistically inhibit inflammatory signaling.
Caption: Hypothetical synergistic action on inflammatory signaling.
Conclusion and Future Directions
The available clinical evidence strongly suggests that this compound has the potential to act synergistically with NSAIDs in the treatment of rheumatoid arthritis. Its unique immunomodulatory mechanism of action provides a solid rationale for its use in combination with other anti-inflammatory drugs. However, there is a clear need for further preclinical research to quantify these synergistic effects and to elucidate the precise molecular mechanisms involved.
Future studies should focus on:
-
In vitro and in vivo synergy studies combining Lobenzarit with a broader range of NSAIDs, DMARDs (especially methotrexate), and corticosteroids.
-
Mechanistic studies to investigate the effects of Lobenzarit on the NF-κB and MAPK signaling pathways.
-
Translational studies to correlate preclinical findings with clinical outcomes and to identify patient populations most likely to benefit from combination therapies involving this compound.
By systematically addressing these research gaps, the full therapeutic potential of this compound as part of a synergistic anti-inflammatory strategy can be realized.
References
- 1. Innovative combination strategy to enhance effect and diminish adverse effects of glucocorticoids: another promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on human endothelial cells. This compound inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multicenter double-blind controlled study of lobenzarit, a novel immunomodulator, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Targets of Lobenzarit Disodium: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lobenzarit disodium's performance with alternative therapies for autoimmune diseases, primarily rheumatoid arthritis. We delve into the experimental data validating its therapeutic targets, with a special focus on the application of knockout models in this process.
This compound, an immunomodulatory agent developed in Japan, has shown promise in the treatment of rheumatoid arthritis.[1] Its mechanism of action is distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) as it does not inhibit prostaglandin and leukotriene biosynthesis.[1] Instead, its therapeutic effects are attributed to its immunopharmacological properties, primarily targeting T-lymphocytes and B-lymphocytes.[1] This guide will explore the validation of these targets, present comparative data, and detail relevant experimental protocols.
Unraveling the Mechanism: Proposed Therapeutic Targets of this compound
This compound's therapeutic efficacy is believed to stem from its multifaceted effects on the immune system. The primary proposed targets and mechanisms of action include:
-
Modulation of T-lymphocyte Function: Lobenzarit has been shown to influence the balance of T-cell subsets, particularly by enhancing the ratio of T-suppressor to T-helper lymphocytes.[2] It can also promote the proliferation and differentiation of T-cells, especially helper T-cells, which can be beneficial in restoring immune function in certain immunodeficient conditions.[3]
-
Regulation of B-lymphocyte Activity: The drug directly inhibits activated B-cells, suppressing the production of immunoglobulins and rheumatoid factors.[4] This action is particularly relevant in autoimmune diseases characterized by autoantibody production.[5][6]
-
Inhibition of Inflammatory Pathways: Lobenzarit has been found to interfere with the constitutive nitric oxide-cGMp metabolic pathway, which may contribute to its immunomodulatory effects.[2]
-
Antioxidant Properties: The drug acts as a scavenger of oxygen-free radicals, which can contribute to its overall therapeutic profile by reducing oxidative stress associated with inflammation.[1]
-
Inhibition of Endothelial Cell Proliferation and Adhesion: Lobenzarit can inhibit the proliferation of human endothelial cells and the activity of DNA polymerase alpha, potentially reducing angiogenesis in inflamed tissues.[7] It also suppresses the adhesion of T-cells to endothelial cells, a crucial step in the inflammatory cascade.[8]
Validating Therapeutic Targets with Knockout Models: A Proposed Workflow
Caption: Proposed workflow for validating Lobenzarit's therapeutic targets using knockout models.
Comparative Performance Data
The following tables summarize the quantitative effects of this compound on various immunological parameters as reported in preclinical and in vitro studies.
| Parameter | Cell Type | Effect of Lobenzarit | Concentration | Reference |
| Immunoglobulin M (IgM) Production | Human B-cells | Inhibition | 25-50 µg/mL | [4] |
| IgM-Rheumatoid Factor (IgM-RF) Production | Human B-cells | Inhibition | 25-50 µg/mL | [4] |
| T-cell Adhesion to Endothelial Cells | Human T-cells and Endothelial Cells | Inhibition | 10 µg/mL | [8] |
| Endothelial Cell Proliferation | Human Endothelial Cells | Significant Inhibition | 50 µg/mL | [8] |
| Splenic Pan T-cells (Thy 1.2 subset) | Mouse Splenocytes | Significant Decrease | 25 mg/kg/day (in vivo) | [9] |
| Anti-SRBC Plaque-Forming Cell (PFC) Response | Mouse Splenocytes | Significant Restoration in stressed mice | 50 mg/kg (in vivo) | [3] |
Comparison with Alternative Therapies for Rheumatoid Arthritis
This compound offers a unique mechanism of action compared to other disease-modifying antirheumatic drugs (DMARDs).
| Therapeutic Agent Class | Mechanism of Action | Advantages | Disadvantages |
| This compound | Immunomodulation via effects on T-cells and B-cells, antioxidant activity.[1] | Novel mechanism, potential for use in patients unresponsive to other therapies. | Limited availability outside of Japan, less clinical data compared to established DMARDs. |
| Conventional Synthetic DMARDs (csDMARDs) (e.g., Methotrexate) | Inhibition of dihydrofolate reductase, leading to decreased nucleotide synthesis and anti-inflammatory effects. | Well-established efficacy, oral administration. | Potential for liver toxicity, myelosuppression, and other side effects. |
| Biologic DMARDs (bDMARDs) (e.g., TNF inhibitors, IL-6 inhibitors) | Targeted inhibition of specific cytokines (e.g., TNF-α, IL-6) involved in the inflammatory cascade. | High efficacy in many patients, can slow disease progression. | Parenteral administration, risk of serious infections, high cost. |
| Targeted Synthetic DMARDs (tsDMARDs) (e.g., JAK inhibitors) | Inhibition of Janus kinases, blocking intracellular signaling of multiple cytokines. | Oral administration, rapid onset of action. | Risk of serious infections, thrombosis, and malignancies. |
Signaling Pathways Implicated in Lobenzarit's Action
The immunomodulatory effects of Lobenzarit are likely mediated through its influence on key signaling pathways within immune cells.
Caption: Proposed signaling pathways affected by this compound in T-cells and B-cells.
Detailed Experimental Protocols
The following are summaries of methodologies used in key studies investigating the effects of this compound.
In Vitro B-cell Function Assay
-
Objective: To determine the effect of Lobenzarit on immunoglobulin production by human B-cells.
-
Methodology:
-
Isolate highly purified B-cells from healthy donors.
-
Stimulate B-cells with Staphylococcus aureus Cowan 1 (SAC) and T-cell derived factors or with immobilized anti-CD3-activated CD4+ T-cells to induce IgM and IgM-RF production.
-
Culture the stimulated B-cells in the presence of varying concentrations of Lobenzarit (e.g., 1-50 µg/mL).
-
After a defined incubation period, measure the levels of IgM and IgM-RF in the culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
-
Cell proliferation can be assessed by [3H]-thymidine incorporation or flow cytometry-based assays.
-
-
Reference: Adapted from the methodology described in studies on the regulation of B-cell function by Lobenzarit.[4]
T-cell Adhesion Assay
-
Objective: To evaluate the effect of Lobenzarit on T-cell adherence to endothelial cells.
-
Methodology:
-
Culture human umbilical vein endothelial cells (HUVECs) to form a monolayer.
-
Pre-treat the HUVEC monolayer with or without inflammatory stimuli (e.g., IFN-γ or IL-1) in the presence of varying concentrations of Lobenzarit.
-
Isolate human T-cells and label them with a fluorescent dye (e.g., calcein-AM).
-
Add the labeled T-cells to the HUVEC monolayer and incubate to allow for adhesion.
-
Wash away non-adherent T-cells.
-
Quantify the number of adherent T-cells by measuring fluorescence intensity.
-
-
Reference: Based on the experimental design for assessing T-cell adhesion to endothelial cells.[8]
In Vivo Assessment in a Stress-Induced Immunosuppression Model
-
Objective: To determine if Lobenzarit can restore immune function in an in vivo model of stress.
-
Methodology:
-
Subject mice to restraint stress to induce immunodeficiency.
-
Administer Lobenzarit orally at a specific dose (e.g., 50 mg/kg body weight).
-
Immunize mice with a T-cell-dependent antigen like sheep red blood cells (SRBC).
-
After a set period, collect spleens and measure the anti-SRBC plaque-forming cell (PFC) response.
-
Analyze splenic lymphocyte populations (T-cells and B-cells) using flow cytometry.
-
-
Reference: This protocol is a summary of the approach used to study the alleviation of depressed immunity by Lobenzarit.[3]
Conclusion
This compound presents a compelling case as an immunomodulatory agent with a distinct mechanism of action. Its effects on T- and B-lymphocytes, coupled with its anti-inflammatory and antioxidant properties, make it a valuable tool in the therapeutic arsenal for autoimmune diseases like rheumatoid arthritis. While direct validation of its therapeutic targets using knockout models is a clear next step for the research community, the existing body of evidence strongly supports its role in modulating key immune pathways. Further investigation using the proposed knockout model workflows will be instrumental in definitively elucidating its molecular targets and optimizing its clinical application. This comparative guide provides a foundation for researchers to understand the current landscape of Lobenzarit research and to design future studies aimed at fully validating its therapeutic potential.
References
- 1. Current views on the pharmacological properties of the immunomodulator, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alleviation of depressed immunity caused by restraint-stress, by the immunomodulator, this compound (disodium 4-chloro-2,2'-iminodibenzoate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of B cell function by lobenzarit, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of CCA (this compound) on the suppressor T cell function and the production of autoantibodies in New Zealand black and New Zealand white F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on human endothelial cells. This compound inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of coxsackievirus B3 myocarditis in mice by this compound through inhibition of splenic pan T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Lobenzarit Disodium: A Guide for Laboratory Professionals
For immediate guidance, it is imperative to contact your institution's Environmental Health and Safety (EHS) department for a formal waste determination before proceeding with any disposal. This document provides a general operational framework based on established best practices for handling active pharmaceutical ingredients (APIs) in a research setting.
The responsible disposal of chemical waste is a critical aspect of laboratory safety and environmental protection. For Lobenzarit disodium, a compound used in research and drug development, adherence to proper disposal protocols is essential to mitigate potential hazards and ensure regulatory compliance. The following guide outlines the necessary steps and considerations for its safe disposal.
Step 1: Waste Characterization
The initial and most crucial step is the formal classification of this compound waste. Under the Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized as hazardous or non-hazardous based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.
Actionable Guidance:
-
Consult EHS: Your institution's EHS department is the definitive authority for classifying chemical waste.[1][2] Provide them with the Safety Data Sheet (SDS) and any other relevant information regarding the waste stream.
-
Assume Hazardous: In the absence of a formal determination, treat all this compound waste as hazardous to ensure the highest level of safety and compliance.
Step 2: Segregation and Collection
To prevent dangerous chemical reactions and streamline the disposal process, this compound waste must be carefully segregated.
Actionable Guidance:
-
Dedicated Containers: Use a designated, chemically compatible, and leak-proof container with a secure lid specifically for this compound waste.[1][3]
-
Clear Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added (accumulation start date).[1][4]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[5][6]
Step 3: Safe Storage
Proper storage of chemical waste is regulated and essential for maintaining a safe laboratory environment.
Actionable Guidance:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of waste generation.[1][5]
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Container Integrity: Ensure the waste container is kept closed at all times, except when adding waste.[5]
Step 4: Disposal Pathway
The final disposal route is determined by the official waste classification provided by your EHS department.
-
Hazardous Waste: If classified as hazardous, the EHS department will arrange for a certified hazardous waste contractor to collect the waste for disposal at a permitted facility, typically via incineration.[7]
-
Non-Hazardous Pharmaceutical Waste: If deemed non-hazardous, the recommended disposal method is still incineration through a licensed medical or pharmaceutical waste handler to prevent environmental release.[8][9] Landfilling of pharmaceutical waste is strongly discouraged.[8]
-
Empty Containers: Containers that held this compound should be managed according to institutional policy. If the compound is determined to be an acute hazardous waste (P-listed), the container must be triple-rinsed, with the rinsate collected as hazardous waste.[10] For non-hazardous classifications, thoroughly rinse the container and deface the label before disposal.[10]
Summary of Disposal Parameters
| Parameter | Guideline | Citation |
| Waste Classification | Determined by Environmental Health & Safety (EHS) | [1][2] |
| Primary Disposal Method | Incineration via a licensed waste management facility | [7][8][9] |
| Container Requirements | Chemically compatible, leak-proof, with a secure closure | [1][3] |
| Labeling Protocol | "Hazardous Waste," Chemical Name, Accumulation Date | [1][4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [1][5] |
| Regulatory Framework | U.S. Environmental Protection Agency (EPA) under RCRA | [11] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. rxdestroyer.com [rxdestroyer.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Lobenzarit Disodium
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Lobenzarit disodium. The following procedural guidance is designed to ensure the safe execution of laboratory operations, from initial receipt of the compound to its final disposal, fostering a secure research environment.
Essential Safety Information
This compound is a white to light yellow crystalline powder. While specific data on its stability and reactivity is limited, it is classified as harmful if swallowed. Therefore, adherence to stringent safety protocols is mandatory to minimize exposure and mitigate potential risks.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Equipment | Specifications and Use Cases |
| Hand Protection | Nitrile gloves | Double gloving is recommended when handling the pure compound or high concentrations. |
| Eye Protection | Safety glasses with side shields | Required for all procedures involving this compound. |
| Body Protection | Laboratory coat | A fully fastened lab coat is mandatory. |
| Respiratory Protection | N95 or higher respirator | Recommended when weighing the powder or when there is a potential for aerosolization. |
Hazard and Precautionary Statements
| Hazard Class | Statement | Precautionary Measures |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| General Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. | Provide appropriate exhaust ventilation at places where dust is formed. |
Operational Plan for Handling this compound
This step-by-step plan outlines the safe handling of this compound throughout the research workflow.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.
-
Storage: Store in a cool, dry, and dark place, away from incompatible materials. The recommended storage temperature is below 15°C.
Weighing and Preparation of Solutions
-
Designated Area: All handling of solid this compound should be conducted in a designated area within a chemical fume hood.
-
Weighing:
-
Tare a clean, labeled container on a balance.
-
Transfer the container to the chemical fume hood.
-
Carefully add the desired amount of this compound to the container.
-
Close the container securely before removing it from the fume hood for re-weighing.
-
-
Solution Preparation:
-
Add the solvent to the container with the weighed this compound inside the chemical fume hood.
-
Ensure the container is sealed before agitation.
-
Experimental Use
-
Containment: All experiments involving this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: Have a spill kit readily available. In case of a spill, follow the emergency procedures outlined below.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
| Waste Type | Collection Container | Labeling |
| Solid Waste | Labeled, sealed container | "this compound Solid Waste" |
| Liquid Waste | Labeled, sealed container | "this compound Liquid Waste" (specify solvent) |
| Contaminated PPE | Labeled, sealed bag | "Contaminated PPE - this compound" |
Disposal Procedure
-
Collection: Collect all waste in the appropriate, clearly labeled containers as specified in the table above.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Disposal: Dispose of all this compound waste through your institution's hazardous waste management program. Do not dispose of down the drain or in regular trash.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: A flowchart outlining the safe handling process for this compound.
Emergency Procedures
In the event of an emergency involving this compound, follow these procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if you feel unwell.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
Disclaimer: This guide provides general recommendations for the safe handling of this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before initiating any new experimental protocol. Always consult your institution's safety guidelines and the most recent Safety Data Sheet (SDS) for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
